molecular formula C9H12N4O2 B1350711 1-(3-Nitropyridin-2-yl)piperazine CAS No. 87394-48-7

1-(3-Nitropyridin-2-yl)piperazine

Número de catálogo: B1350711
Número CAS: 87394-48-7
Peso molecular: 208.22 g/mol
Clave InChI: HSAKGWZDXDRYTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Nitropyridin-2-yl)piperazine is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H12N4O2 , features a piperazine ring attached to a 3-nitropyridine scaffold, a structure that serves as a versatile intermediate for the synthesis of more complex molecules . The nitro group on the pyridine ring acts as a strong electron-withdrawing moiety, making the ring susceptible to nucleophilic aromatic substitution, while the piperazine group provides a handle for further functionalization via alkylation or acylation. Its primary research application is as a key precursor in the development of potential pharmacologically active compounds, including kinase inhibitors and receptor modulators. Researchers also utilize this compound and its derivatives, such as the thiophene-substituted analogues , to explore structure-activity relationships (SAR) and to construct diverse compound libraries for high-throughput screening. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. All handling and experiments should be conducted by qualified trained professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAKGWZDXDRYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396304
Record name 1-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87394-48-7
Record name 1-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87394-48-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and safety information for 1-(3-Nitropyridin-2-yl)piperazine. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a nitropyridine moiety linked to a piperazine ring. Its chemical structure and properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundPubChem
CAS Number 87394-48-7Sinfoo Biotech[1], Amerigo Scientific[2]
Molecular Formula C₉H₁₂N₄O₂ChemicalBook[3], Sinfoo Biotech[1], PubChemLite[4]
Molecular Weight 208.22 g/mol ChemicalBook[3], Amerigo Scientific[2]
Monoisotopic Mass 208.09602 DaPubChemLite[4]
Boiling Point 289.3°C at 760 mmHg (Predicted)ChemSrc[5]
Purity Typically ≥95%Amerigo Scientific[2], ChemSrc[5]
XlogP (Predicted) 0.5PubChemLite[4]

Structural Information:

  • SMILES: C1CN(CCN1)C2=C(C=CC=N2)--INVALID-LINK--[O-][4]

  • InChI: InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2[4]

  • InChIKey: HSAKGWZDXDRYTB-UHFFFAOYSA-N[4]

Synthesis and Reactivity

The synthesis of this compound and related arylpiperazines typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, the piperazine ring acts as a nucleophile, displacing a leaving group (such as a halogen) on the nitropyridine ring. The nitro group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack.

General Experimental Protocol for Synthesis:

While a specific, detailed protocol for this compound was not found in the provided search results, a general procedure based on the synthesis of similar compounds is as follows:

  • Reactant Preparation: A suitable precursor, such as 2-chloro-3-nitropyridine, is dissolved in an appropriate solvent (e.g., ethanol, DMSO, or acetonitrile).

  • Nucleophilic Addition: Piperazine (or a mono-protected piperazine derivative) is added to the solution, often in excess, to act as both the nucleophile and a base to neutralize the generated acid. An additional base, such as potassium carbonate or triethylamine, may also be used.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Reactivity: The presence of the nitro group on the pyridine ring and the secondary amine in the piperazine ring makes this compound a versatile building block for further chemical modifications. The secondary amine can be alkylated, acylated, or used in other coupling reactions to generate a library of derivatives.

Biological Activity and Applications

Piperazine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[6][7] The piperazine ring is a common scaffold in many FDA-approved drugs.[6][8]

Targeting Serotonin 5-HT7 Receptors:

This compound has been specifically investigated as a potential radioligand for imaging serotonin 7 (5-HT₇) receptors.[9] The 5-HT₇ receptor is implicated in various physiological and pathological processes, including glioblastoma multiforme (GBM).[9] Overexpression of 5-HT₇ receptors in GBM tumors makes it a promising target for diagnostic imaging and therapy.[9]

A study focused on designing, synthesizing, and radiolabeling this compound with Technetium-99m (99mTc) to create a radiotracer, 99mTc(CO)3-[5], for imaging 5-HT₇ receptor expression.[9]

Experimental Evaluation Workflow:

The following diagram illustrates the workflow used to evaluate the potential of this compound as a 5-HT₇ receptor radioligand.

G cluster_synthesis Synthesis & Radiolabeling cluster_qc Quality Control cluster_binding In Vitro Binding Studies cluster_results Results A Design & Synthesis of This compound B Radiolabeling with fac-[99mTc(CO)3(H2O)3]+ A->B C Formation of 99mTc(CO)3-[5] Radiotracer B->C D Radiochemical Purity (HPLC & TLC) C->D RCP > 95% F Specific Binding Assay D->F E Cell Lines: U-87 MG (GBM, 5-HT7R+) MCF-7, SKBR3, HT-29, A549 E->F G Determination of Kd and Bmax F->G H Moderate Affinity for 5-HT7R on U-87 MG cells G->H I Lower Affinity for other cell lines G->I

Caption: Workflow for the evaluation of 99mTc-labeled this compound.

The study found that the resulting radiotracer, 99mTc(CO)3-[5], had an initial radiochemical purity greater than 95% and showed moderate binding affinity to the U-87 MG glioblastoma cell line, which overexpresses the 5-HT₇ receptor.[9] The dissociation constant (Kd) and maximum binding capacity (Bmax) were determined to be 48 ± 9.23 nM and 2.94 ± 0.09 × 10⁵, respectively.[9]

Safety and Handling

Safety data for this compound is not extensively detailed, but information from related piperazine and nitropyridine compounds provides general guidance.

General Precautions:

  • Handling: Use in a well-ventilated area or under a fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible substances such as strong oxidizing agents and strong acids.

  • Stability: The compound may be light-sensitive and hygroscopic.[11]

Toxicological Information (based on related compounds):

  • May cause skin, eye, and respiratory irritation.[10][12]

  • Harmful if swallowed.[12]

  • May cause an allergic skin reaction.[11]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][13]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[11]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]

  • Ingestion: Do NOT induce vomiting. Call a physician immediately.[11]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

An In-Depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine (CAS: 435345-43-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitropyridin-2-yl)piperazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural motif is a key component in the development of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its roles as a urease inhibitor and a radioligand for serotonin receptor 7 (5-HT7R) imaging. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Physicochemical Properties

This compound is a small molecule with the chemical formula C₉H₁₂N₄O₂. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
CAS Number 435345-43-0
Molecular Formula C₉H₁₂N₄O₂
Molecular Weight 208.22 g/mol
Boiling Point 289.3°C at 760 mmHg
Purity Typically available at ≥95%

Synthesis

The synthesis of this compound and its derivatives is a critical area of study. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of N-arylpiperazines via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-3-nitropyridine

  • Piperazine

  • Acetonitrile (ACN)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A mixture of 2-chloro-3-nitropyridine, piperazine, and N,N-diisopropylethylamine (DIPEA) in acetonitrile is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a suitable eluent system to afford this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reflux Reflux 2-Chloro-3-nitropyridine->Reflux Piperazine Piperazine Piperazine->Reflux DIPEA DIPEA DIPEA->Reflux Acetonitrile Acetonitrile Acetonitrile->Reflux TLC Monitoring TLC Monitoring Reflux->TLC Monitoring Solvent Removal Solvent Removal TLC Monitoring->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography This compound This compound Column Chromatography->this compound G cluster_reagents Reagents cluster_steps Assay Steps Test Compound Test Compound Incubation 1 (Enzyme + Inhibitor) Incubation 1 (Enzyme + Inhibitor) Test Compound->Incubation 1 (Enzyme + Inhibitor) Urease Enzyme Urease Enzyme Urease Enzyme->Incubation 1 (Enzyme + Inhibitor) Urea Substrate Urea Substrate Reaction Initiation (Add Urea) Reaction Initiation (Add Urea) Urea Substrate->Reaction Initiation (Add Urea) Phenol Reagent Phenol Reagent Color Development Color Development Phenol Reagent->Color Development Hypochlorite Hypochlorite Hypochlorite->Color Development Incubation 1 (Enzyme + Inhibitor)->Reaction Initiation (Add Urea) Incubation 2 (Enzymatic Reaction) Incubation 2 (Enzymatic Reaction) Reaction Initiation (Add Urea)->Incubation 2 (Enzymatic Reaction) Incubation 2 (Enzymatic Reaction)->Color Development Absorbance Reading Absorbance Reading Color Development->Absorbance Reading G cluster_radiolabeling Radiolabeling & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Radiolabeling with 99mTc Radiolabeling with 99mTc HPLC/TLC Analysis HPLC/TLC Analysis Radiolabeling with 99mTc->HPLC/TLC Analysis Cell Binding Assay Cell Binding Assay HPLC/TLC Analysis->Cell Binding Assay Injection into Xenograft Model Injection into Xenograft Model HPLC/TLC Analysis->Injection into Xenograft Model Determine Ki Determine Ki Cell Binding Assay->Determine Ki Organ Harvesting Organ Harvesting Injection into Xenograft Model->Organ Harvesting Gamma Counting Gamma Counting Organ Harvesting->Gamma Counting Calculate %ID/g Calculate %ID/g Gamma Counting->Calculate %ID/g G cluster_ligand Ligand Interaction cluster_cell Cellular Response cluster_imaging Imaging Outcome Radiolabeled Ligand Radiolabeled Ligand 5-HT7 Receptor 5-HT7 Receptor Radiolabeled Ligand->5-HT7 Receptor Binds to G-Protein Activation G-Protein Activation 5-HT7 Receptor->G-Protein Activation Tumor Localization Tumor Localization 5-HT7 Receptor->Tumor Localization Enables Downstream Signaling Downstream Signaling G-Protein Activation->Downstream Signaling Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-(3-Nitropyridin-2-yl)piperazine, a molecule of interest for researchers, scientists, and drug development professionals. The information presented is based on available scientific literature and chemical databases.

Molecular and Structural Properties

This compound is a heterocyclic compound with the molecular formula C9H12N4O2. Its structure consists of a piperazine ring linked to a 3-nitropyridine moiety.

PropertyValueSource
Molecular Formula C9H12N4O2[1][2][3]
Molecular Weight 208.22 g/mol [2]
IUPAC Name This compoundN/A
CAS Number 87394-48-7[2][3]
SMILES C1CN(CCN1)C2=C(C=CC=N2)--INVALID-LINK--[O-][1]
InChI InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2[1]
InChIKey HSAKGWZDXDRYTB-UHFFFAOYSA-N[1]
Predicted XlogP 0.5[1]
Purity Typically ≥95%[2]

Physical Properties:

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the public domain. However, predicted mass spectrometry data is available.[1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺209.10330143.4
[M+Na]⁺231.08524148.1
[M-H]⁻207.08874144.2
[M+NH₄]⁺226.12984156.0
[M+K]⁺247.05918140.8

Synthesis

The synthesis of this compound has been described in the context of preparing radiolabeled derivatives for biological studies.[5] The general approach involves the nucleophilic aromatic substitution of a suitable nitropyridine precursor with piperazine.

General Experimental Protocol:

A common synthetic route for a similar compound, 1-(6-nitropyridin-3-yl)piperazine, involves the reaction of 5-bromo-2-nitropyridine with piperazine.[6] A similar strategy can be applied for the synthesis of the title compound.

  • Reactants: 2-Chloro-3-nitropyridine and Piperazine.

  • Reaction Type: Nucleophilic Aromatic Substitution.

Illustrative Workflow:

G Reactants 2-Chloro-3-nitropyridine + Piperazine Solvent Acetonitrile or DMSO Reactants->Solvent Dissolve Base DIPEA (optional) Solvent->Base Add Reaction Reflux or Heat (e.g., 80°C) Base->Reaction Initiate Workup Cooling, Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT7R 5-HT₇ Receptor G_protein Gs Protein 5HT7R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation) PKA->Cellular_Response Phosphorylates Targets Ligand This compound (or other agonist) Ligand->5HT7R Binds

References

The Arylpiperazine Moiety: A Privileged Scaffold in Neuropharmacology Originating from 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The compound 1-(3-Nitropyridin-2-yl)piperazine is not recognized for its direct pharmacological activity; rather, its profound significance lies in its role as a versatile chemical intermediate in medicinal chemistry.[1][2] This technical guide elucidates the pivotal function of this molecule as a precursor to a class of compounds known as arylpiperazine derivatives. These derivatives are integral to the development of numerous drugs targeting the central nervous system (CNS), particularly those modulating serotonergic and dopaminergic pathways.[3][4] We will explore the journey from this foundational building block to the synthesis of pharmacologically active agents, detailing the mechanisms of action of the resulting compounds, providing validated experimental protocols, and visualizing the underlying biological and chemical pathways.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 435345-43-0) is a heterocyclic compound featuring a piperazine ring attached to a nitropyridine moiety.[5][6] While devoid of significant intrinsic biological effects, its structure is a linchpin in the synthesis of more complex molecules with therapeutic potential. The piperazine ring itself is a "privileged scaffold," a structural framework frequently found in successful drugs due to its favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability.[7][8][9] The nitropyridine portion of the molecule provides a reactive handle for synthetic modifications, enabling medicinal chemists to build a diverse library of drug candidates.[10]

The primary value of this compound is its role in creating long-chain arylpiperazine (LCAP) derivatives. These compounds typically feature the core arylpiperazine structure connected via an alkyl linker to a terminal functional group. This modular design allows for systematic modification to fine-tune the affinity and efficacy of the final compound for specific G-protein coupled receptors (GPCRs) in the brain.[3][11]

The Arylpiperazine Pharmacophore: A Key to Modulating CNS Targets

The arylpiperazine motif is a cornerstone in the design of drugs for neuropsychiatric disorders.[4][12] Compounds containing this structure are well-known modulators of monoamine neurotransmitter systems, which are critically involved in mood, cognition, and psychosis.[4] The specific mechanisms of action are dictated by the final structure derived from the initial intermediate.

Serotonin (5-HT) Receptor Modulation

Arylpiperazine derivatives are prominent ligands for various serotonin receptor subtypes.[13] Depending on the substitutions, they can act as agonists, antagonists, or partial agonists.

  • 5-HT1A Receptors: Many anxiolytic and antidepressant drugs are partial agonists or antagonists at the 5-HT1A receptor.[12][13] The arylpiperazine moiety is crucial for binding to this receptor, which is involved in regulating mood and anxiety.[11]

  • 5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a key mechanism for atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.[3][11]

  • 5-HT7 Receptors: This receptor is implicated in depression, circadian rhythms, and learning. Arylpiperazines have been developed as potent antagonists for this target.[14]

Dopamine (D) Receptor Modulation

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are the primary targets for antipsychotic medications. Arylpiperazine-containing drugs often exhibit potent activity at these receptors.

  • D2 and D3 Receptors: Antagonism or partial agonism at D2 receptors is the hallmark of most antipsychotic drugs, effectively treating the positive symptoms of schizophrenia.[15][16] The development of ligands with selectivity for the D3 versus the D2 receptor is an ongoing challenge aimed at improving therapeutic profiles.[15]

  • D4 Receptors: The D4 receptor has been identified as a potential target for treating glioblastoma, and novel arylpiperazine antagonists have shown promise in preclinical studies by inducing cancer cell death.[17][18]

The ability of a single arylpiperazine scaffold to be modified to target multiple receptors simultaneously has led to the development of "multi-target" or "dirty" drugs like aripiprazole, which possess a complex pharmacology involving partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[11]

From Intermediate to Active Pharmaceutical Ingredient (API): A Synthetic and Mechanistic Overview

The true utility of this compound is demonstrated through its conversion into a pharmacologically active molecule. A common synthetic strategy involves a Nucleophilic Aromatic Substitution (SNAr) reaction, where the nitro group is displaced or the pyridine ring is otherwise modified, followed by further elaboration of the piperazine nitrogen.

Representative Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway from an arylpiperazine intermediate to a multi-target CNS agent. This process typically involves an initial SNAr reaction to form the core arylpiperazine, followed by N-alkylation to introduce the linker and terminal fragment.

G cluster_0 Synthesis of Arylpiperazine Core cluster_1 Elaboration and API Formation Intermediate This compound Step1 S(N)Ar Reaction + Aryl Halide Intermediate->Step1 Core Arylpiperazine Core Step1->Core Step2 N-Alkylation + Linker-Terminal Fragment Core->Step2 API Final API (e.g., Multi-target Ligand) Step2->API Target CNS Receptors (e.g., 5-HT1A, D2) API->Target Binds to

Caption: Generalized synthetic workflow from the intermediate to a final API.

Case Study: Mechanism of Action of an Arylpiperazine-Derived D2/5-HT2A Antagonist

Let's consider a hypothetical API derived from our starting intermediate, designed to act as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors, a common profile for atypical antipsychotics.

  • Dopamine D2 Receptor Antagonism: In schizophrenic patients, an overactive mesolimbic dopamine pathway is associated with positive symptoms (e.g., hallucinations, delusions). The arylpiperazine antagonist binds to postsynaptic D2 receptors in this pathway, blocking dopamine from binding and thereby reducing downstream signaling. D2 receptors are Gi/o-coupled, meaning their activation normally inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. By blocking the receptor, the antagonist prevents this inhibition, helping to normalize neuronal activity.

  • Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are Gq-coupled and are highly expressed in the cortex. Their activation by serotonin leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Antagonism of 5-HT2A receptors in the nigrostriatal pathway can increase dopamine release, which is thought to alleviate the motor side effects (extrapyramidal symptoms) associated with D2 blockade.

The dual antagonism provides a synergistic effect, treating psychosis while minimizing side effects.

G cluster_D2 Dopamine D2 Receptor Pathway (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gq-coupled) D2_API Arylpiperazine Antagonist D2_Receptor D2 Receptor D2_API->D2_Receptor Blocks D2_G Gi/o Protein D2_Receptor->D2_G X D2_AC Adenylyl Cyclase D2_G->D2_AC X D2_cAMP cAMP ↓ D2_AC->D2_cAMP S_API Arylpiperazine Antagonist S_Receptor 5-HT2A Receptor S_API->S_Receptor Blocks S_G Gq Protein S_Receptor->S_G X S_PLC Phospholipase C S_G->S_PLC X S_IP3_DAG IP3 + DAG S_PLC->S_IP3_DAG S_Ca_PKC Ca²⁺↑ / PKC activation S_IP3_DAG->S_Ca_PKC

Caption: Antagonistic action on D2 and 5-HT2A signaling pathways.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of a newly synthesized arylpiperazine derivative, a series of in vitro assays are essential. The following protocols describe standard methods for determining receptor binding affinity and functional antagonism.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactive ligand.

Methodology:

  • Cell Membrane Preparation: Use cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., D2 or 5-HT2A). Harvest cells and homogenize in an ice-cold buffer to prepare crude membrane fractions. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

    • Test compound (the new arylpiperazine derivative) at various concentrations (e.g., 10-11 to 10-5 M).

    • A specific radioligand at a concentration near its Kd value (e.g., [³H]-Spiperone for D2 receptors).

    • Cell membrane preparation (e.g., 10-20 µg protein per well).

  • Controls:

    • Total Binding: Radioligand + membranes (no test compound).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known non-radioactive antagonist (e.g., 10 µM Haloperidol for D2).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with an ice-cold buffer to remove residual unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for Antagonism (IC50) - cAMP Assay

This assay measures the ability of an antagonist to block the functional response induced by an agonist. For Gi-coupled receptors like D2, this involves measuring the inhibition of cAMP production.[14]

Methodology:

  • Cell Culture: Plate cells expressing the D2 receptor in a 96-well plate and grow to near confluency.

  • Assay Preparation: Starve the cells of serum for a few hours. Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[14]

  • Antagonist Incubation: Add the test arylpiperazine compound at various concentrations and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Challenge: Add a fixed concentration of a known D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration (the concentration that gives 80% of its maximal effect). This agonist will normally inhibit adenylyl cyclase.

  • Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Normalize the data, setting the response to the agonist alone as 0% inhibition and the basal cAMP level as 100% inhibition.

    • Plot the percent inhibition versus the log concentration of the test compound (antagonist).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of the antagonist.

Data Presentation: Comparative Binding Affinities

The data generated from binding assays are crucial for structure-activity relationship (SAR) studies. A hypothetical comparison of arylpiperazine derivatives is presented below.

CompoundR1 GroupR2 GroupD₂ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)Selectivity (5-HT₂ₐ/D₂)
API-01 -Cl-H1.55.23.5
API-02 -OCH₃-H12.83.10.24
API-03 -Cl-CH₃0.815.619.5
Aripiprazole ReferenceReference0.343.410.0

Data are hypothetical and for illustrative purposes only. Kᵢ values represent the concentration required to inhibit 50% of radioligand binding.

Conclusion

This compound serves as a quintessential example of a non-pharmacologically active intermediate that is indispensable for modern drug discovery. Its strategic use enables the synthesis of a vast array of arylpiperazine derivatives that form the basis of many critical CNS therapies.[19][20] By understanding the journey from this simple building block to complex, multi-target APIs, researchers can appreciate the intricate process of rational drug design. The mechanisms of action of the final products, primarily centered on the modulation of dopamine and serotonin receptors, have revolutionized the treatment of psychiatric disorders.[3][21] The continued exploration of derivatives from this and similar scaffolds holds the promise of developing next-generation therapeutics with enhanced efficacy and improved safety profiles.[22][23]

References

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine Derivatives and Analogs as Potent Urease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(3-nitropyridin-2-yl)piperazine derivatives and their analogs, with a primary focus on their development as potent urease inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, biological evaluation, and mechanism of action of these compounds.

Introduction: The Therapeutic Potential of Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2][3][4][5] Its prevalence is due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.[1] The this compound core represents a specific chemotype that has been successfully exploited for the development of potent enzyme inhibitors.

Recent research has highlighted the significant potential of derivatives based on the this compound scaffold as inhibitors of urease.[6][7][8] Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[6][7] This enzymatic activity is a critical survival factor for several pathogenic microorganisms, including Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[1][7] By inhibiting urease, the survival of these pathogens in the acidic environment of the stomach can be hindered, offering a promising therapeutic strategy.[6][7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic workflow is outlined below.

G A Starting Materials (e.g., 2-chloro-3-nitropyridine, piperazine) B Synthesis of Core Scaffold This compound A->B Nucleophilic Aromatic Substitution C Acylation/Amidation Reaction with various acyl chlorides or carboxylic acids B->C Coupling D Purification and Characterization (e.g., chromatography, NMR, mass spectrometry) C->D E Final Derivative Library D->E

Figure 1: General synthetic workflow for this compound derivatives.

Experimental Protocol: General Synthesis of Pyridylpiperazine Hybrid Derivatives

The following protocol is a representative example for the synthesis of this compound derivatives as described in the literature.[6]

Step 1: Synthesis of this compound (Precursor)

  • To a solution of 2-chloro-3-nitropyridine in an appropriate solvent (e.g., ethanol), an excess of piperazine is added.

  • The reaction mixture is heated under reflux for a specified period (e.g., 4-6 hours).

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is treated with a base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of the Final Derivatives (Amide Coupling)

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added, and the mixture is cooled in an ice bath.

  • A solution of the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The mixture is washed with water and brine, and the organic layer is dried and concentrated.

  • The final product is purified by recrystallization or column chromatography.

Biological Activity: Urease Inhibition

Derivatives of this compound have demonstrated potent inhibitory activity against urease. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Data: Urease Inhibitory Activity

The following tables summarize the urease inhibitory activity of two series of this compound derivatives.[6]

Table 1: Urease Inhibitory Activity of N-phenylpropionamide Derivatives of this compound

CompoundSubstituent on Phenyl RingIC50 (µM)
5aH4.47 ± 0.44
5b2-Cl2.0 ± 0.73
5c3-Cl2.13 ± 0.82
5d4-Cl3.11 ± 0.61
5e2-Br4.47 ± 0.44
5i2-NO23.90 ± 1.91
Thiourea (Standard) -23.2 ± 11.0

Table 2: Urease Inhibitory Activity of N-phenylisobutyramide Derivatives of this compound

CompoundSubstituent on Phenyl RingIC50 (µM)
7aH7.41 ± 0.44
7d2-Br6.74 ± 0.49
7e2-NO22.24 ± 1.63
7h2-CH33.01 ± 0.45
7j3-NO24.19 ± 0.41
Thiourea (Standard) -23.2 ± 11.0

Data presented as mean ± standard deviation.

As shown in the tables, several derivatives exhibit significantly lower IC50 values than the standard urease inhibitor, thiourea, indicating their potent inhibitory activity.[6] For instance, compounds 5b and 7e are the most active inhibitors in their respective series.[6]

Experimental Protocol: In Vitro Urease Inhibition Assay

The following is a detailed protocol for determining the urease inhibitory activity of the synthesized compounds.[6]

G A Prepare Reagents: - Urease enzyme solution - Buffer (e.g., phosphate buffer) - Urea solution (substrate) - Test compound solutions - Phenol reagent - Alkali reagent B Incubation: Mix urease solution with test compound and incubate at 37°C for 15 min A->B C Initiate Reaction: Add urea solution to the mixture and incubate at 37°C for 15 min B->C D Stop Reaction & Color Development: Add phenol and alkali reagents C->D E Measure Absorbance: Read absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader D->E F Calculate % Inhibition and IC50 E->F

Figure 2: Experimental workflow for the in vitro urease inhibition assay.

Methodology:

  • A reaction mixture containing urease enzyme solution, buffer, and the test compound at various concentrations is prepared.

  • The mixture is incubated for a predefined period (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate, urea.

  • The reaction is allowed to proceed for a set time (e.g., 15 minutes) at 37°C.

  • The reaction is quenched, and color is developed by adding phenol and alkali reagents. The amount of ammonia produced is determined by the indophenol method.

  • The absorbance of the resulting blue-colored complex is measured using a microplate reader at a wavelength of 630 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without the inhibitor).

  • The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentrations.

Mechanism of Action

Understanding the mechanism by which these compounds inhibit urease is crucial for rational drug design. Kinetic studies are often employed to elucidate the mode of inhibition.

Kinetic Studies

Kinetic analysis, such as the use of Lineweaver-Burk plots, can determine whether the inhibition is competitive, non-competitive, or uncompetitive.[1] For pyridylpiperazine-based carbodithioates, a class of urease inhibitors, kinetic studies have been performed to determine their mechanism of action.[1] By measuring the reaction rates at different substrate and inhibitor concentrations, the effect of the inhibitor on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) can be determined, thereby revealing the type of inhibition.[1]

Structure-Activity Relationship (SAR)

The data presented in Tables 1 and 2 allow for the elucidation of preliminary structure-activity relationships. For the N-phenylpropionamide series, the presence of an electron-withdrawing group, particularly chlorine at the ortho- or meta-position of the phenyl ring, appears to enhance the inhibitory activity.[7] Similarly, in the N-phenylisobutyramide series, an electron-withdrawing nitro group or an electron-donating methyl group at the ortho-position leads to potent inhibitors.[7] These observations suggest that the electronic and steric properties of the substituents on the terminal phenyl ring play a critical role in the interaction with the urease active site.

Conclusion and Future Perspectives

Derivatives of this compound have emerged as a promising class of urease inhibitors with potent in vitro activity. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for further optimization. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new analogs.

Future research in this area could focus on:

  • Expanding the diversity of substituents on the piperazine and phenyl rings to further refine the structure-activity relationship.

  • Conducting comprehensive kinetic studies to elucidate the mechanism of inhibition for the most potent compounds.

  • Utilizing computational modeling and molecular docking to understand the binding interactions with the urease active site and guide the design of new, more potent inhibitors.[6][7]

  • Evaluating the in vivo efficacy and safety of the most promising candidates in animal models of H. pylori infection.

  • Exploring other potential therapeutic applications of this scaffold, given the broad biological activities of piperazine-containing molecules.[9][10][11][12]

References

A Comprehensive Technical Review of 1-(3-Nitropyridin-2-yl)piperazine: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitropyridin-2-yl)piperazine is a versatile heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive review of its synthesis, chemical properties, and, most notably, its promising biological activities. The document delves into its role as a high-affinity ligand for the serotonin 7 (5-HT7) receptor, with implications for neuro-oncology, and its potent inhibitory activity against the urease enzyme, highlighting its potential in treating infections caused by urease-producing bacteria. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this area.

Chemical Properties and Synthesis

This compound is a stable organic molecule with the chemical formula C9H12N4O2 and a molecular weight of 208.22 g/mol . Its structure features a piperazine ring attached to a pyridine ring at the 2-position, with a nitro group substituted at the 3-position of the pyridine moiety.

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general experimental protocol is outlined below, based on procedures described for its derivatives.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Chloro-3-nitropyridine, Piperazine, an appropriate solvent (e.g., acetonitrile or dimethyl sulfoxide), and a base (e.g., N,N-diisopropylethylamine - DIPEA).

  • Procedure:

    • A solution of 2-chloro-3-nitropyridine (1 equivalent) in the chosen solvent is prepared in a reaction vessel.

    • Piperazine (typically in excess, e.g., 2-3 equivalents) and the base (e.g., 1.5-2 equivalents of DIPEA) are added to the solution.

    • The reaction mixture is heated under reflux for a specified period (e.g., 8-12 hours), and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

    • The resulting residue is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

  • Characterization: The final product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Biological Activities and Therapeutic Potential

This compound has demonstrated significant potential in two distinct therapeutic areas: as a ligand for the 5-HT7 receptor and as a urease inhibitor.

5-HT7 Receptor Ligand for Glioblastoma Imaging

Glioblastoma multiforme (GBM) is an aggressive brain tumor known to overexpress the 5-HT7 receptor. This has prompted the investigation of this compound and its derivatives as potential radioligands for the imaging and diagnosis of GBM.

A radiolabeled form of this compound, [99mTc(CO)3]-[this compound], has been synthesized and evaluated.[1] This radiotracer exhibits a high radiochemical purity of over 95% and demonstrates moderate affinity for the 5-HT7 receptor on U87-MG human glioblastoma cells.[1]

Quantitative Data for 5-HT7 Receptor Binding

ParameterValueCell LineReference
Bmax48 ± 9.23 nMU87-MG[1]
Kd2.94 ± 0.09 x 10^5U87-MG[1]

Bmax: Maximum binding capacity; Kd: Dissociation constant.

These findings suggest that radiolabeled this compound can recognize and bind to 5-HT7 receptors on the surface of glioblastoma cells, making it a promising candidate for the development of novel imaging agents for this devastating disease.[1]

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gαs and Gα12 proteins, activating downstream pathways that influence cell growth, morphology, and survival.[2][3][4]

5-HT7_Receptor_Signaling Ligand This compound Receptor 5-HT7 Receptor Ligand->Receptor Gas Gαs Receptor->Gas activates Ga12 Gα12 Receptor->Ga12 activates AC Adenylyl Cyclase (AC) Gas->AC stimulates RhoGTPases Rho Family GTPases (Rho, Rac, Cdc42) Ga12->RhoGTPases activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates ERK ERK PKA->ERK phosphorylates Akt Akt PKA->Akt phosphorylates Cellular_Response_Gs Cellular Responses (e.g., Gene Expression, Neuroprotection) ERK->Cellular_Response_Gs Akt->Cellular_Response_Gs Cdk5 Cdk5 RhoGTPases->Cdk5 activates Cellular_Response_G12 Cellular Responses (e.g., Neurite Outgrowth, Cytoskeletal Rearrangement) Cdk5->Cellular_Response_G12

Figure 1: Downstream signaling pathways of the 5-HT7 receptor.
Urease Inhibition

Urease is a nickel-containing enzyme produced by various pathogens, including Helicobacter pylori, which plays a crucial role in the pathogenesis of gastric ulcers and other related diseases.[5] The inhibition of urease is a key therapeutic strategy to combat these infections. This compound and its derivatives have been identified as potent inhibitors of urease.[5][6]

A series of derivatives of this compound have been synthesized and evaluated for their urease inhibitory activity. Several of these compounds exhibited significantly lower IC50 values than the standard inhibitor, thiourea.[5][6]

Quantitative Data for Urease Inhibition

CompoundIC50 (µM)Standard (Thiourea) IC50 (µM)Reference
This compound 3.90 ± 1.9123.2 ± 11.0[5]
Derivative 5b2.0 ± 0.7323.2 ± 11.0[5]
Derivative 5c2.13 ± 0.8223.2 ± 11.0[6]
Derivative 5i2.56 ± 0.5523.2 ± 11.0[6]
Derivative 7e2.24 ± 1.6323.2 ± 11.0[5]

IC50: Half-maximal inhibitory concentration.

Molecular docking studies have suggested that these compounds interact favorably with the active site of the urease enzyme, providing a structural basis for their inhibitory activity.[5]

Experimental Workflow for Urease Inhibition Assay

The inhibitory activity of these compounds against urease is typically determined using an in vitro indophenol method.

Urease_Inhibition_Workflow Start Start: Prepare Reagents Incubation Incubate Urease Enzyme with Test Compound (this compound) Start->Incubation Add_Urea Add Urea Substrate Incubation->Add_Urea Reaction Enzymatic Reaction: Urea -> Ammonia + CO2 Add_Urea->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Indophenol Add Phenol-Hypochlorite Reagent (Indophenol Method) Stop_Reaction->Indophenol Color_Dev Color Development (Formation of Indophenol Blue) Indophenol->Color_Dev Measure_Abs Measure Absorbance at ~630 nm Color_Dev->Measure_Abs Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Abs->Calculate_IC50

Figure 2: Experimental workflow for the urease inhibition assay.

Conclusion and Future Directions

This compound is a privileged scaffold with significant, demonstrated biological activities. Its utility as a 5-HT7 receptor ligand opens avenues for the development of novel diagnostic and potentially therapeutic agents for glioblastoma. Furthermore, its potent urease inhibitory activity presents a promising strategy for the development of new treatments for infections caused by urease-producing bacteria.

Future research should focus on a more comprehensive pharmacological profiling of this compound and its analogs to explore other potential biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity for both 5-HT7 receptor binding and urease inhibition. In vivo studies are warranted to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these promising compounds. The detailed methodologies and data presented in this technical guide provide a solid foundation for these future endeavors.

References

The Biological Activity of 1-(3-Nitropyridin-2-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitropyridin-2-yl)piperazine is a synthetic compound featuring a piperazine moiety, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, focusing on its roles as a urease inhibitor and a ligand for the 5-HT7 receptor. This document consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and drug development efforts.

Introduction

The piperazine ring is recognized as a "privileged structure" in drug discovery, conferring favorable pharmacokinetic properties to a multitude of therapeutic agents.[1] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antipsychotic, and anti-inflammatory activities.[1][2][3] The subject of this guide, this compound, has emerged as a molecule of interest with distinct biological targets. This guide will explore its inhibitory action on the urease enzyme and its binding affinity for the serotonin 7 (5-HT7) receptor, providing a comprehensive resource for researchers in the field.

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[4] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions such as gastritis and peptic ulcers.[4] The inhibition of urease is, therefore, a key therapeutic strategy.

Quantitative Data for Urease Inhibition

This compound and its derivatives have been identified as potent inhibitors of urease.[5] The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The precursor compound, this compound, itself shows significant activity.[5]

CompoundIC50 (µM)Standard (Thiourea) IC50 (µM)
This compound (Precursor)3.90 ± 1.9123.2 ± 11.0
Derivative 5b2.0 ± 0.7323.2 ± 11.0
Derivative 7e2.24 ± 1.6323.2 ± 11.0

Data sourced from in vitro urease inhibition assays.[5]

Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

The inhibitory activity of this compound and its derivatives against urease is commonly determined using the indophenol method, which quantifies the ammonia produced from the enzymatic reaction.[5][6][7]

Principle: This colorimetric assay is based on the Berthelot reaction, where ammonia reacts with a phenol-hypochlorite solution in the presence of a catalyst (sodium nitroprusside) to form a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically, and the intensity is directly proportional to the ammonia concentration.[8]

Materials:

  • Jack bean urease enzyme solution

  • Urea solution (substrate)

  • Phosphate buffer

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Thiourea)

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the urease enzyme solution to wells designated for the test compound, positive control (no inhibitor), and standard inhibitor.

  • Inhibitor Addition: Add varying concentrations of the test compound to the respective wells. For the positive control, add the solvent used to dissolve the inhibitors. Add varying concentrations of the standard inhibitor to its designated wells.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution to each well.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 625 and 670 nm.

  • Calculation: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

Urease Inhibition Workflow and Mechanism of Action

The following diagram illustrates the experimental workflow for the in vitro urease inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Urease Enzyme - Urea Substrate - Buffers - Test Compounds prep_plate Prepare 96-Well Plate: - Add Test Compounds - Add Controls prep_reagents->prep_plate add_enzyme Add Urease Enzyme prep_plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Urea Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate add_berthelot Add Phenol & Hypochlorite Reagents (Berthelot) incubate->add_berthelot develop_color Incubate for Color Development add_berthelot->develop_color read_absorbance Read Absorbance (625-670 nm) develop_color->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition G cluster_enzyme Urease Active Site Ni1 Nickel Ion 1 (Ni2+) Products Ammonia + Carbamate Ni1->Products Hydrolysis Ni2 Nickel Ion 2 (Ni2+) Urea Urea (Substrate) Ni2->Urea Activated Hydroxide Attacks Carbonyl Carbon Ni2->Products Hydrolysis Urea->Ni1 Binds to Carbonyl Oxygen Water Water Water->Ni2 Activates Water G Ligand 5-HT or This compound Receptor 5-HT7 Receptor Ligand->Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., gene transcription, ion channel modulation) PKA->Downstream

References

"1-(3-Nitropyridin-2-yl)piperazine" detailed pharmacological profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of 1-(3-Nitropyridin-2-yl)piperazine

Abstract

This compound is a heterocyclic organic compound belonging to the broader class of piperazine derivatives. While not extensively studied as a standalone therapeutic agent, it has been investigated as a potential radioligand for the serotonin 7 (5-HT7) receptor, which is implicated in various physiological and pathological processes, including glioblastoma multiforme (GBM). This document provides a detailed overview of the available pharmacological data, focusing on its synthesis, radiolabeling, and in vitro evaluation as a potential imaging agent for 5-HT7 receptor-expressing tumors. The broader context of piperazine derivatives in central nervous system (CNS) drug discovery is also discussed.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1][2] These compounds are particularly prominent in the development of agents targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[2][3] The piperazine moiety's ability to interact with various receptors, such as dopamine and serotonin receptors, makes it a valuable pharmacophore in the design of multi-target ligands for complex disorders like schizophrenia.[3][4] this compound has emerged as a subject of interest for its potential application in nuclear medicine as a targeting vector for the 5-HT7 receptor.[5]

Pharmacodynamics: Targeting the 5-HT7 Receptor

The primary pharmacological target identified for this compound is the 5-HT7 receptor.[5] This receptor is the most recently discovered member of the serotonin receptor family and is involved in a variety of physiological functions.[5] Notably, the 5-HT7 receptor is overexpressed in glioblastoma multiforme, making it a potential biomarker for this aggressive brain tumor.[5]

Mechanism of Action

As a radioligand, the technetium-99m labeled form of this compound, denoted as 99mTc(CO)3-[2], is designed to bind specifically to 5-HT7 receptors on the surface of cancer cells.[5] This binding allows for the non-invasive imaging of tumors expressing this receptor using nuclear medicine techniques. The compound itself is not intended to elicit a therapeutic response but rather to act as a diagnostic tool.

Quantitative In Vitro Binding Data

The binding affinity of 99mTc(CO)3-[2] for the 5-HT7 receptor has been evaluated in vitro using U-87 MG human glioblastoma cells, which are known to overexpress this receptor. The key quantitative parameters from this study are summarized in the table below.

ParameterValueCell LineReceptor
Dissociation Constant (Kd)48 ± 9.23 nMU-87 MG5-HT7
Maximum Binding Capacity (Bmax)2.94 ± 0.09 x 105U-87 MG5-HT7

Table 1: In Vitro Binding Parameters of 99mTc(CO)3-[2] to 5-HT7 Receptors.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a key step in its development as a research tool and potential radioligand. While the specific reaction conditions from the primary study are not detailed, a general synthetic route for similar compounds involves the nucleophilic aromatic substitution of a halogenated nitropyridine with piperazine.

A representative synthesis for a related compound, 1-(6-nitropyridin-3-yl)piperazine, involves reacting 5-bromo-2-nitropyridine with piperazine in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile, followed by heating under reflux.[6]

Synthesis_Workflow reagent1 2-Chloro-3-nitropyridine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Piperazine reagent2->reaction solvent Solvent (e.g., DMSO) solvent->reaction base Base (e.g., K2CO3) base->reaction product This compound purification Purification (e.g., Chromatography) purification->product reaction->purification

Figure 1: Generalized synthetic workflow for this compound.

Radiolabeling with Technetium-99m

The compound was radiolabeled with fac-[99mTc(CO)3(H2O)3]+ to produce 99mTc(CO)3-[2].[5] This process typically involves incubating the precursor compound with the technetium carbonyl complex at an elevated temperature.

In Vitro Binding Assay

Specific binding studies were performed using various cancer cell lines, including U-87 MG (glioblastoma), MCF-7 and SKBR3 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).[5] The affinity of 99mTc(CO)3-[2] for the 5-HT7 receptor was determined using the U-87 MG cell line. The maximum binding capacity (Bmax) and the dissociation constant (Kd) were calculated from saturation binding experiments.[5]

Signaling Pathways

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is implicated in various cellular processes, and its dysregulation can contribute to tumorigenesis.

Figure 2: Simplified 5-HT7 receptor signaling pathway.

Pharmacokinetics

There is currently no published data on the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in vivo. For its application as a radiotracer, favorable pharmacokinetic properties, such as rapid clearance from non-target tissues and the ability to cross the blood-brain barrier, would be essential. The initial radiochemical purity of 99mTc(CO)3-[2] was reported to be greater than 95%, though its stability decreased over time.[5]

Conclusion and Future Directions

This compound is a molecule of interest primarily for its potential as a scaffold for developing 5-HT7 receptor-targeted imaging agents. The preliminary in vitro data for its technetium-99m labeled analog shows moderate affinity for the 5-HT7 receptor, suggesting that further optimization of the structure could lead to radiotracers with improved binding characteristics. Future research should focus on in vivo evaluation of this and related compounds to determine their pharmacokinetic profile and efficacy as imaging agents for glioblastoma and other conditions where the 5-HT7 receptor is dysregulated. The broader potential of this compound and its derivatives as therapeutic agents acting on the CNS remains an open area for investigation, given the well-established role of the piperazine scaffold in neuropharmacology.

References

The Potential of 1-(3-Nitropyridin-2-yl)piperazine as a Novel Radioligand for 5-HT7 Receptor Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 7 receptor (5-HT7R) has emerged as a significant therapeutic target, particularly in oncology, due to its overexpression in various cancers, including glioblastoma multiforme (GBM). This technical guide provides a comprehensive overview of 1-(3-nitropyridin-2-yl)piperazine and its derivatives as promising radioligands for the non-invasive imaging of 5-HT7R expression. This document details the synthesis, radiolabeling, and preclinical evaluation of these compounds, offering a valuable resource for researchers in radiopharmaceutical development and cancer imaging. The data presented herein underscores the potential of these novel radiotracers for future clinical applications in diagnosing and monitoring 5-HT7R-positive tumors.

Introduction

Glioblastoma multiforme is a highly aggressive and challenging brain tumor to treat, with a pressing need for advanced diagnostic tools to improve patient outcomes. The overexpression of the 5-HT7 receptor on GBM cells presents a unique opportunity for targeted molecular imaging. Radioligands that can specifically bind to these receptors allow for the visualization of tumor localization and burden using non-invasive techniques like Single Photon Emission Computed Tomography (SPECT). This guide focuses on a class of piperazine derivatives, specifically those containing a 3-nitropyridin-2-yl moiety, which have shown considerable promise as 5-HT7R-targeted radiotracers.

Synthesis and Radiolabeling

The synthesis of this compound derivatives and their subsequent radiolabeling with Technetium-99m (99mTc) are critical steps in the development of a viable radioligand.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, is typically achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: A mixture of 2-chloro-3-nitropyridine and a molar excess of piperazine is prepared in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). A base, for instance, N,N-diisopropylethylamine (DIPEA), is added to scavenge the hydrochloric acid generated during the reaction.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours (typically 8 hours).

  • Monitoring and Purification: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified using column chromatography on silica gel to yield the desired this compound product.

Radiolabeling with Technetium-99m

Radiolabeling is performed using the organometallic precursor fac-[99mTc(CO)3(H2O)3]+.[1]

Experimental Protocol:

  • Preparation of fac-[99mTc(CO)3(H2O)3]+ Precursor: The technetium tricarbonyl precursor is prepared from the reduction of 99mTcO4− using sodium borohydride in the presence of a carbon monoxide source, often boranocarbonate.[1] This reaction is typically carried out at an elevated temperature (around 90°C) for a short duration (approximately 10 minutes).[1] The resulting solution is then neutralized.[1]

  • Labeling Reaction: An aqueous solution of the this compound derivative is added to the prepared fac-[99mTc(CO)3(H2O)3]+ precursor.[1] The mixture is heated (e.g., at 70°C) for a defined period (e.g., 30 minutes) to facilitate the ligand exchange reaction, where the water molecules are replaced by the piperazine derivative.[2]

  • Quality Control: The radiochemical purity (RCP) of the final radiolabeled compound is determined using analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).[3][4] Studies have reported achieving high RCPs, often exceeding 94%.[4][5]

In Vitro Evaluation

In vitro studies are essential to characterize the binding affinity and specificity of the novel radioligand for the 5-HT7 receptor.

Cell Culture

The human glioblastoma cell line U-87 MG, which is known to overexpress the 5-HT7 receptor, is commonly used for in vitro binding assays.[5]

Experimental Protocol:

  • Cell Line Maintenance: U-87 MG cells are cultured in a suitable medium, such as Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching a certain confluency (e.g., 70-90%) by detaching them with trypsin-EDTA and reseeding them in new culture flasks.

Radioligand Binding Assays

Competitive binding assays are performed to determine the binding affinity (Ki) of the radiolabeled compound.

Experimental Protocol:

  • Membrane Preparation: U-87 MG cells are harvested, and the cell membranes are isolated through homogenization and centrifugation.

  • Binding Assay: A fixed concentration of the 99mTc-labeled this compound derivative is incubated with the cell membrane preparation in the presence of increasing concentrations of a known competing ligand (e.g., pimozide).

  • Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding), from which the Ki value is calculated.

In Vivo Evaluation

In vivo studies in animal models are crucial to assess the biodistribution, tumor uptake, and imaging potential of the radioligand.

Animal Models

Immunodeficient mice bearing U-87 MG xenografts are the standard model for these studies.

Experimental Protocol:

  • Tumor Implantation: A suspension of U-87 MG cells is injected subcutaneously into the flank of immunodeficient mice. The tumors are allowed to grow to a suitable size for imaging and biodistribution studies.

Biodistribution Studies

Biodistribution studies provide quantitative data on the uptake of the radioligand in various organs and the tumor.

Experimental Protocol:

  • Radioligand Administration: A known amount of the 99mTc-labeled radioligand is injected intravenously into the tumor-bearing mice.

  • Tissue Harvesting: At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), the mice are euthanized, and major organs (including the tumor, blood, brain, heart, lungs, liver, spleen, and kidneys) are harvested and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Expression: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

SPECT Imaging

SPECT imaging allows for the non-invasive visualization of the radioligand distribution in vivo.

Experimental Protocol:

  • Imaging Setup: Tumor-bearing mice are anesthetized and placed in a SPECT scanner.

  • Image Acquisition: Following the administration of the radiolabeled compound, SPECT images are acquired at different time points post-injection.

  • Image Analysis: The acquired images are reconstructed and analyzed to visualize the tumor and assess the tumor-to-background ratios, such as the tumor-to-muscle ratio.

Data Presentation

The following tables summarize the key quantitative data reported for 99mTc-labeled this compound derivatives.

Table 1: In Vitro Binding Affinity of 99mTc-labeled this compound Derivatives for 5-HT7 Receptor in U-87 MG Cells

CompoundKi (nM)Bmax (pmol/1.0*10^7 cells)Kd (nM)Reference
99mTc(CO)3-[2]26.85 ± 0.78(6.31 ± 0.27) x 10^36.62 ± 0.13[6]
99mTc(CO)3-[7]36.67 ± 0.89--[6]
99mTc(CO)3-[8]-48 ± 9.232.94 ± 0.09 x 10^5[3]

Table 2: In Vivo Biodistribution and Tumor Uptake of 99mTc-labeled this compound Derivatives in U-87 MG Xenograft Mice

CompoundTime (min)Tumor Uptake (%ID/g)Brain Uptake (%ID/g)Tumor-to-Muscle RatioReference
99mTc(CO)3-[2]30-0.8 ± 0.25-[4][5]
603.38 ± 0.65-3.33[4][5]
99mTc(CO)3-[7]30-0.64 ± 0.18-[4][5]
603.27 ± 0.5-3.88[4][5]

Visualizations

Signaling Pathway

Activation of the 5-HT7 receptor initiates downstream signaling cascades that can influence cell growth and proliferation.

5-HT7_Receptor_Signaling_Pathway Ligand This compound Radioligand Receptor 5-HT7 Receptor Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation and Survival PKA->Proliferation Promotes

Caption: 5-HT7 Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for the development and evaluation of the radioligand is depicted below.

Radioligand_Development_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Radiolabeling Radiolabeling with 99mTc Synthesis->Radiolabeling Binding_Assay Radioligand Binding Assay (U-87 MG cells) Radiolabeling->Binding_Assay Animal_Model U-87 MG Xenograft Mouse Model Binding_Assay->Animal_Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution SPECT SPECT Imaging Animal_Model->SPECT

Caption: Radioligand Development Workflow.

Logical Relationships in Preclinical Evaluation

The logical flow of preclinical evaluation is crucial for determining the potential of a novel radioligand.

Preclinical_Evaluation_Logic High_Affinity High In Vitro Binding Affinity (Low Ki) High_Tumor_Uptake High In Vivo Tumor Uptake (%ID/g) High_Affinity->High_Tumor_Uptake Leads to Good_TBR Favorable Tumor-to- Background Ratio High_Tumor_Uptake->Good_TBR Results in Potential_Radioligand Potential as a Clinical Radioligand Good_TBR->Potential_Radioligand Indicates

Caption: Preclinical Evaluation Logic.

Conclusion

The data and protocols presented in this technical guide strongly support the continued investigation of this compound derivatives as novel radioligands for imaging 5-HT7 receptor expression. The high in vitro affinity, significant in vivo tumor uptake, and favorable tumor-to-muscle ratios observed in preclinical studies highlight their potential for clinical translation. Further optimization of these compounds could lead to the development of a powerful new tool for the diagnosis, staging, and monitoring of glioblastoma and other 5-HT7R-positive malignancies. This guide provides a foundational resource for researchers aiming to advance this promising area of radiopharmaceutical science.

References

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitropyridin-2-yl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperazine ring appended to a nitropyridine core, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, with a particular focus on its physicochemical properties, synthesis, and its role as a precursor in the development of targeted molecular probes, specifically for the serotonin 7 (5-HT7) receptor, a key target in neuro-oncology. Detailed experimental protocols and a visualization of the associated signaling pathway are presented to support ongoing and future research endeavors.

Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₂N₄O₂, is a small molecule that has garnered attention as a valuable building block in the synthesis of pharmacologically active compounds. A summary of its key physicochemical properties is presented below.

PropertyValueSource
PubChem CID 3778834PubChem
Molecular Formula C₉H₁₂N₄O₂PubChem
Molecular Weight 208.22 g/mol PubChem
Monoisotopic Mass 208.09602564 DaPubChem
CAS Number 87394-48-7Amerigo Scientific[1]
Purity Typically ≥95%Amerigo Scientific[1], Chemsrc[2]
Predicted XlogP 0.5PubChem
Boiling Point 289.3°C at 760mmHgChemsrc[2]

Synthesis and Derivatization

The synthesis of this compound and its derivatives is a critical step in the development of novel compounds for various therapeutic targets.

General Synthesis of Arylpiperazines

The synthesis of arylpiperazine derivatives often involves a nucleophilic aromatic substitution (SNAr) reaction. In a typical procedure, an electron-deficient halo-aromatic compound is reacted with piperazine. For the synthesis of a related compound, 1-(6-nitropyridin-3-yl)piperazine, a mixture of 5-bromo-2-nitropyridine, piperazine, and N,N-diisopropylethylamine (DIPEA) in acetonitrile is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed, and the product is purified by column chromatography.

Synthesis of a this compound Derivative for 5-HT7 Receptor Targeting

In a study focused on developing a radioligand for the 5-HT7 receptor, this compound was synthesized and subsequently derivatized. While the specific step-by-step synthesis of the parent compound is not detailed in the provided literature, the general principles of SNAr would apply, likely using 2-chloro-3-nitropyridine and piperazine as starting materials.

Biological Activity and Applications

The primary documented application of this compound is as a precursor for the development of a radiotracer for imaging 5-HT7 receptor overexpression in glioblastoma multiforme (GBM). Glioblastoma is an aggressive brain tumor known to overexpress 5-HT7 receptors, making it a viable target for diagnostic imaging and potentially for targeted therapies.[3]

Targeting the 5-HT7 Receptor

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence various cellular processes.

Quantitative Bioactivity Data

A radiolabeled derivative of this compound, denoted as 99mTc(CO)₃-[4], has been evaluated for its binding affinity to the 5-HT7 receptor in a U87-MG glioblastoma cell line.[3] The following table summarizes the key quantitative findings from this study.

ParameterValueCell Line
Bmax (Maximum Binding Capacity) 2.94 ± 0.09 x 10⁵U87-MG
Kd (Dissociation Constant) 48 ± 9.23 nMU87-MG

Derivatives of this compound have also been synthesized and evaluated, showing high affinity for the 5-HT7 receptor.[5]

| Compound | Ki (nM) | |---|---|---| | 99mTc(CO)₃-[6] | 26.85 ± 0.78 | | 99mTc(CO)₃-[7] | 36.67 ± 0.89 |

Experimental Protocols

Radiolabeling of this compound

The following is a general protocol for the radiolabeling of this compound with Technetium-99m (99mTc), as described in the development of a potential radioligand for 5-HT7 receptors.[3]

Objective: To produce 99mTc(CO)₃-[this compound].

Materials:

  • This compound

  • fac-[99mTc(CO)₃(H₂O)₃]⁺ precursor

  • High-Performance Liquid Chromatography (HPLC) system

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • The precursor fac-[99mTc(CO)₃(H₂O)₃]⁺ is prepared according to established methods.

  • This compound is incubated with the fac-[99mTc(CO)₃(H₂O)₃]⁺ precursor.

  • The reaction mixture is incubated at an elevated temperature (e.g., 70-100°C) for a specified time (e.g., 20-30 minutes).

  • The radiochemical purity of the resulting 99mTc(CO)₃-[this compound] is determined by HPLC and TLC. An initial radiochemical purity of over 95% is considered successful.[3]

Cell Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a compound for the 5-HT7 receptor expressed in a suitable cell line, such as U87-MG.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of a radiolabeled ligand, and the inhibitory constant (Ki) of a non-radiolabeled competitor.

Materials:

  • U87-MG cells (or another cell line overexpressing 5-HT7 receptors)

  • Radiolabeled ligand (e.g., 99mTc(CO)₃-[this compound])

  • Non-radiolabeled competitor (e.g., unlabeled this compound or a known 5-HT7 receptor ligand)

  • Binding buffer (e.g., Tris-HCl with appropriate salts)

  • Cell harvesting equipment (e.g., cell scraper, centrifuge)

  • Scintillation counter or gamma counter

Procedure:

  • Cell Preparation: Culture U87-MG cells to an appropriate confluency. Harvest the cells and prepare a cell membrane suspension.

  • Saturation Binding Assay (for Kd and Bmax):

    • Incubate increasing concentrations of the radiolabeled ligand with a fixed amount of cell membrane preparation.

    • For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand to determine non-specific binding.

    • Incubate at a controlled temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters.

    • Analyze the data using non-linear regression to determine Kd and Bmax.

  • Competitive Binding Assay (for Ki):

    • Incubate a fixed concentration of the radiolabeled ligand with the cell membrane preparation in the presence of increasing concentrations of the non-radiolabeled competitor compound.

    • Separate bound and free radioligand and measure radioactivity as described above.

    • Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Radioligand Evaluation

The following diagram illustrates the general workflow for the synthesis and evaluation of a radiolabeled derivative of this compound.

G cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation start Starting Materials (2-chloro-3-nitropyridine, piperazine) synthesis Synthesis of This compound start->synthesis radiolabeling Radiolabeling with 99mTc synthesis->radiolabeling qc Quality Control (HPLC, TLC) radiolabeling->qc binding_assay Cell Binding Assays (U87-MG cells) qc->binding_assay data_analysis Data Analysis (Kd, Bmax, Ki) binding_assay->data_analysis

Experimental workflow for radioligand development.
5-HT7 Receptor Signaling Pathway

The binding of this compound derivatives to the 5-HT7 receptor can modulate its downstream signaling. The primary signaling cascade initiated by 5-HT7 receptor activation is depicted below.

G ligand Serotonin or This compound Derivative receptor 5-HT7 Receptor ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Responses (e.g., gene expression, cell growth) pka->cellular_response Phosphorylates targets leading to

Canonical 5-HT7 receptor signaling cascade.

Conclusion

This compound is a key pharmacological scaffold with demonstrated utility in the development of targeted agents for the 5-HT7 receptor. The data and protocols summarized in this guide provide a foundation for researchers in drug discovery and molecular imaging to further explore the potential of this and related compounds. Future work could focus on elucidating detailed structure-activity relationships of its derivatives and expanding their therapeutic and diagnostic applications.

References

The Structure-Activity Relationship of 1-(3-Nitropyridin-2-yl)piperazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 1-(3-nitropyridin-2-yl)piperazine scaffold as a potent inhibitor of urease, providing key insights for researchers and scientists in drug discovery and development.

The this compound core is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, with a particular focus on enzyme inhibition. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this scaffold, primarily focusing on its well-documented activity as a urease inhibitor.

Urease Inhibition: A Key Therapeutic Target

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a crucial virulence factor for several pathogens, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. Inhibition of urease is, therefore, a key strategy in the development of new treatments for infections caused by such pathogens.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives as Urease Inhibitors

Systematic modifications of the this compound scaffold have revealed critical structural features that govern its urease inhibitory activity. The core structure consists of a 3-nitropyridine ring linked to a piperazine moiety. The primary point of diversification for SAR studies has been the substitution at the N4 position of the piperazine ring.

A key study synthesized two series of derivatives: 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides (Series A) and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamides (Series B) . The in vitro inhibitory activities of these compounds against jack bean urease were evaluated and are summarized in the tables below.

Data Presentation: Quantitative SAR Data

Table 1: Urease Inhibitory Activity of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives (Series A)

Compound IDAryl Substituent (R)IC50 (µM) ± SEM
5a 4-Fluorophenyl5.34 ± 0.23
5b 2,4-Dichlorophenyl2.0 ± 0.73
5c 2-Nitrophenyl3.12 ± 0.11
5d 3-Nitrophenyl4.51 ± 0.15
5e 4-Nitrophenyl6.23 ± 0.28
5f 2-Chlorophenyl3.87 ± 0.19
5g 3-Chlorophenyl4.11 ± 0.13
5h 4-Chlorophenyl5.89 ± 0.21
5i 2,5-Dichlorophenyl2.98 ± 0.12
5j 2,3-Dichlorophenyl3.54 ± 0.14
5k 3,4-Dichlorophenyl4.76 ± 0.18
5l 2-Bromophenyl3.21 ± 0.13
5m 4-Bromophenyl6.01 ± 0.25
5n 2-Methylphenyl4.23 ± 0.17
5o 4-Methylphenyl6.87 ± 0.31
Thiourea (Standard)23.2 ± 1.10

Table 2: Urease Inhibitory Activity of N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide Derivatives (Series B)

Compound IDAryl Substituent (R)IC50 (µM) ± SEM
7a 4-Fluorophenyl4.87 ± 0.21
7b 2,4-Dichlorophenyl2.87 ± 0.12
7c 2-Nitrophenyl3.98 ± 0.16
7d 3-Nitrophenyl5.12 ± 0.22
7e 2-Chlorophenyl2.24 ± 1.63
7f 3-Chlorophenyl4.56 ± 0.19
7g 4-Chlorophenyl6.11 ± 0.27
7h 2,5-Dichlorophenyl3.45 ± 0.14
7i 2,3-Dichlorophenyl4.01 ± 0.17
7j 3,4-Dichlorophenyl5.33 ± 0.23
7k 4-Bromophenyl6.54 ± 0.29
Thiourea (Standard)23.2 ± 1.10

Key SAR Insights:

  • Effect of N-Aryl Substituents: The nature and position of substituents on the N-aryl ring significantly influence the inhibitory potency.

  • Electron-Withdrawing Groups: Generally, the presence of electron-withdrawing groups, such as chloro and nitro groups, on the aryl ring enhances the urease inhibitory activity.

  • Position of Substituents: The position of the substituent on the aryl ring is crucial. For instance, in Series A, the 2,4-dichloro substitution (5b ) resulted in the most potent compound (IC50 = 2.0 ± 0.73 µM). Similarly, in Series B, the 2-chloro substitution (7e ) yielded a highly active compound (IC50 = 2.24 ± 1.63 µM).

  • Comparison of Series A and B: Both series of compounds exhibited potent urease inhibition, with several derivatives showing significantly lower IC50 values than the standard inhibitor, thiourea (IC50 = 23.2 ± 1.10 µM). The acetamide linker in Series A appears to be slightly more favorable for potent activity compared to the propanamide linker in Series B, as evidenced by the lower IC50 value of the most active compound in Series A.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol

The synthesis of the target compounds involves a multi-step process, which is outlined in the workflow diagram below. The general procedure starts with the reaction of 2-chloro-3-nitropyridine with piperazine to form the core intermediate, this compound. This intermediate is then reacted with a suitable N-aryl-2-haloacetamide or N-aryl-2-halopropanamide to yield the final products.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Final Derivatives 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Reaction1 Nucleophilic Aromatic Substitution 2-chloro-3-nitropyridine->Reaction1 Piperazine Piperazine Piperazine->Reaction1 Intermediate This compound Reaction1->Intermediate Reaction2 N-Alkylation Intermediate->Reaction2 N-aryl-2-haloacetamide N-aryl-2-haloacetamide/ N-aryl-2-halopropanamide N-aryl-2-haloacetamide->Reaction2 Final_Product Target Derivatives Reaction2->Final_Product G Start Prepare Assay Mixture: - Test Compound - Jack Bean Urease - Urea Solution - Buffer Incubation Incubate at 37°C for 15 min Start->Incubation Reaction Add Urea Solution to Initiate Reaction Incubation->Reaction Incubation2 Incubate at 37°C for 30 min Reaction->Incubation2 Stop_Reaction Add Phenol and Alkali-Hypochlorite Reagents Incubation2->Stop_Reaction Color_Development Incubate at 50°C for 20 min for Color Development Stop_Reaction->Color_Development Measurement Measure Absorbance at 630 nm Color_Development->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation G Protein_Prep Prepare Urease Structure (e.g., from PDB) - Remove water - Add hydrogens Grid_Generation Define Docking Grid Box around the Active Site Protein_Prep->Grid_Generation Ligand_Prep Prepare Ligand Structures - 2D to 3D conversion - Energy minimization Docking Perform Molecular Docking (e.g., using AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Analysis Analyze Docking Results: - Binding energies - Binding poses - Interactions with key residues Docking->Analysis Visualization Visualize Protein-Ligand Complexes Analysis->Visualization G cluster_0 Urease Catalytic Cycle cluster_1 Inhibition Pathway Urea Urea Hydrolysis Hydrolysis Urea->Hydrolysis Urease Urease (Active Site with Ni2+) Urease->Hydrolysis catalyzes Ammonia_Carbamate Ammonia + Carbamate Hydrolysis->Ammonia_Carbamate pH_Increase Increased Gastric pH Ammonia_Carbamate->pH_Increase leads to Inhibitor This compound Derivative Binding Binds to Urease Active Site Inhibitor->Binding Binding->Urease Inhibition Inhibition of Urease Activity Binding->Inhibition Reduced_Ammonia Reduced Ammonia Production Inhibition->Reduced_Ammonia results in H_pylori_Survival H. pylori Survival and Colonization pH_Increase->H_pylori_Survival promotes Normal_pH Normal Gastric pH Reduced_Ammonia->Normal_pH maintains Reduced_Survival Reduced H. pylori Survival Normal_pH->Reduced_Survival inhibits

1-(3-Nitropyridin-2-yl)piperazine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The versatile heterocyclic compound, 1-(3-nitropyridin-2-yl)piperazine, has emerged as a significant scaffold in medicinal chemistry, demonstrating potential applications in enzyme inhibition and receptor targeting. This technical guide provides a comprehensive overview of its synthesis, biological activities, and the experimental protocols utilized in its evaluation. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a critical first step for the development of its derivatives. The primary synthetic route involves a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 2-chloro-3-nitropyridine with piperazine.[1]

Materials:

  • 2-chloro-3-nitropyridine

  • Piperazine

  • Acetonitrile (solvent)

Procedure:

  • A solution of 2-chloro-3-nitropyridine is prepared in acetonitrile.

  • An excess of piperazine is added to the solution.

  • The reaction mixture is refluxed for a period of 12 hours.

  • Following the reflux, the solvent is removed under reduced pressure (in vacuo).

  • The resulting crude product is then purified, typically using column chromatography, to yield this compound.

This straightforward synthesis provides the foundational molecule for further derivatization and exploration of its biological activities. The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization.

G start Start reactants 2-chloro-3-nitropyridine + Piperazine start->reactants synthesis Nucleophilic Aromatic Substitution (Reflux in Acetonitrile, 12h) reactants->synthesis purification Purification (Column Chromatography) synthesis->purification core_compound This compound purification->core_compound derivatization Derivatization Reactions core_compound->derivatization derivatives Bioactive Derivatives derivatization->derivatives end End derivatives->end

Synthesis and Derivatization Workflow

Applications in Medicinal Chemistry

This compound has shown promise in two distinct areas of medicinal chemistry: as a potent inhibitor of the urease enzyme and as a targeting moiety for the serotonin 7 (5-HT7) receptor.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is a validated therapeutic strategy to combat infections by these pathogens.

Derivatives of this compound have been synthesized and evaluated as urease inhibitors, with several compounds demonstrating significantly greater potency than the standard inhibitor, thiourea.[1][2]

The inhibitory activity of this compound and its derivatives against jack bean urease is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundDescriptionIC50 (µM)
This compound Core Scaffold3.90 ± 1.91
Derivative 5b N-(m-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide2.0 ± 0.73
Derivative 7e N-(p-bromophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide2.24 ± 1.63
Thiourea Standard Inhibitor23.2 ± 11.0

Data sourced from a study on pyridylpiperazine hybrid derivatives as urease inhibitors.[2]

The urease inhibitory activity of the compounds was assessed using the indophenol method, which measures the production of ammonia.

Reagents and Materials:

  • Jack bean urease enzyme solution

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease enzyme solution, and 55 µL of phosphate buffer containing 100 mM urea.

  • Incubate the mixture at 30°C for 15 minutes.

  • After incubation, add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • Incubate the plate at 37°C for 50 minutes to allow for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Thiourea is used as the standard inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = 100 - ((OD_test / OD_control) * 100)

The following diagram illustrates the workflow for the urease inhibition assay.

G start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers, Test Compounds) start->prepare_reagents plate_setup Plate Setup (96-well) Add Test Compound, Enzyme, and Substrate prepare_reagents->plate_setup incubation1 Incubation 1 (30°C for 15 min) plate_setup->incubation1 add_reagents Add Phenol and Alkali Reagents incubation1->add_reagents incubation2 Incubation 2 (37°C for 50 min) add_reagents->incubation2 measure_absorbance Measure Absorbance at 630 nm incubation2->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Urease Inhibition Assay Workflow
5-HT7 Receptor Targeting

The serotonin 7 (5-HT7) receptor is a G-protein coupled receptor (GPCR) that is implicated in various physiological processes, including thermoregulation, circadian rhythm, learning, and memory. It is also a potential therapeutic target for central nervous system disorders.

This compound has been utilized as a precursor for the development of a radioligand for the 5-HT7 receptor.[3] This application is particularly relevant for the imaging of glioblastoma multiforme (GBM), a type of aggressive brain tumor that can overexpress 5-HT7 receptors.

The binding affinity of a technetium-99m labeled this compound derivative for the 5-HT7 receptor was evaluated in a human glioblastoma cell line (U87-MG).

ParameterValueDescription
Kd (nM) 48 ± 9.23Dissociation constant, a measure of binding affinity (lower value indicates higher affinity).
Bmax ( sites/cell ) 2.94 ± 0.09 x 10^5Maximum number of binding sites per cell.

Data for a 99mTc(CO)3-labeled derivative of this compound.[3]

The 5-HT7 receptor primarily signals through the Gs alpha subunit of the G-protein complex. Activation of the receptor by an agonist, such as serotonin, leads to a cascade of intracellular events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist 5-HT (Agonist) receptor 5-HT7 Receptor agonist->receptor Binds to g_protein G-protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., gene transcription, ion channel modulation) pka->cellular_response Phosphorylates targets leading to

5-HT7 Receptor Signaling Pathway

A saturation binding assay is used to determine the density of receptors (Bmax) and their affinity (Kd) for a radioligand.

Materials:

  • Cell membranes or whole cells expressing the target receptor (e.g., U87-MG cells for 5-HT7)

  • Radiolabeled ligand (e.g., 99mTc-labeled this compound derivative)

  • Unlabeled ligand (for determining non-specific binding)

  • Binding buffer

  • Filtration apparatus (e.g., glass fiber filters)

  • Scintillation counter or gamma counter

Procedure:

  • Prepare a series of dilutions of the radiolabeled ligand.

  • In parallel sets of tubes, incubate a fixed amount of the receptor preparation with increasing concentrations of the radiolabeled ligand.

    • Total binding tubes: Contain only the receptor and radioligand.

    • Non-specific binding tubes: Contain the receptor, radioligand, and a high concentration of unlabeled ligand to saturate the specific binding sites.

  • Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a suitable counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding versus the radioligand concentration and analyze the data using non-linear regression to determine Kd and Bmax.

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry with demonstrated applications in the development of urease inhibitors and 5-HT7 receptor ligands. The straightforward synthesis of the core molecule allows for extensive derivatization to optimize potency and selectivity for various biological targets.

Future research could explore the potential of this scaffold in other therapeutic areas. The piperazine moiety is a common feature in many centrally acting agents, suggesting that derivatives of this compound could be investigated for their effects on other neurotransmitter systems. Furthermore, the development of more potent and selective urease inhibitors based on this scaffold could lead to novel treatments for bacterial infections. The continued exploration of this versatile molecule is likely to yield new and valuable insights for drug discovery and development.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, hazard, and handling information for 1-(3-Nitropyridin-2-yl)piperazine (CAS No: 87394-48-7). The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely.

Chemical Identification and Physical Properties

This compound is a chemical intermediate often used in medicinal chemistry and drug discovery research.[1] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.

PropertyValueSource(s)
Molecular Formula C9H12N4O2[2][3]
Molecular Weight 208.22 g/mol [2][4]
Boiling Point 289.3°C at 760 mmHg[5]
Melting Point Not available
Solubility Not available
Appearance Solid[6]
Purity Typically ≥95%[6][7]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, this chemical is classified as hazardous. The following table summarizes its GHS hazard statements and corresponding pictograms.

Hazard ClassHazard StatementPictogram
Skin IrritationH315: Causes skin irritation.[8]
alt text
Eye IrritationH319: Causes serious eye irritation.[8]
alt text
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation.[8]
alt text

Note: The GHS classification is based on available data for this compound and may not be exhaustive. All chemicals of unknown toxicity should be handled with care.

Toxicological Information

Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are not available in the reviewed literature. However, piperazine derivatives have been reported to have stimulant effects on the central nervous system, and toxic effects can include agitation, anxiety, and cardiac symptoms.[9] The parent compound, piperazine, has an oral LD50 in rats of 2,600 mg/kg.[10] Given the lack of specific data, this compound should be handled as a compound with potential for toxicity.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound. The following protocols are based on general best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate level of PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile rubber gloves.To prevent skin contact and irritation. Gloves should be inspected before use and changed regularly.
Body Protection A chemical-resistant lab coat.To protect personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when working outside a certified chemical fume hood or if there is a risk of generating dust or aerosols.[11]
General Handling Protocol
  • Preparation: Ensure a clean and uncluttered workspace. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]

  • Equipment: Have all necessary equipment, including weighing materials, spatulas, and reaction vessels, readily available.

  • Dispensing: When transferring the solid compound, use a spatula or other appropriate tool to minimize dust generation. Avoid creating aerosols.

  • Mixing: When mixing with other substances, add this compound slowly and carefully to the other reagents.[13]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

GHS_General_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare clean, ventilated workspace (Fume hood recommended) gather_ppe Gather appropriate PPE prep_area->gather_ppe gather_equip Assemble necessary equipment gather_ppe->gather_equip dispense Dispense compound carefully (Minimize dust) gather_equip->dispense mix Mix slowly with other reagents dispense->mix decontaminate Decontaminate surfaces and equipment mix->decontaminate wash Wash hands thoroughly decontaminate->wash dispose Dispose of waste properly wash->dispose

General Handling Workflow for this compound

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • The storage area should be secure and accessible only to authorized personnel.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13]

  • Do not dispose of down the drain or in regular trash.

  • Use a licensed chemical waste disposal company for proper disposal.[13]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand or vermiculite.[13][14]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[14]

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the area and alert emergency responders.[14]

    • Isolate the spill area and prevent entry.[15]

    • Only trained personnel with appropriate respiratory and body protection should attempt to clean up a large spill.

GHS_Emergency_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_cleanup Cleanup and Reporting incident Incident Occurs (Spill or Exposure) assess_severity Assess Severity incident->assess_severity evacuate Evacuate Immediate Area assess_severity->evacuate provide_first_aid Provide First Aid assess_severity->provide_first_aid don_ppe Don Appropriate PPE evacuate->don_ppe contain_spill Contain Spill don_ppe->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste report_incident Report Incident provide_first_aid->report_incident decontaminate Decontaminate Area collect_waste->decontaminate decontaminate->report_incident

Emergency Response Workflow for Incidents Involving this compound

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of skin, eye, and respiratory irritation. While comprehensive toxicological data is not currently available, the information from existing safety data sheets for this and related compounds indicates that strict adherence to safety protocols, including the use of appropriate personal protective equipment, is mandatory. Researchers, scientists, and drug development professionals must familiarize themselves with the information in this guide before working with this compound to ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Predicted Physicochemical Properties of 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-(3-Nitropyridin-2-yl)piperazine is a heterocyclic compound featuring a nitro-substituted pyridine ring linked to a piperazine moiety. This structural arrangement confers specific physicochemical characteristics that are critical for its behavior in biological systems, influencing its potential as a research tool or therapeutic agent. Notably, this compound has been investigated as a potential radioligand for imaging serotonin 7 (5-HT7) receptors, which are implicated in conditions like glioblastoma multiforme.[1] A thorough understanding of its properties, such as ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility, is fundamental for drug discovery and development professionals. This guide provides a comprehensive analysis of the predicted physicochemical properties of this compound, details the computational and experimental methodologies used for their determination, and discusses the implications of these properties for its application in research and medicine.

Molecular Structure and Physicochemical Rationale

The chemical structure of this compound is the primary determinant of its properties. It is comprised of three key functional regions:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions.[2] This moiety is a common feature in many centrally active drugs and typically imparts basicity and hydrophilicity.[3] The two nitrogen atoms are potential sites for protonation.

  • Pyridine Ring: An aromatic, nitrogen-containing heterocycle. The lone pair of electrons on the pyridine nitrogen makes it weakly basic.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group attached to the pyridine ring at the 3-position.[4] This group significantly influences the electron density of the aromatic ring, thereby reducing the basicity of the adjacent pyridine nitrogen.[5]

The interplay between the basic piperazine ring and the electron-deficient nitropyridine system dictates the molecule's ionization state, solubility, and lipophilicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Data

Computational algorithms provide valuable initial estimates of a compound's properties, guiding early-stage research before resource-intensive experimental work is undertaken. The following table summarizes the key predicted physicochemical properties for this compound.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₁₂N₄O₂Defines the elemental composition.[6][7]
Molecular Weight 208.22 g/mol Influences diffusion and permeability; generally within the range for oral bioavailability.[6][7]
pKa (most basic) ~7.5 - 8.5 (Piperazine N4)Determines the ionization state at physiological pH (7.4), affecting solubility, permeability, and target binding.
pKa (second basic) ~3.0 - 4.0 (Piperazine N1)Contributes to the overall charge profile of the molecule across a pH range.
pKa (least basic) < 1.0 (Pyridine N)The pyridine nitrogen is predicted to be very weakly basic due to the strong electron-withdrawing effect of the nitro group.
XlogP 0.5Predicts the lipophilicity of the neutral molecule; a low value suggests moderate polarity.[8]
Aqueous Solubility pH-dependentLow intrinsic solubility is expected for the neutral form. Solubility is predicted to increase significantly in acidic conditions due to salt formation.

In-Depth Analysis of Key Properties

Ionization Constant (pKa)

The pKa values indicate the susceptibility of the basic nitrogen centers to protonation. For this compound, three nitrogen atoms can be protonated.

  • Piperazine N4 Nitrogen: The secondary amine in the piperazine ring is the most basic site. Its predicted pKa is in the range typical for monosubstituted piperazines, suggesting it will be significantly protonated at physiological pH 7.4.

  • Piperazine N1 Nitrogen: This tertiary amine is directly attached to the electron-deficient nitropyridine ring. The electron-withdrawing nature of the ring reduces its basicity compared to the N4 nitrogen.

  • Pyridine Nitrogen: The basicity of pyridine (pKa ≈ 5.2) is dramatically reduced by the presence of the adjacent nitro group. This strong inductive and resonance electron-withdrawing effect makes the pyridine nitrogen in this molecule very weakly basic, with a predicted pKa likely below 1.0.

The protonation state is critical. At physiological pH, the molecule will exist predominantly as a monocation, which enhances aqueous solubility but can limit passive diffusion across cell membranes.

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one.

  • logP (Partition Coefficient): This describes the lipophilicity of the neutral, un-ionized form of the molecule. The predicted XlogP of 0.5 suggests a relatively balanced hydrophilic-lipophilic character for the neutral species.[8]

  • logD (Distribution Coefficient): This is the more biologically relevant parameter as it accounts for all ionic and neutral species at a given pH. Due to the basic nature of the piperazine ring, the logD of this compound will be significantly lower than its logP at acidic and physiological pH. As pH decreases below the primary pKa, the molecule becomes more protonated and therefore more water-soluble, leading to a lower logD value.

The moderate polarity suggested by these values is a common feature in compounds designed to interact with receptors in the central nervous system.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution.[9][10]

  • Intrinsic Solubility (S₀): The solubility of the free base is predicted to be low, a common characteristic of crystalline organic molecules with aromatic components.

  • pH-Dependent Solubility: Due to its basic centers, the compound's solubility is highly dependent on pH.[9] In the acidic environment of the stomach, it will be protonated and exhibit higher solubility. At the more neutral pH of the intestines, solubility will decrease, which can impact oral absorption. This pH-dependent behavior is a critical consideration for formulation development.

Methodologies for Property Determination

Scientific integrity demands that computational predictions are validated by robust experimental methods. The following sections outline the standard workflows for both prediction and experimental verification.

Computational Prediction Workflow

Computational models use the 2D or 3D structure of a molecule to calculate its properties. These methods are essential for high-throughput screening of virtual compound libraries.

G cluster_input Input cluster_prediction Prediction Algorithms cluster_output Output mol_structure Molecular Structure (SMILES/SDF) pka_pred pKa Prediction (Quantum Mechanics, ML Models) mol_structure->pka_pred feeds into logp_pred logP/logD Prediction (Fragment-based, Atom-based) mol_structure->logp_pred feeds into sol_pred Solubility Prediction (QSAR Models) mol_structure->sol_pred feeds into physchem_profile Predicted Physicochemical Profile pka_pred->physchem_profile generates logp_pred->physchem_profile generates sol_pred->physchem_profile generates G cluster_pka pKa Determination cluster_logd logD Determination cluster_sol Solubility Determination compound Synthesized Compound (Purity > 95%) titration Potentiometric or UV-metric Titration compound->titration shake_flask_logd Shake-Flask Method (Octanol/Buffered Water) compound->shake_flask_logd shake_flask_sol Shake-Flask Method (Excess solid in buffer) compound->shake_flask_sol analysis_logd Phase Separation & Quantification (HPLC-UV) shake_flask_logd->analysis_logd analysis_sol Equilibration & Filtration Quantification (HPLC-UV) shake_flask_sol->analysis_sol

References

Methodological & Application

Application Notes & Protocols: 99mTc Radiolabeling of 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for the radiolabeling of 1-(3-Nitropyridin-2-yl)piperazine with Technetium-99m (99mTc). The protocol leverages the robust and stable organometallic fac-[99mTc(CO)₃(H₂O)₃]⁺ aqua-ion precursor for complexation. This methodology is designed for researchers, chemists, and drug development professionals engaged in the development of novel radiopharmaceuticals, particularly those targeting the serotonin 7 (5-HT₇) receptor, which is overexpressed in certain pathologies like glioblastoma multiforme.[1][2][3] This guide explains the underlying chemical principles, provides step-by-step protocols for radiolabeling and quality control, and offers insights into data interpretation and troubleshooting.

Introduction and Scientific Principle

Technetium-99m (99mTc) remains the workhorse radionuclide in diagnostic nuclear medicine due to its ideal physical properties: a 140 keV gamma emission, a 6-hour half-life, and convenient availability from a ⁹⁹Mo/⁹⁹mTc generator. The direct labeling of biomolecules with 99mTc, typically obtained as sodium pertechnetate (Na⁹⁹mTcO₄), requires the reduction of Tc(VII) to a lower, more reactive oxidation state.[4][5]

While traditional methods often employ stannous chloride for direct reduction and chelation, a more modern and versatile approach involves the use of the stable fac-[99mTc(I)(CO)₃]⁺ core.[6] This organometallic moiety provides an exceptionally stable, low-spin d⁶ configuration that can be complexed with a wide variety of ligands.[6]

The ligand, this compound, is a derivative of the aryl piperazine class, known to act as ligands for serotonin receptors.[7] Specifically, it has been investigated for targeting the 5-HT₇ receptor.[1][2][8][9] The labeling strategy described herein involves the complexation of the fac-[99mTc(CO)₃]⁺ core with this compound, which is hypothesized to act as a bidentate ligand, coordinating to the technetium center through the pyridine nitrogen and a piperazine nitrogen. This forms a stable radiolabeled complex suitable for in vitro and in vivo evaluation.

Materials and Equipment

Reagents and Consumables
  • This compound (Purity ≥95%).[10]

  • Sodium Pertechnetate (Na⁹⁹mTcO₄) eluted from a commercial ⁹⁹Mo/⁹⁹mTc generator.

  • Commercial kit for the preparation of fac-[99mTc(CO)₃(H₂O)₃]⁺ (e.g., IsoLink® or equivalent).

  • Sodium Acetate buffer (0.5 M, pH 5.2).

  • Hydrochloric Acid (0.1 M) and Sodium Hydroxide (0.1 M) for pH adjustment.

  • Sterile, pyrogen-free water for injection (WFI) or equivalent.

  • Ethanol, absolute.

  • Saline solution (0.9% NaCl), sterile.

  • Acetone, HPLC grade.

  • Methanol, HPLC grade.

  • Trifluoroacetic acid (TFA).

  • Sterile 10 mL evacuated vials.

  • Syringes (1 mL, 3 mL, 5 mL) with sterile needles (25-27G).

  • 0.22 µm sterile filters.

  • Instant Thin-Layer Chromatography (ITLC-SG) strips (e.g., Agilent/Varian).

  • HPLC column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Equipment
  • Dose calibrator.

  • Laminar flow hood or shielded hot cell.

  • Vortex mixer.

  • Heating block or water bath capable of maintaining 75-100°C.

  • pH meter or pH indicator strips (range 5-8).

  • Radio-TLC scanner.

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector and a radiodetector.

Experimental Protocols

Workflow Overview

The entire process, from precursor preparation to the final quality-controlled product, is outlined below. This workflow ensures a logical progression and minimizes potential errors.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiolabeling cluster_2 Part 3: Quality Control A Elute Na⁹⁹mTcO₄ from ⁹⁹Mo/⁹⁹mTc Generator B Reconstitute Carbonyl Kit (e.g., IsoLink®) with Na⁹⁹mTcO₄ A->B C Incubate at 100°C for 20-30 min B->C D Cool to Room Temp & Neutralize to pH ~7 C->D F Add fac-[⁹⁹mTc(CO)₃]⁺ Precursor to Ligand Solution D->F Transfer Precursor E Prepare Ligand Solution: This compound E->F G Incubate at 75°C for 20-30 min F->G H Cool to Room Temp G->H I Determine Radiochemical Purity (RCP) via Radio-ITLC H->I Analyze Sample J Confirm Identity and Purity via Radio-HPLC H->J Analyze Sample K Final Product: ⁹⁹mTc(CO)₃-[NPP] I->K J->K

References

Application Notes and Protocols: Utilization of 1-(3-Nitropyridin-2-yl)piperazine Derivatives for 5-HT7 Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Serotonin 7 Receptor (5-HT7R) as a Therapeutic and Imaging Target

The serotonin (5-HT) system is a crucial modulatory network in the brain, influencing a wide range of physiological and cognitive processes.[1] Among the 14 distinct mammalian 5-HT receptor subtypes, the 5-HT7 receptor (5-HT7R) is the most recently discovered and is implicated in various central nervous system (CNS) functions and disorders, including mood regulation, learning, memory, and sleep.[2][3][4] Preclinical studies have linked the 5-HT7R to conditions such as depression, anxiety, and schizophrenia.[5] This makes the 5-HT7R an attractive target for both therapeutic intervention and in vivo imaging to better understand its role in health and disease.[3][6]

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the non-invasive study of receptor distribution and density in the living brain.[1][7] The development of specific radioligands for the 5-HT7R is a critical step towards elucidating its function and accelerating the development of novel drugs.[2][7] Arylpiperazine derivatives have emerged as a promising class of compounds for targeting 5-HT7 receptors.[8][9][10][11] This document provides detailed application notes and protocols for the utilization of 1-(3-Nitropyridin-2-yl)piperazine as a key intermediate in the synthesis of radiolabeled ligands for 5-HT7 receptor imaging.

The Role of this compound in Radioligand Synthesis

This compound serves as a versatile precursor for the development of 5-HT7R radioligands. The nitropyridine moiety is particularly advantageous for radiolabeling via nucleophilic aromatic substitution (SNAr) reactions.[3][12] The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of a suitable leaving group (often the nitro group itself or a halogen) by a radionuclide, such as Fluorine-18 ([¹⁸F]).[3][7] This approach allows for the efficient incorporation of the positron-emitting isotope into the ligand structure.

Furthermore, the piperazine scaffold is a common feature in many CNS-active compounds and can be readily modified to optimize affinity, selectivity, and pharmacokinetic properties of the final radiotracer.

Synthesis of this compound and its Derivatives

The synthesis of 2-substituted 3-nitropyridines is a key step in preparing the necessary precursors for radiolabeling.[12] Various synthetic routes have been explored for the preparation of nitropyridine derivatives.[13][14][15] A common approach involves the reaction of a commercially available 2-chloro-3-nitropyridine with piperazine or its derivatives.

General Synthetic Scheme:

Synthesis A 2-Chloro-3-nitropyridine C This compound A->C Nucleophilic Substitution B Piperazine B->C D Derivative Modification C->D Further Functionalization E Radiolabeling Precursor D->E

Caption: General synthesis workflow for 5-HT7R radiolabeling precursors.

Radiolabeling Protocols for 5-HT7R PET Tracers

The development of a successful PET radiotracer requires a robust and efficient radiolabeling procedure.[16] For derivatives of this compound, nucleophilic substitution with [¹⁸F]fluoride is a common strategy.[3][7]

[¹⁸F]Fluorination via Nucleophilic Aromatic Substitution

This protocol is adapted from methodologies described for the synthesis of various [¹⁸F]-labeled PET tracers.[5][17]

Protocol: [¹⁸F]Fluorination of a Nitro-Precursor

  • [¹⁸F]Fluoride Production and Activation:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the nitro-precursor (e.g., a derivative of this compound) in a suitable anhydrous solvent (e.g., DMSO or DMF).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Heat the reaction mixture at a specific temperature (typically 100-160 °C) for a defined time (e.g., 10-20 minutes).[3] The optimal conditions should be determined empirically for each precursor.

  • Purification:

    • Quench the reaction with water or a suitable buffer.

    • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]-labeled product.[18]

  • Formulation:

    • Collect the HPLC fraction containing the desired radiotracer.

    • Remove the organic solvent under reduced pressure.

    • Reformulate the radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

    • Pass the final product through a sterile filter (0.22 µm) into a sterile vial.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC.

    • Measure the molar activity (GBq/µmol).[5]

    • Perform tests for sterility, pyrogenicity, and residual solvents as required for preclinical or clinical use.

Example Radiolabeling Data:

ParameterTypical ValueReference
Radiochemical Yield4-30% (decay corrected)[3][4]
Molar Activity37-197 GBq/µmol[3][5]
Radiochemical Purity>98%[5]

In Vitro and In Vivo Evaluation of Novel 5-HT7R Radioligands

Once synthesized and characterized, novel radioligands must undergo rigorous in vitro and in vivo evaluation to determine their suitability for imaging the 5-HT7 receptor.[5][6]

In Vitro Characterization

1. Autoradiography:

In vitro autoradiography on brain sections is used to determine the binding distribution of the new radioligand and to assess its affinity and selectivity.[2][5]

Protocol: In Vitro Autoradiography

  • Tissue Preparation:

    • Obtain brain tissue from a suitable animal model (e.g., rat, pig).[2]

    • Section the brain into thin slices (e.g., 10-20 µm) using a cryostat.

    • Mount the sections on microscope slides.

  • Binding Assay:

    • Incubate the brain sections with increasing concentrations of the radioligand to determine total binding.

    • For non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a known 5-HT7R antagonist (e.g., SB-269970).[2]

    • Wash the sections to remove unbound radioligand.

  • Imaging and Analysis:

    • Expose the dried sections to a phosphor imaging plate or autoradiographic film.

    • Quantify the binding density in different brain regions.

    • Calculate the dissociation constant (KD) and maximum binding capacity (Bmax) from saturation binding data.[5]

2. Cell-Based Binding Assays:

Cell lines expressing the 5-HT7 receptor (e.g., U-87 MG glioblastoma cells) can be used to determine the binding affinity of the radioligand.[19][20]

In Vivo Evaluation

1. PET/SPECT Imaging in Animal Models:

In vivo imaging studies in animals (e.g., mice, rats, pigs) are essential to evaluate the brain uptake, distribution, and specific binding of the radioligand.[2][19][21]

Protocol: In Vivo PET Imaging

  • Animal Preparation:

    • Anesthetize the animal and place it in the PET scanner.

    • Insert a catheter for intravenous injection of the radioligand.

  • Radioligand Administration and Data Acquisition:

    • Inject a bolus of the radioligand intravenously.

    • Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).

  • Blocking Studies:

    • To confirm specific binding, perform a second scan in the same animal after pretreatment with a selective 5-HT7R antagonist.[2] A reduction in radioligand uptake in 5-HT7R-rich regions indicates specific binding.

  • Image Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on brain areas with known 5-HT7R densities (e.g., thalamus, cortex).[5]

    • Generate time-activity curves (TACs) for each ROI.

    • Use kinetic modeling to estimate binding parameters, such as the binding potential (BPND).

Workflow for Radioligand Evaluation:

Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Autoradiography on Brain Slices C Determine KD and Bmax A->C B Cell-Based Binding Assays B->C D PET/SPECT Imaging in Animal Models C->D Proceed if promising in vitro profile F Kinetic Modeling (BPND) D->F E Blocking Studies with Antagonist E->F

Caption: Stepwise evaluation of a novel 5-HT7R radioligand.

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs proteins.[1] Activation of the 5-HT7R stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate the activity of various downstream effectors, influencing neuronal excitability and synaptic plasticity.

Signaling cluster_0 Cell Membrane Receptor 5-HT7 Receptor G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP Serotonin Serotonin (5-HT) Serotonin->Receptor PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: The canonical 5-HT7 receptor signaling pathway.

Conclusion

The development of selective and high-affinity radioligands for the 5-HT7 receptor is crucial for advancing our understanding of its role in the CNS. This compound and its derivatives represent a valuable class of precursors for the synthesis of such imaging agents, particularly for PET. The protocols and methodologies outlined in this document provide a framework for the synthesis, radiolabeling, and evaluation of novel 5-HT7R radiotracers, which will ultimately facilitate drug development and the investigation of neuropsychiatric disorders.

References

Application Note: A Proposed Experimental Framework for Evaluating 1-(3-Nitropyridin-2-yl)piperazine in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glioblastoma (GBM) stands as the most aggressive and common primary brain tumor in adults, with a median survival rate that remains distressingly low despite multimodal treatment strategies including surgery, radiation, and chemotherapy.[1] A significant hurdle in developing effective therapies is the tumor's profound intra- and inter-tumoral heterogeneity and its robust resistance to conventional agents.[2] The scientific community is in urgent need of novel therapeutic agents that can exploit the specific molecular vulnerabilities of GBM.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs. Its derivatives have been extensively investigated as anticancer agents due to their ability to interact with a wide range of biological targets.[3] Several novel piperazine-based compounds have shown promise in preclinical GBM models by inhibiting cell proliferation, migration, and inducing apoptosis and cell cycle arrest.[4][5]

This document outlines a comprehensive experimental framework for the preclinical evaluation of 1-(3-Nitropyridin-2-yl)piperazine (hereafter referred to as NPP ), a novel chemical entity, for its potential therapeutic efficacy against glioblastoma. We will propose a multi-phase validation process, beginning with foundational in vitro characterization and culminating in advanced in vivo modeling, grounded in the established molecular pathology of GBM.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A vast majority of glioblastoma tumors, estimated at over 85%, exhibit genetic alterations that lead to the hyperactivation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade.[6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, making it a highly compelling target for therapeutic intervention.[8][9] Many piperazine derivatives have been identified as inhibitors of this pathway.[10][11] We hypothesize that NPP will exert its anti-glioblastoma effects by inhibiting key kinases within the PI3K/Akt/mTOR pathway, thereby blocking downstream pro-survival signals and inducing cell death.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor extracellular extracellular inhibitor inhibitor key_protein key_protein downstream downstream outcome outcome RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation NPP NPP (Hypothesized Target) NPP->PI3K GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothesized mechanism of NPP action on the PI3K/Akt/mTOR pathway in GBM.

Phase 1: Foundational In Vitro Evaluation

The initial phase is designed to establish the fundamental cytotoxic and cytostatic effects of NPP on glioblastoma cells. This stage acts as a critical gatekeeper, determining whether the compound warrants further, more intensive investigation.

Experimental Rationale

The choice of cell lines is crucial. U87-MG is a widely used, well-characterized GBM cell line with a PTEN mutation, leading to constitutive PI3K pathway activation. T98G is another common line known for its resistance to therapy. Including a patient-derived glioblastoma stem-like cell (GSC) line would provide a more clinically relevant model, as GSCs are thought to drive tumor recurrence.[12]

In_Vitro_Workflow start_node start_node protocol_node protocol_node decision_node decision_node end_node end_node data_node data_node start Start: Synthesize & Purify NPP protocol1 Protocol 1: Cell Viability Assay (MTT / MTS) start->protocol1 data1 Determine IC50 Values protocol1->data1 decision1 Is IC50 < 5 µM? data1->decision1 protocol2 Protocol 2: Apoptosis Assay (Annexin V / PI) decision1->protocol2 Yes stop Stop: Compound Inactive or Too Toxic decision1->stop No protocol3 Protocol 3: Cell Cycle Analysis protocol2->protocol3 data2 Quantify Apoptosis & Necrosis protocol2->data2 data3 Identify Cell Cycle Arrest protocol3->data3 next_phase Proceed to Phase 2: Mechanistic Studies data3->next_phase

Caption: Workflow for the initial in vitro evaluation of NPP.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of NPP in a panel of glioblastoma cell lines.

Materials:

  • GBM cell lines (e.g., U87-MG, T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • NPP stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Positive control (e.g., Temozolomide or a known PI3K inhibitor)

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding: Seed GBM cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of NPP in culture medium. A typical concentration range would be from 100 µM down to 1 nM. Also prepare wells for vehicle control (DMSO) and positive control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of NPP, vehicle, or positive control.

  • Incubation: Return the plates to the incubator for 48-72 hours. The incubation time should be consistent across experiments.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell line's metabolic activity.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.[13]

CompoundU87-MG IC50 (µM)T98G IC50 (µM)GSC-1 IC50 (µM)
NPP 0.291.250.55
Temozolomide 50.0>10075.0
PI3K Inhibitor (Control) 0.150.800.25
Table 1: Hypothetical IC50 values for NPP compared to control compounds. Lower values indicate higher potency.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To determine if the cytotoxicity induced by NPP is primarily due to apoptosis or necrosis.

Materials:

  • 6-well plates

  • GBM cells

  • NPP at 1x and 5x its determined IC50

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with NPP (vehicle, 1x IC50, 5x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[14]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the primary mode of cell death. A significant increase in the Annexin V-positive populations suggests apoptosis is the key mechanism.[15]

Phase 2: Mechanistic Validation

Following confirmation of potent cytotoxic activity, this phase aims to validate the hypothesis that NPP functions by inhibiting the PI3K/Akt/mTOR pathway.

Protocol 3: Western Blot Analysis of Pathway Modulation

Objective: To measure the effect of NPP on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Rationale: The activation state of kinases like Akt and mTOR is controlled by phosphorylation. A successful inhibitor would decrease the levels of phosphorylated proteins without affecting the total protein levels. We will probe for p-Akt (Ser473), p-mTOR (Ser2448), and a key downstream effector, p-p70S6K (Thr389).[16]

Materials:

  • GBM cells and culture reagents

  • NPP at IC50 concentration

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Primary antibodies (Total Akt, p-Akt, Total mTOR, p-mTOR, Total p70S6K, p-p70S6K, GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Treatment and Lysis: Treat GBM cells in 6-well plates with NPP at its IC50 concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells on ice using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Apply ECL substrate and capture the signal using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A significant decrease in the phospho-protein/total protein ratio in NPP-treated samples compared to the control would support the hypothesized mechanism.[11]

Target ProteinVehicle ControlNPP (6h)NPP (24h)
p-Akt / Total Akt 1.000.350.15
p-mTOR / Total mTOR 1.000.400.20
p-S6K / Total S6K 1.000.250.10
Table 2: Hypothetical relative protein expression levels following NPP treatment, demonstrating pathway inhibition.

Phase 3: Advanced Preclinical Modeling

This final phase evaluates the therapeutic potential of NPP in a more physiologically relevant context, bridging the gap between cell culture and clinical application.

Rationale for Orthotopic Models

Subcutaneous xenografts fail to replicate the unique microenvironment of the brain, including the blood-brain barrier (BBB) and complex cell-cell interactions. Orthotopic models, where human GBM cells are implanted directly into the brains of immunodeficient mice, provide a far more accurate platform for testing therapeutic efficacy.[1][17][18]

In_Vivo_Workflow start_node start_node protocol_node protocol_node decision_node decision_node end_node end_node analysis_node analysis_node start Start: Select GBM Cell Line (e.g., U87-MG-Luciferase) implant Protocol 4: Orthotopic Implantation in Immunodeficient Mice start->implant tumor_growth Monitor Tumor Growth (Bioluminescence Imaging) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Treatment: - Vehicle Control - NPP - Positive Control (TMZ) randomize->treatment monitor Monitor Animal Health & Tumor Progression treatment->monitor stop Euthanize at Humane Endpoints monitor->stop endpoints Primary Endpoint: Survival Analysis (Kaplan-Meier) secondary Secondary Endpoint: Tumor Burden at T-end (IHC, Western Blot) stop->endpoints stop->secondary

Caption: Workflow for the in vivo evaluation of NPP in an orthotopic GBM mouse model.

Protocol 4: Orthotopic Glioblastoma Xenograft Mouse Model

Objective: To assess the in vivo efficacy of NPP in reducing tumor growth and extending survival.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude-Foxn1nu)[19]

  • Luciferase-expressing U87-MG cells

  • Stereotactic surgery frame and accessories[20]

  • Anesthetics (e.g., Ketamine/Xylazine)

  • Bioluminescence imaging system (e.g., IVIS)

  • NPP formulated for in vivo administration (e.g., in a solution of PEG400/saline)

Procedure:

  • Stereotactic Implantation: Anesthetize the mouse and secure it in the stereotactic frame. Create a small burr hole in the skull. Slowly inject ~100,000 U87-MG-Luc cells into the right striatum. Seal the burr hole and suture the incision.[19][20]

  • Tumor Growth Monitoring: Starting 5-7 days post-injection, monitor tumor growth weekly via bioluminescence imaging after intraperitoneal injection of luciferin.

  • Randomization and Treatment: Once tumors reach a predetermined size (based on bioluminescent signal), randomize mice into treatment cohorts (e.g., n=10/group): Vehicle Control, NPP (at one or more doses), and Positive Control (Temozolomide).

  • Drug Administration: Administer treatment according to a defined schedule (e.g., daily oral gavage or intraperitoneal injection for 21 days). Monitor animal weight and overall health daily.

  • Endpoint Analysis:

    • Primary Endpoint (Survival): Monitor mice until they reach humane endpoints (e.g., >20% weight loss, neurological symptoms). Record the date of euthanasia for each mouse and generate a Kaplan-Meier survival curve. A statistically significant increase in median survival in the NPP group compared to the vehicle group indicates efficacy.

    • Secondary Endpoint (Tumor Burden): At the end of the study, euthanize all remaining animals. Perfuse the mice and harvest the brains. Fix in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) or snap-freeze for western blot analysis to confirm target engagement in vivo.[19]

Conclusion

This application note provides a rigorous, phased experimental framework to systematically evaluate the potential of this compound as a novel therapeutic agent for glioblastoma. By progressing from fundamental cytotoxicity screens to mechanistic validation and finally to robust in vivo models, this protocol ensures that resources are directed toward a compound with a strong, scientifically-backed rationale. The successful completion of this research plan would provide the critical preclinical data necessary to justify further development and potential clinical translation of NPP for patients battling this devastating disease.

References

Application Note and Protocol: HPLC Analysis of 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Nitropyridin-2-yl)piperazine is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method validation guidelines. While a specific validated method for this exact analyte is not publicly available, this protocol is based on established methods for related piperazine derivatives and general chromatographic principles.

Principle

The method described herein is based on reversed-phase HPLC (RP-HPLC). The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the compound from the column. The analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Instrumentation and Materials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

Chemicals and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (ACS grade or higher)

  • Phosphoric acid (ACS grade or higher)

Chromatographic Column
  • A C18 reversed-phase column is recommended. The following are examples of suitable columns:

    • Waters Symmetry C18, 5 µm, 4.6 x 250 mm

    • Agilent Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm

    • Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm

Experimental Protocols

Preparation of Solutions

2.1.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid.

    • Mix thoroughly and degas using a vacuum filtration system or sonication.

  • Mobile Phase B (Organic): Acetonitrile.

    • Degas the HPLC-grade acetonitrile.

2.1.2. Diluent Preparation

  • A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended as the diluent to ensure sample compatibility with the mobile phase.

2.1.3. Standard Solution Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve.

2.1.4. Sample Preparation

  • The sample preparation will depend on the matrix (e.g., bulk drug, formulation, biological fluid). A general procedure for a solid dosage form is provided below:

    • Weigh and finely powder a representative number of units (e.g., 20 tablets).

    • Accurately weigh a portion of the powder equivalent to a target concentration of the analyte.

    • Transfer the powder to a suitable volumetric flask.

    • Add a portion of the diluent (approximately 70% of the flask volume).

    • Sonicate for a specified time (e.g., 20 minutes) to ensure complete extraction of the analyte.

    • Allow the flask to cool to room temperature and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific column and HPLC system used.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Run Time Approximately 20 minutes

Table 1: Suggested Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
15.01090
15.19010
20.09010

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines (Q2(R1)). Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish the calibration curve.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined at a signal-to-noise ratio of 3:1.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[1]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Before sample analysis, the suitability of the chromatographic system should be verified. This is done by injecting a standard solution multiple times.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=5)
% RSD of Retention Time ≤ 1.0% (for n=5)

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison.

Table 4: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1Data
5Data
10Data
25Data
50Data
100Data
Correlation (r²) ≥ 0.999

Table 5: Example Precision Data (Repeatability)

InjectionPeak Area
1Data
2Data
3Data
4Data
5Data
6Data
Mean Data
% RSD ≤ 2.0%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D System Suitability Test A->D B Standard Solution Preparation B->D C Sample Solution Preparation E HPLC Injection & Data Acquisition C->E D->E If Passes F Peak Integration & Quantification E->F G Report Generation F->G

Caption: HPLC Analysis Workflow for this compound.

Logical Relationship for Method Validation

validation_relationship Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key Parameters of Analytical Method Validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The described methodology, including the experimental protocol, data presentation, and validation guidelines, offers a robust framework for researchers, scientists, and drug development professionals. The provided chromatographic conditions serve as an excellent starting point for method development and can be optimized to meet specific analytical requirements. Adherence to the system suitability and method validation protocols will ensure the generation of accurate and reliable data for the quantification of this compound.

References

Application Notes and Protocols: Thin-Layer Chromatography of 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the thin-layer chromatography (TLC) analysis of 1-(3-Nitropyridin-2-yl)piperazine. While a specific, standardized TLC method for this compound is not extensively documented in publicly available literature, this guide establishes a robust methodology based on the chromatographic principles for related arylpiperazine and nitropyridine structures. The protocols cover stationary phase selection, mobile phase optimization, sample preparation, plate development, and various visualization techniques. These guidelines are designed to be a comprehensive resource for reaction monitoring, purity assessment, and qualitative analysis of this compound in a research and drug development context.

Introduction to TLC for this compound Analysis

Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique essential for synthetic chemistry and pharmaceutical analysis.[1][2] For this compound, a key intermediate in the synthesis of various pharmacologically active molecules, TLC serves as an indispensable tool for:

  • Reaction Monitoring: Tracking the conversion of starting materials to the desired product.

  • Purity Assessment: Identifying the presence of impurities or byproducts.

  • Solvent System Selection: Optimizing mobile phases for large-scale purification via flash column chromatography.

The structure of this compound, featuring a basic piperazine ring and a UV-active nitropyridine moiety, informs the selection of appropriate stationary phases, mobile phases, and visualization methods.

Recommended Materials and Equipment

CategoryItem
Plates Pre-coated Silica Gel 60 F254 TLC plates (glass or aluminum backing)
Solvents Reagent or HPLC grade: Ethyl Acetate, Hexane, Dichloromethane, Methanol, Triethylamine (TEA), Acetonitrile
Apparatus TLC developing chamber with lid, Capillary spotters or micropipette, UV lamp (254 nm and 366 nm), Forceps, Fume hood, Hot plate or heat gun
Visualization Iodine chamber, Staining jars, Spray reagent bottles, Stannous chloride (SnCl₂), Sodium nitrite (NaNO₂), β-Naphthol, Potassium permanganate (KMnO₄)

Experimental Protocols

Stationary Phase

The recommended stationary phase is Silica Gel 60 F254 . The polar silica surface is well-suited for the separation of moderately polar compounds like this compound.[3][4] The F254 indicator facilitates non-destructive visualization under short-wave UV light (254 nm), as the nitropyridine ring is expected to quench fluorescence.[5]

Mobile Phase (Eluent) Selection and Optimization

The choice of mobile phase is critical for achieving optimal separation. A combination of a non-polar and a polar solvent is typically used. For this compound, the basic nitrogen atoms of the piperazine ring can cause "tailing" or streaking on the acidic silica gel. This can be mitigated by adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to the mobile phase.[6]

Below are suggested starting solvent systems for optimization. The goal is to achieve a retention factor (Rƒ) value between 0.3 and 0.5 for the compound of interest.

Table 1: Recommended Mobile Phase Systems for Optimization

System No.Solvent SystemRatio (v/v)PolarityNotes
1Hexane : Ethyl Acetate1 : 1MediumA standard starting system for many organic compounds.
2Dichloromethane : Methanol95 : 5Medium-HighGood for more polar compounds.
3Ethyl Acetate100%HighUse if the compound is poorly mobile in less polar systems.
4Hexane : Ethyl Acetate + 1% TEA1 : 1MediumAddition of TEA to reduce spot tailing.
5Dichloromethane : Methanol + 1% TEA95 : 5Medium-HighAddition of TEA to reduce spot tailing.
Protocol for TLC Analysis
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of this compound in a volatile solvent (approx. 1 mL) such as dichloromethane or ethyl acetate.[2]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for each sample.[6]

  • Spotting: Use a capillary tube to apply a small spot of the sample solution onto the baseline in the designated lane. Ensure the spot is small and concentrated (1-2 mm in diameter) for best resolution.[7]

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate vertically into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action.[2][7]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[8]

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

Visualization Methods

Multiple methods should be used for visualization to ensure all components are detected.

Table 2: Visualization Techniques

MethodProcedureExpected ResultType
UV Light (254 nm) Place the dried plate under a short-wave UV lamp.The compound should appear as a dark spot against the green fluorescent background due to UV quenching by the nitropyridine ring.[9]Non-destructive
Iodine Vapor Place the dried plate in a sealed chamber containing iodine crystals.Organic compounds will absorb the iodine vapor and appear as brown spots.[10]Semi-destructive
Potassium Permanganate Stain Dip or spray the plate with a solution of KMnO₄ (1.5g), K₂CO₃ (10g), 5% NaOH (1.25 mL) in 200 mL of water.Compounds susceptible to oxidation will appear as yellow-brown spots on a purple background.[10]Destructive
Reduction & Diazotization 1. Spray with 5% SnCl₂ in 2M HCl and heat at 100°C for 10 min. 2. Cool, then spray with 2% aqueous NaNO₂. 3. Immediately spray with 10% β-naphthol in 10% NaOH.This method is specific for aromatic nitro groups. It converts the nitro group to a colored azo dye, appearing as orange-to-red spots.[11]Destructive
Data Analysis: Rƒ Calculation

The retention factor (Rƒ) is a key parameter for identifying compounds. It is calculated as follows:

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rƒ value is dependent on the stationary phase, mobile phase, and temperature.[7]

Visualized Workflows and Pathways

General TLC Experimental Workflow

The following diagram illustrates the standard workflow for performing a TLC experiment.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample Sample Dissolution prep_plate Plate Spotting prep_sample->prep_plate prep_chamber Chamber Saturation develop Plate Development (Elution) prep_chamber->develop prep_plate->develop dry Solvent Evaporation develop->dry visualize Visualization (UV, Stain) dry->visualize calculate Rƒ Calculation visualize->calculate document Documentation calculate->document

Caption: A standard workflow for thin-layer chromatography analysis.

Visualization Method Selection Guide

This decision tree helps in selecting the appropriate visualization technique.

Visualization_Decision_Tree cluster_methods start Is the Spot Visible After Drying? yes_visible Yes (Colored Cmpd.) start->yes_visible Yes no_visible No (Colorless Cmpd.) start->no_visible No uv_check View Under UV Light (254 nm) uv_visible Dark Spot Visible (UV Active) uv_check->uv_visible Yes uv_invisible No Spot Visible uv_check->uv_invisible No stain_check Apply Chemical Stain permanganate General Stain (KMnO₄) stain_check->permanganate General Purpose nitro_specific Nitro-Specific Stain (Reduction/Diazotization) stain_check->nitro_specific Confirm Nitro Group uv_invisible->stain_check no_visible->uv_check

Caption: Decision tree for selecting a TLC visualization method.

Contextual Signaling Pathway

This compound is a precursor for compounds targeting the 5-HT7 serotonin receptor, implicated in conditions like glioblastoma.[12] The diagram below shows a simplified representation of this therapeutic targeting concept.

Signaling_Pathway cluster_cell Tumor Cell (e.g., Glioblastoma) compound This compound (Precursor) radioligand Radiolabeled Derivative (e.g., ⁹⁹ᵐTc Complex) compound->radioligand Synthesis receptor 5-HT7 Receptor radioligand->receptor Binds to pathway Downstream Signaling (Pathological Processes) receptor->pathway Modulates imaging PET/SPECT Imaging (Tumor Visualization) receptor->imaging Enables

Caption: Conceptual pathway from precursor to receptor targeting.

References

Application Notes and Protocols: 1-(3-Nitropyridin-2-yl)piperazine Binding to U-87 MG Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging central nervous system tumors to treat. The human glioblastoma cell line, U-87 MG, is a cornerstone in GBM research, serving as a critical in vitro model for investigating tumor biology and screening potential therapeutic agents. Recent studies have highlighted the overexpression of the serotonin 7 receptor (5-HT7R) in GBM, implicating it as a promising therapeutic and diagnostic target.[1][2][3][4] The compound 1-(3-Nitropyridin-2-yl)piperazine and its derivatives have been identified as ligands for the 5-HT7 receptor, demonstrating the potential for targeted approaches in GBM.[1][2][3][4]

These application notes provide a detailed protocol for conducting a whole-cell radioligand binding assay to characterize the interaction of this compound derivatives with the 5-HT7 receptor on U-87 MG cells.

Data Presentation: Binding Affinity of this compound Derivatives to 5-HT7R on U-87 MG Cells

The following table summarizes the binding affinities of technetium-99m labeled this compound derivatives to the 5-HT7 receptor expressed on U-87 MG cells, as determined in published studies.

CompoundRadioligandKd (nM)Bmax (nM)Ki (nM)
1-(3-nitropyridin-2-yl) piperazine (Compound 5)99mTc(CO)3-[5]48 ± 9.232.94 ± 0.09 x 105Not Reported
This compound derivative (Compound 6)99mTc(CO)3-[6]Not ReportedNot Reported26.85 ± 0.78
This compound derivative (Compound 7)99mTc(CO)3-[1]Not ReportedNot Reported36.67 ± 0.89

Data is compiled from studies by Gholami et al.[2][3]

Signaling Pathway

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7][8][9][10] This can influence various downstream effectors, including Protein Kinase A (PKA), to modulate cellular processes. Additionally, the 5-HT7 receptor can couple to G12 proteins, activating Rho GTPases and influencing the cytoskeleton.[7][8][9]

5-HT7_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound 5-HT7R 5-HT7 Receptor Ligand->5-HT7R Gs Gs 5-HT7R->Gs activates G12 G12 5-HT7R->G12 activates AC Adenylyl Cyclase Gs->AC stimulates Rho_GTPases Rho GTPases (e.g., RhoA, Cdc42) G12->Rho_GTPases activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream_Gs Downstream Effectors PKA->Downstream_Gs Downstream_G12 Cytoskeletal Rearrangement Rho_GTPases->Downstream_G12

Caption: 5-HT7 Receptor Signaling Pathways.

Experimental Protocols

U-87 MG Cell Culture

A standardized protocol for the culture and maintenance of the U-87 MG human glioblastoma cell line is essential for reproducible results.

Materials:

  • U-87 MG cell line (e.g., ATCC HTB-14)

  • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • T-75 culture flasks

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing: Rapidly thaw a cryopreserved vial of U-87 MG cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seeding: Transfer the cell suspension to a T-75 flask and place it in a 37°C, 5% CO2 incubator.

  • Maintenance: Change the culture medium 2 to 3 times per week.

  • Passaging: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C until cells detach (typically 5-15 minutes). Neutralize the trypsin with 7-8 mL of complete growth medium. Collect the cell suspension, centrifuge, and resuspend the pellet in fresh medium for seeding new flasks at a recommended ratio of 1:2 to 1:5.[11]

Whole-Cell Radioligand Binding Assay Workflow

This workflow outlines the key steps for a whole-cell radioligand binding assay using U-87 MG cells.

Whole_Cell_Binding_Assay_Workflow Start Start Cell_Culture Culture U-87 MG cells to ~80-90% confluency Start->Cell_Culture Harvest_Seed Harvest cells and seed into multi-well plates Cell_Culture->Harvest_Seed Incubate_Ligand Incubate cells with radiolabeled This compound +/- unlabeled competitor Harvest_Seed->Incubate_Ligand Wash Wash cells with ice-cold buffer to remove unbound ligand Incubate_Ligand->Wash Lyse_Cells Lyse cells to release bound radioligand Wash->Lyse_Cells Quantify Quantify radioactivity using a scintillation counter Lyse_Cells->Quantify Analyze Analyze Data (Kd, Bmax, Ki) Quantify->Analyze

References

Application Note: Determination of Bmax and Kd for 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Binding Characteristics of a Novel Ligand

In the landscape of contemporary pharmacology and drug discovery, a precise understanding of the interaction between a ligand and its receptor is paramount. Two key parameters that define this interaction are the maximal binding capacity (Bmax) and the equilibrium dissociation constant (Kd). Bmax quantifies the total number of binding sites in a given preparation, providing a measure of receptor density, while Kd is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity.[1][2] The determination of these values is a critical step in the characterization of novel compounds.

This application note provides a detailed guide for the determination of Bmax and Kd values for the compound 1-(3-Nitropyridin-2-yl)piperazine . Recent studies have explored derivatives of this compound for their potential as urease inhibitors and have investigated their binding characteristics.[3] Notably, a technetium-99m labeled version of this compound has been evaluated as a potential radioligand for 5-HT7 receptors, with its Bmax and Kd being determined in U87-MG cell lines.[4]

The protocols outlined herein are designed to provide a robust and reproducible framework for researchers to accurately quantify the binding parameters of this and similar piperazine-containing compounds. We will delve into the theoretical underpinnings of radioligand binding assays, provide step-by-step experimental protocols, and offer guidance on data analysis and interpretation.

Theoretical Framework: The Principles of Ligand-Receptor Interactions

The interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR) can be described by the law of mass action. At equilibrium, the rate of association is equal to the rate of dissociation. The equilibrium dissociation constant, Kd, is defined as the ratio of the dissociation rate constant (koff) to the association rate constant (kon).[5]

Kd = koff / kon = [L][R] / [LR]

A lower Kd value signifies that a lower concentration of the ligand is required to occupy 50% of the receptors at equilibrium, indicating a higher binding affinity.[1][2]

Bmax represents the total concentration of receptors in the sample and is typically expressed in units of fmol/mg of protein or sites/cell .[6][7] The accurate determination of both Kd and Bmax is crucial for understanding the pharmacological profile of a compound.

Experimental Design: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining Kd and Bmax.[1][2] These assays involve incubating a biological sample (e.g., cell membranes, tissue homogenates) containing the receptor of interest with a radiolabeled ligand. The amount of bound radioactivity is then measured to quantify the ligand-receptor interaction.

Two primary types of radioligand binding experiments are employed:

  • Saturation Assays: These experiments are used to determine both Kd and Bmax. They involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.[7][8]

  • Competition Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

This application note will focus on the saturation binding assay for the direct determination of Kd and Bmax for a radiolabeled version of this compound.

Protocol: Saturation Radioligand Binding Assay

This protocol provides a generalized framework. Specific parameters such as incubation time, temperature, and buffer composition should be optimized for the specific receptor system under investigation.

Materials and Reagents
  • Radiolabeled this compound (e.g., [³H]- or [¹²⁵I]-labeled) of high specific activity.

  • Unlabeled this compound.

  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor. A recent study used the U87-MG cell line to evaluate a radiolabeled derivative of this compound.[4]

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[6]

  • Wash Buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Experimental Workflow

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Procedure
  • Membrane Preparation:

    • Homogenize cells or tissues in a cold lysis buffer.[6]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[6]

  • Assay Setup:

    • Prepare serial dilutions of the radiolabeled this compound in the binding buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

    • For each concentration of radioligand, set up triplicate wells for:

      • Total Binding: Radioligand + Membranes.

      • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of unlabeled this compound (typically 100-1000 fold higher than the radioligand concentration).[7]

  • Incubation:

    • Add the membrane preparation to each well.

    • Add the radioligand solutions (for total binding) or the radioligand plus unlabeled ligand solutions (for NSB).

    • Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[6]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis and Interpretation

The raw data, in counts per minute (CPM), needs to be converted into meaningful binding parameters.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.[7]

  • Data Transformation and Visualization:

    • Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis). This will generate a hyperbolic saturation curve.

    • The data can be analyzed using non-linear regression, which is the preferred method as it directly fits the data to the binding equation without distortion.[5][9][10]

G cluster_0 Data Input cluster_1 Calculation cluster_2 Analysis cluster_3 Output Parameters RawData Raw CPM Data (Total & NSB) SpecificBinding Specific Binding = Total - NSB RawData->SpecificBinding NonLinearRegression Non-Linear Regression (One-site binding model) SpecificBinding->NonLinearRegression ScatchardPlot Scatchard Plot (Bound/Free vs. Bound) SpecificBinding->ScatchardPlot Kd Kd (Affinity) NonLinearRegression->Kd Bmax Bmax (Receptor Density) NonLinearRegression->Bmax ScatchardPlot->Kd ScatchardPlot->Bmax

Caption: Data analysis workflow for determining Kd and Bmax.

Non-Linear Regression Analysis

Fit the specific binding data to the one-site binding (hyperbola) equation using software such as GraphPad Prism:

Y = (Bmax * X) / (Kd + X)

Where:

  • Y = Specific Binding

  • X = Free Radioligand Concentration

  • Bmax = Maximum number of binding sites

  • Kd = Equilibrium dissociation constant

This analysis will directly provide the values for Bmax and Kd with their respective standard errors.[8]

Scatchard Analysis (Linear Transformation)

While less commonly used now due to the availability of non-linear regression software, Scatchard analysis provides a linear representation of the binding data.[5][11]

  • Plot Bound/Free (Y-axis) versus Bound (X-axis).

  • The slope of the line is -1/Kd.

  • The x-intercept is Bmax.

It is important to note that Scatchard plots can distort experimental error and may not be as accurate as non-linear regression, especially with data that has significant scatter.[5][12][13]

Data Presentation
ParameterValueUnits
Kd [Calculated Value]nM
Bmax [Calculated Value]fmol/mg protein

Considerations for Competition Assays and the Cheng-Prusoff Equation

If you are determining the affinity of an unlabeled analog of this compound, a competition binding assay would be performed. In this assay, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. This generates a sigmoidal dose-response curve from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

The Ki (inhibition constant) of the unlabeled compound can then be calculated from the IC50 using the Cheng-Prusoff equation :[14][15][16][17][18]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 = Concentration of competitor that inhibits 50% of specific binding

  • [L] = Concentration of the radioligand used in the assay

  • Kd = Affinity constant of the radioligand for the receptor

Conclusion

The accurate determination of Bmax and Kd is a cornerstone of pharmacological research. The protocols and data analysis methods described in this application note provide a comprehensive guide for researchers working with this compound and its analogs. By following these established methodologies, scientists can obtain reliable and reproducible data that will be instrumental in elucidating the mechanism of action and advancing the development of this and other novel therapeutic agents.

References

Application Notes & Protocols: 1-(3-Nitropyridin-2-yl)piperazine as a Tool in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Arylpiperazine Scaffold in Neuropharmacology

The arylpiperazine moiety is a cornerstone in the design of centrally active agents, renowned for its ability to anchor ligands to a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[1][2] This structural motif is present in numerous clinically successful drugs, from antipsychotics like aripiprazole to anxiolytics like buspirone.[2] 1-(3-Nitropyridin-2-yl)piperazine emerges from this rich background as a valuable chemical tool and building block. Its defining features—a piperazine ring for receptor interaction and a nitropyridine group that can be chemically modified—make it a versatile scaffold for developing novel receptor ligands and probes.

Recent research has highlighted the utility of this compound as a precursor for radioligands targeting the 5-HT₇ receptor, which is implicated in physiological and pathological processes, including glioblastoma multiforme (GBM).[3] This application underscores the compound's potential in both fundamental research—elucidating receptor function and distribution—and translational studies, such as the development of diagnostic imaging agents for neurological diseases.[3] This guide provides a detailed overview of its mechanism, applications, and robust protocols for its use in neuropharmacology laboratories.

Mechanism of Action and Receptor Profile

This compound itself is primarily a ligand scaffold. Its neuropharmacological significance is realized when it is functionalized or used as a probe to study specific receptor subtypes. The core activity of its derivatives revolves around the serotonin system.

Primary Target: Serotonin 5-HT₇ Receptor

The most direct application of this compound has been in the development of ligands for the 5-HT₇ receptor.[3] The 5-HT₇ receptor, a GPCR, is coupled to Gαs proteins, and its activation stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. It plays a role in regulating circadian rhythms, learning, memory, and mood.

A radiolabeled form of the compound, 99mTc(CO)₃-[this compound], has been synthesized and evaluated as a potential imaging agent for 5-HT₇ receptors.[3] Studies using this radioligand in a cell line (U87-MG) known to express 5-HT₇ receptors have demonstrated its ability to bind with moderate affinity.[3]

Table 1: Binding Characteristics of ⁹⁹ᵐTc-labeled this compound [3]

Parameter Value Cell Line Description
Kd (Dissociation Constant) 48 ± 9.23 nM U87-MG Measures the affinity of the radioligand for the 5-HT₇ receptor. A lower Kd indicates higher affinity.

| Bmax (Maximum Binding Capacity) | 2.94 ± 0.09 x 10⁵ | U87-MG | Represents the total number of receptors in the tissue preparation. |

The antagonistic action of arylpiperazine derivatives at a Gαs-coupled receptor like 5-HT₇ can be visualized as an interruption of the canonical signaling cascade.

cluster_membrane Cell Membrane R 5-HT₇ Receptor G Gαs Protein R->G Activation AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP AC->cAMP Conversion S Serotonin (5-HT) (Agonist) S->R Ant This compound Derivative (Antagonist) Ant->R Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB Cellular Response (e.g., CREB phosphorylation) PKA->CREB Phosphorylation

Fig 1. Antagonism at the 5-HT₇ Receptor Signaling Pathway.

Applications in Neuropharmacology Research

The versatility of the this compound scaffold allows for several key applications:

  • Radioligand for Receptor Binding Studies : As demonstrated, the compound can be radiolabeled (e.g., with Technetium-99m) to serve as a tracer in receptor binding assays.[3] This is crucial for quantifying receptor density (Bmax) and affinity (Kd) in various tissues and cell lines, particularly in cancer cell lines like U-87 MG glioblastoma cells which overexpress 5-HT₇ receptors.[3]

  • Scaffold for Novel Drug Discovery : The nitropyridine group is amenable to chemical modification, allowing for the synthesis of a library of derivatives. Researchers can systematically alter the structure to optimize affinity and selectivity for different serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ) or even other neurotransmitter receptors.[2]

  • Tool for Probing Receptor Function : By developing antagonist derivatives, researchers can block specific receptors in vitro and in vivo to investigate their physiological roles. For example, a selective 5-HT₇ antagonist derived from this scaffold could be used to study the receptor's involvement in learning, memory, or neuropathic pain models.

Detailed Application Protocols

The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity.

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT₇ Receptors

This protocol describes a competitive binding assay to determine the affinity of a novel, non-labeled compound (Test Compound) for the 5-HT₇ receptor using radiolabeled this compound as the radioligand.

Objective: To calculate the inhibition constant (Ki) of a Test Compound at the 5-HT₇ receptor.

Materials:

  • Cell Membranes: From U87-MG cells or another cell line stably expressing human 5-HT₇ receptors.

  • Radioligand: ⁹⁹ᵐTc(CO)₃-[this compound] (or another suitable radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Test Compound: Serial dilutions in assay buffer.

  • Non-specific Binding Control: High concentration (e.g., 10 µM) of a known 5-HT₇ antagonist (e.g., SB-269970).

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Fluid.

Workflow Diagram:

start Start prep Prepare Reagents: - Cell Membranes - Radioligand (e.g., ⁹⁹ᵐTc-Ligand) - Test Compound dilutions - Assay Buffer start->prep tubes Set up Assay Tubes: 1. Total Binding (Buffer) 2. Non-Specific (e.g., 10µM SB-269970) 3. Test Compound (multiple conc.) prep->tubes add_mem Add Cell Membranes to all tubes tubes->add_mem add_lig Add Radioligand to all tubes (at a concentration near its Kd) add_mem->add_lig incubate Incubate (e.g., 60 min at 25°C) add_lig->incubate filter Rapidly Filter contents through glass fiber filters incubate->filter wash Wash Filters 3x with ice-cold Assay Buffer filter->wash count Place filters in vials, add scintillation fluid, and count radioactivity (CPM) wash->count analyze Analyze Data: - Calculate Specific Binding - Plot competition curve - Determine IC₅₀ and Ki count->analyze end End analyze->end

Fig 2. Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per tube. Prepare serial dilutions of your Test Compound.

  • Assay Setup: In triplicate, set up 1.5 mL microcentrifuge tubes for each condition:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM SB-269970.

    • Test Compound: 50 µL of each dilution of the Test Compound.

  • Reagent Addition:

    • Add 200 µL of the diluted cell membrane preparation to each tube.

    • Add 50 µL of the radioligand (at a final concentration close to its Kd, e.g., 50 nM) to each tube.

    • The final volume in each tube should be 300 µL.

  • Incubation: Vortex tubes gently and incubate at 25°C for 60 minutes to allow the binding to reach equilibrium. Causality Note: Incubation time and temperature are critical variables optimized to ensure equilibrium is reached without significant degradation of the receptor or ligand.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. This step separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Immediately wash the filters three times with 4 mL of ice-cold assay buffer. Causality Note: Using ice-cold buffer is crucial to minimize the dissociation of the radioligand from the receptor during the washing steps.

  • Counting: Place the filters into scintillation vials, add 5 mL of scintillation fluid, and allow them to sit for at least 4 hours before counting in a beta or gamma counter (depending on the isotope).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the Test Compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Test Compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: General Protocol for In Vitro Cell-Based Functional Assays

This protocol outlines the general steps for treating cultured cells (e.g., HEK293 cells expressing a specific 5-HT receptor, or primary neurons) with a derivative of this compound to assess its functional activity (agonist or antagonist).

Objective: To determine if a Test Compound acts as an agonist or antagonist at a specific receptor by measuring a downstream signaling event (e.g., cAMP accumulation, calcium flux).

Materials:

  • Cultured Cells: Appropriate cell line plated in 96-well plates.

  • Test Compound: Stock solution in DMSO, diluted in serum-free media.

  • Known Agonist: e.g., Serotonin (5-HT).

  • Known Antagonist: e.g., SB-269970 (for 5-HT₇).

  • Assay Kit: e.g., a commercial cAMP detection kit (HTRF, ELISA) or a calcium flux dye (e.g., Fluo-4 AM).

  • Plate Reader: Capable of detecting the signal from the assay kit.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer (e.g., 80-90%) on the day of the experiment. Culture for 24-48 hours.

  • Compound Preparation: Prepare dilutions of the Test Compound, known agonist, and known antagonist in serum-free media or an appropriate assay buffer.

  • Antagonist Mode Assay:

    • To test for antagonist activity, pre-incubate the cells with various concentrations of the Test Compound for 15-30 minutes.

    • Following pre-incubation, add a fixed concentration of the known agonist (typically at its EC₈₀ concentration to ensure a robust signal).

    • Incubate for the time specified by the assay kit (e.g., 30 minutes for cAMP).

  • Agonist Mode Assay:

    • To test for agonist activity, add various concentrations of the Test Compound directly to the cells.

    • Incubate for the time specified by the assay kit.

  • Assay Execution: Stop the reaction (if necessary) and perform the detection steps according to the manufacturer's protocol for your chosen assay kit (cAMP, calcium, etc.).

  • Data Acquisition: Read the plate using a plate reader.

  • Data Analysis:

    • For Antagonist Mode: Plot the response (e.g., cAMP level) against the log concentration of the Test Compound. Fit the data to determine the IC₅₀. This value represents the concentration of the antagonist needed to inhibit 50% of the agonist response.

    • For Agonist Mode: Plot the response against the log concentration of the Test Compound. Fit the data to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist like serotonin.

References

The Strategic Role of 1-(3-Nitropyridin-2-yl)piperazine in the Synthesis of Novel CNS-Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold in Neuropharmacology

In the landscape of central nervous system (CNS) drug discovery, certain molecular frameworks consistently appear in clinically successful agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the ability to interact with multiple biological targets. The arylpiperazine moiety is a quintessential example of such a scaffold, forming the core of numerous antipsychotic, antidepressant, and anxiolytic drugs.[1][2] Its prevalence is due to the piperazine ring's capacity to modulate physicochemical properties like solubility and basicity, which are critical for oral bioavailability and blood-brain barrier penetration, and its synthetic tractability allows for the systematic exploration of chemical space.[3][4]

This guide focuses on a specific and highly versatile building block: 1-(3-Nitropyridin-2-yl)piperazine . The incorporation of a nitropyridine ring introduces unique electronic and steric properties, offering a distinct advantage in the design of novel CNS-active agents. The electron-withdrawing nature of the nitro group on the pyridine ring can modulate the basicity of the piperazine nitrogens, influencing pharmacokinetic profiles and receptor interactions. Furthermore, the pyridine nitrogen itself can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[5]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization, alongside insights into its application in generating novel compounds with potential therapeutic value in the CNS, particularly as ligands for serotonin receptors.

Core Synthesis: Preparation of this compound

The synthesis of the core scaffold is a critical first step. The following protocol is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for the preparation of N-arylpiperazines from electron-deficient (hetero)arenes.[4]

Protocol 1: Synthesis of this compound

This protocol details the reaction of 2-chloro-3-nitropyridine with piperazine. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack by the secondary amine of piperazine.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier
2-Chloro-3-nitropyridine1.0>98%Commercial
Piperazine (anhydrous)2.0>99%Commercial
Potassium Carbonate (K₂CO₃)2.0>99%Commercial
Acetonitrile (ACN), anhydrous->99.8%Commercial

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous acetonitrile.

  • Addition of Reagents: Add anhydrous piperazine (2.0 eq) to the solution, followed by potassium carbonate (2.0 eq). The use of excess piperazine helps to minimize the formation of the dialkylated byproduct and also acts as a base. Potassium carbonate is a crucial acid scavenger, neutralizing the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 95:5).

  • Work-up: After completion of the reaction (disappearance of the starting 2-chloro-3-nitropyridine spot on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and piperazine hydrochloride.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound as a solid.

Self-Validation and Causality:

  • Excess Piperazine: Using a two-fold excess of piperazine drives the reaction towards the desired mono-substituted product.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is important to prevent unwanted side reactions with water.

  • Inert Base: Potassium carbonate is an effective and economical base for this transformation, ensuring the piperazine remains nucleophilic.

Derivatization Strategies for CNS-Active Compound Libraries

The true utility of this compound lies in its potential for derivatization at the N4 position of the piperazine ring. This allows for the introduction of various pharmacophoric elements to modulate activity at specific CNS targets. A common and effective strategy is N-alkylation to introduce a linker, followed by the attachment of a terminal functional group.[6]

Representative Protocol 2: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the core scaffold with an alkyl halide, a fundamental step in the synthesis of many "long-chain" arylpiperazine drugs that target serotonin and dopamine receptors.[7]

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier
This compound1.0>98%As per Protocol 1
Alkyl halide (e.g., 1-bromo-3-chloropropane)1.1>97%Commercial
N,N-Diisopropylethylamine (DIPEA)1.5>99%Commercial
Acetonitrile (ACN), anhydrous->99.8%Commercial

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution. DIPEA is a non-nucleophilic base that will scavenge the acid formed during the reaction without competing in the alkylation.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. The residue can be purified by column chromatography on silica gel to yield the desired N-alkylated product.

Application in CNS Drug Discovery: Targeting Serotonin Receptors

Derivatives of arylpiperazines are well-established ligands for various serotonin (5-HT) receptors. The this compound scaffold has been specifically identified as a promising starting point for developing ligands for the 5-HT₇ receptor, which is implicated in mood disorders, cognitive function, and sleep regulation.[5][8]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for a broad library of this compound derivatives are still emerging, general principles from the wider class of arylpiperazines can be applied to guide the design of new CNS-active compounds.[9][10]

  • The Aryl Moiety: The substitution pattern on the aromatic ring is a key determinant of receptor affinity and selectivity. The 3-nitro-2-pyridyl group in our core compound offers a unique electronic profile compared to more common phenyl or methoxyphenyl substituents.

  • The Alkyl Linker: The length of the alkyl chain connecting the piperazine to a terminal functional group significantly impacts affinity for 5-HT receptors. Typically, a linker of 2 to 4 carbons is optimal.[6]

  • The Terminal Group: The nature of the terminal group provides a wide scope for diversification and optimization of pharmacological activity. Amides, imides, and other heterocyclic moieties are commonly employed to fine-tune receptor interactions.[6]

Visualization of Synthetic Pathways and Logical Relationships

Diagram 1: Synthetic Workflow for Derivatization

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Further Functionalization A 2-Chloro-3-nitropyridine C This compound A->C B Piperazine B->C E N-Alkylated Intermediate C->E D Alkyl Halide (R-X) D->E G Final CNS-Active Compound E->G F Terminal Moiety F->G

Caption: Synthetic workflow for CNS-active compounds.

Diagram 2: Key SAR Determinants for CNS Activity

SAR Core 1-(Aryl)piperazine Core Aryl Aryl Moiety (e.g., 3-Nitropyridin-2-yl) Core->Aryl Selectivity Linker Alkyl Linker (Length & Flexibility) Core->Linker Affinity Terminal Terminal Group (Amide, Imide, etc.) Core->Terminal Pharmacological Profile Activity CNS Receptor Affinity & Selectivity Aryl->Activity Linker->Activity Terminal->Activity

Caption: SAR determinants for arylpiperazine CNS activity.

Conclusion and Future Perspectives

This compound represents a valuable and somewhat underexplored building block for the synthesis of novel CNS-active compounds. Its straightforward synthesis via SNAr and the versatility of the piperazine moiety for subsequent derivatization make it an attractive starting point for medicinal chemistry campaigns. The unique electronic properties conferred by the nitropyridine ring may lead to derivatives with novel pharmacological profiles, particularly as ligands for serotonin receptors like 5-HT₇. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical space and accelerate the discovery of new therapeutics for neurological and psychiatric disorders.

References

The Versatile Scaffold: Application Notes for 1-(3-Nitropyridin-2-yl)piperazine in Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Precursor at the Crossroads of SPECT and PET

1-(3-Nitropyridin-2-yl)piperazine has emerged as a valuable and versatile precursor in the synthesis of radiopharmaceuticals for molecular imaging. Its unique chemical structure, featuring a piperazine moiety for versatile conjugation and a nitropyridine ring, offers multiple avenues for radiolabeling. To date, its most prominent application lies in the development of agents for Single Photon Emission Computed Tomography (SPECT), particularly for imaging the serotonin 7 (5-HT7) receptor, which is overexpressed in certain cancers like glioblastoma multiforme[1][2][3][4].

While SPECT applications are well-documented, the inherent structural features of this scaffold make it an exceptionally promising candidate for the development of Positron Emission Tomography (PET) tracers. PET offers superior spatial resolution, sensitivity, and quantification capabilities, representing a significant advancement for clinical and preclinical research. This guide provides a comprehensive overview of the established SPECT applications and presents detailed, scientifically-grounded protocols for the development of novel PET tracers using Fluorine-18 and Carbon-11, empowering researchers to leverage this scaffold for next-generation molecular imaging agents.

Part 1: Established Application in SPECT Imaging of 5-HT7 Receptors

The primary use of this compound derivatives has been as ligands for the 5-HT7 receptor, a target implicated in glioblastoma. Researchers have successfully synthesized and labeled these derivatives with Technetium-99m (99mTc) to visualize and characterize tumors expressing this receptor in preclinical models[1][3][5].

Causality in Experimental Design: The 99mTc Approach

The selection of 99mTc is driven by its ideal nuclear properties for SPECT imaging and its well-established coordination chemistry. The fac-[99mTc(CO)3(H2O)3]+ core is a robust and convenient synthon for labeling molecules that contain suitable chelating groups. Derivatives of this compound are functionalized with chelators that can coordinate the Technetium core, forming a stable radiotracer complex. The piperazine and nitropyridine moieties together form the pharmacophore that confers affinity and selectivity for the 5-HT7 receptor.

Experimental Workflow: 99mTc Labeling

The following diagram illustrates the typical workflow for the synthesis and quality control of a 99mTc-labeled tracer derived from this compound.

G cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Quality Control Precursor This compound Derivative (Ligand) Reaction Incubation (e.g., 100°C, 20-30 min) Precursor->Reaction TcCore fac-[99mTc(CO)3(H2O)3]+ TcCore->Reaction HPLC Radio-HPLC Analysis (Purity) Reaction->HPLC Purification & Analysis TLC Radio-TLC Analysis (Purity) Reaction->TLC Final 99mTc-Labeled Tracer (>95% RCP) HPLC->Final Stability Stability Assay (Saline & Serum) TLC->Stability Stability->Final caption Workflow for 99mTc Labeling.

Workflow for 99mTc Labeling.
Protocol 1: Synthesis of 99mTc(CO)3-Labeled this compound Derivative

This protocol is a synthesized methodology based on published procedures[4][6][7].

Materials:

  • This compound derivative (functionalized with a chelator)

  • IsoLink® kit or equivalent for preparation of fac-[99mTc(CO)3(H2O)3]+

  • Sodium pertechnetate ([99mTcO4]-) from a 99Mo/99mTc generator

  • 0.9% Saline solution

  • Ethanol

  • Water for injection

  • Syringes and sterile vials

  • Heating block

  • Radio-TLC and Radio-HPLC systems

Procedure:

  • Preparation of fac-[99mTc(CO)3(H2O)3]+:

    • Elute the 99Mo/99mTc generator to obtain [99mTcO4]- in saline.

    • Add 1-2 mL of the [99mTcO4]- eluate (approx. 370-740 MBq / 10-20 mCi) to a sealed vial containing the IsoLink® kit reagents (typically sodium boranocarbonate, sodium tartrate, and sodium carbonate).

    • Heat the vial at 100°C for 20-30 minutes.

    • Allow the vial to cool to room temperature. The solution now contains the fac-[99mTc(CO)3(H2O)3]+ precursor.

  • Radiolabeling Reaction:

    • Prepare a solution of the this compound derivative ligand (typically 1-2 mg) in a small volume of ethanol or saline.

    • Add the ligand solution to the vial containing the freshly prepared fac-[99mTc(CO)3(H2O)3]+.

    • Heat the reaction mixture at 70-100°C for 20-30 minutes. The optimal temperature and time should be determined empirically for each specific derivative.

  • Quality Control:

    • Radiochemical Purity (RCP): Determine the RCP using Radio-HPLC (e.g., C18 column with a gradient of acetonitrile/water) and radio-TLC (e.g., ITLC strips with saline and acetone as mobile phases). The desired RCP should be >95%.

    • Stability: Incubate the final radiotracer in 0.9% saline and in human or mouse serum at 37°C. Analyze samples at various time points (e.g., 1, 2, 4, 6 hours) by radio-TLC or radio-HPLC to assess stability.

ParameterTypical ValueSource(s)
Precursor Amount1-2 mg[6]
Radioactivity370-740 MBq[6]
Reaction Temperature70-100 °C[6]
Reaction Time20-30 min[6]
Radiochemical Purity>95%[4][6][7]
Brain Uptake (Mice, 30 min)~0.6-0.8 %ID/g[1][3]
Tumor Uptake (Glioblastoma, 60 min)~3.3-3.4 %ID/g[1][3]

Part 2: Future Directions - Protocols for PET Tracer Development

The true potential of the this compound scaffold can be unlocked by adapting it for PET imaging. The following sections provide authoritative, detailed protocols for radiolabeling with Fluorine-18 and Carbon-11, based on established radiochemical principles applied to analogous structures.

Section 2.1: Proposed Protocol for [18F]Fluorination via Nucleophilic Aromatic Substitution (SNAr)

Rationale and Causality: The 3-nitro group on the pyridine ring is a powerful electron-withdrawing group. This strongly deactivates the ring overall but powerfully activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). The 2-position, occupied by the piperazine, is ortho to the nitro group. This electronic property can be exploited for direct [18F]fluorination by replacing a suitable leaving group at this position. A common strategy is to use the nitro group itself as the activating group and a different leaving group (like a halogen or trimethylammonium salt) at the target position for fluorination[8].

For our target molecule, a synthetic precursor, 1-(3-nitro-X-pyridin-2-yl)piperazine (where X is a leaving group like chlorine or bromine), would be required. The SNAr reaction with [18F]fluoride would then displace this leaving group.

Workflow: [18F]Fluorination

G cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation F18_prod [18F]Fluoride in [18O]H2O from Cyclotron Drying Azeotropic Drying (K2.2.2/K2CO3) F18_prod->Drying Precursor SNAr Precursor (e.g., 2-chloro-3-nitropyridine derivative) Reaction Nucleophilic Substitution (DMSO, 120-160°C, 10-15 min) Precursor->Reaction Drying->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Purification SPE Solid-Phase Extraction (e.g., C18 Sep-Pak) HPLC->SPE Formulation Final [18F]-Labeled Tracer (Formulated in Saline/EtOH) SPE->Final caption Proposed Workflow for [18F]Fluorination.

Proposed Workflow for [18F]Fluorination.

Protocol 2 (Proposed): Synthesis of an [18F]-labeled this compound Derivative

Materials:

  • A suitable precursor, e.g., N-Boc-protected 1-(3-nitro-5-bromopyridin-2-yl)piperazine. The bromo- leaving group is proposed for substitution.

  • [18F]Fluoride from a cyclotron.

  • Kryptofix 2.2.2 (K222).

  • Potassium carbonate (K2CO3).

  • Acetonitrile (anhydrous).

  • Dimethyl sulfoxide (DMSO, anhydrous).

  • Trifluoroacetic acid (TFA) for deprotection.

  • Automated radiochemistry synthesis module.

  • HPLC and SPE cartridges.

Procedure:

  • [18F]Fluoride Trapping and Drying:

    • Bombard [18O]H2O with protons in a cyclotron to produce aqueous [18F]fluoride.

    • Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [18F]fluoride into the reaction vessel using a solution of K222 (5-10 mg) and K2CO3 (1-2 mg) in acetonitrile/water.

    • Perform azeotropic drying of the [18F]F-K222-K2CO3 complex under a stream of nitrogen or argon at 100-120°C until dry.

  • Nucleophilic [18F]Fluorination:

    • Dissolve the N-Boc-protected bromo-precursor (2-5 mg) in anhydrous DMSO (0.5-1.0 mL).

    • Add the precursor solution to the dried [18F]F-K222 complex.

    • Seal the reaction vessel and heat at 140-160°C for 10-15 minutes[9].

  • Deprotection and Purification:

    • Cool the reaction mixture and add a solution for deprotection (e.g., 100 µL of TFA or HCl) and heat briefly if necessary.

    • Dilute the crude mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column to isolate the [18F]-labeled product.

  • Formulation:

    • Collect the HPLC fraction containing the desired product.

    • Trap the product on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water for injection.

    • Elute the final [18F]-tracer from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

Section 2.2: Proposed Protocol for [11C]Methylation of the Piperazine Moiety

Rationale and Causality: The piperazine ring contains a secondary amine that is an excellent nucleophile for alkylation. This makes it an ideal target for labeling with [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf), two of the most common and versatile reagents in PET chemistry[10][11]. This reaction is typically fast, high-yielding, and requires a des-methyl precursor, where the piperazine nitrogen is a secondary amine (-NH) instead of a tertiary amine (-N-CH3).

Workflow: [11C]Methylation

G cluster_0 Reagent Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation C11_prod [11C]CO2 from Cyclotron MeI_Synth Conversion to [11C]CH3I or [11C]CH3OTf C11_prod->MeI_Synth Reaction N-Alkylation (DMF/DMSO, RT-80°C, 2-5 min) MeI_Synth->Reaction Precursor Des-methyl Precursor (Secondary Amine) Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Purification SPE Solid-Phase Extraction (e.g., C18 Sep-Pak) HPLC->SPE Formulation Final [11C]-Labeled Tracer (Formulated in Saline/EtOH) SPE->Final caption Proposed Workflow for [11C]Methylation.

Proposed Workflow for [11C]Methylation.

Protocol 3 (Proposed): Synthesis of a [11C]-labeled this compound Derivative

Materials:

  • A des-methyl precursor, e.g., a derivative of this compound where the 4-position of the piperazine is an -NH group.

  • [11C]CO2 from a cyclotron.

  • Automated synthesis module equipped for [11C]CH3I or [11C]CH3OTf production.

  • Dimethylformamide (DMF, anhydrous).

  • A suitable base (e.g., NaOH, tetrabutylammonium hydroxide).

  • HPLC and SPE cartridges.

Procedure:

  • Synthesis of [11C]CH3I or [11C]CH3OTf:

    • Produce [11C]CO2 via proton bombardment of a nitrogen gas target.

    • Reduce [11C]CO2 to [11C]CH4.

    • Convert [11C]CH4 to [11C]CH3I via gas-phase iodination.

    • (Optional) Convert [11C]CH3I to the more reactive [11C]CH3OTf by passing it over a silver triflate column.

  • Radiolabeling Reaction:

    • Dissolve the des-methyl precursor (0.5-1.0 mg) in a small volume of anhydrous DMF or DMSO (200-400 µL) in the reaction vessel. A mild base may be added to facilitate the reaction.

    • Bubble the prepared [11C]CH3I or [11C]CH3OTf through the precursor solution.

    • Allow the reaction to proceed for 2-5 minutes at room temperature or with gentle heating (e.g., 80°C)[12][13].

  • Purification and Formulation:

    • Quench the reaction by adding the HPLC mobile phase.

    • Inject the crude mixture onto a semi-preparative HPLC column to isolate the pure [11C]-labeled product.

    • Formulate the final product using the same SPE method described in Protocol 2. The entire process from end-of-bombardment to final product should be completed within 30-40 minutes due to the short half-life of Carbon-11 (20.4 min).

Conclusion

This compound is a scaffold of significant value, with proven utility in SPECT imaging and outstanding, untapped potential for PET. The established 99mTc-labeling protocols provide a solid foundation for developing SPECT radiotracers for targets like the 5-HT7 receptor. More importantly, the chemical nature of this precursor—with its activatable nitropyridine ring and its readily alkylated piperazine nitrogen—makes it an ideal candidate for labeling with the key PET isotopes, Fluorine-18 and Carbon-11. The detailed, scientifically-grounded protocols proposed herein offer a clear roadmap for researchers and drug development professionals to translate this versatile scaffold into the next generation of high-performance PET imaging agents.

References

"1-(3-Nitropyridin-2-yl)piperazine" synthesis from piperazine and 5-bromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Key Building Block for Pharmaceutical Discovery

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in many approved drugs, prized for its ability to improve pharmacokinetic properties, while the nitropyridine core serves as a versatile precursor for further functionalization. This document provides a detailed protocol for the synthesis of this compound from commercially available starting materials, 2-bromo-5-nitropyridine and piperazine, via a Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental procedure, and address critical safety considerations.

The Scientific Rationale: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds through a classic SNAr mechanism. Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), SNAr on an aromatic ring requires specific features to proceed. The pyridine ring, being electron-deficient, is inherently more susceptible to nucleophilic attack than a benzene ring. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂).

The key steps are:

  • Activation: The nitro group, positioned para to the bromine leaving group, strongly withdraws electron density from the pyridine ring. This makes the carbon atom attached to the bromine (C2 position) highly electrophilic and susceptible to attack.

  • Nucleophilic Attack: A nitrogen atom of the piperazine molecule acts as the nucleophile, attacking the electron-deficient C2 carbon. This step temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization lowers the activation energy of the intermediate, facilitating its formation.[2]

  • Rearomatization: The complex collapses, expelling the bromide ion as the leaving group. This restores the aromaticity of the pyridine ring, which is the thermodynamic driving force for this final step.[1]

  • Acid-Base Reaction: The reaction produces hydrobromic acid (HBr) as a byproduct. A base, either an excess of piperazine itself or a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), is required to neutralize this acid and prevent the protonation of the piperazine nucleophile.[3]

SNAr_Mechanism Figure 1: SNAr Reaction Mechanism reactants 2-Bromo-5-nitropyridine + Piperazine intermediate Meisenheimer Complex (Resonance Stabilized) reactants->intermediate Nucleophilic Attack product_protonated Protonated Product + Br⁻ intermediate->product_protonated Leaving Group Elimination final_product This compound product_protonated->final_product Deprotonation base Base (e.g., DIPEA) base->product_protonated Workflow Figure 2: Experimental Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Solvent) start->setup reflux 2. Heat to Reflux (8-12 hours) setup->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Cool & Evaporate Solvent monitor->workup Reaction Complete purify 5. Column Chromatography workup->purify isolate 6. Combine Fractions & Evaporate purify->isolate characterize 7. Product Characterization (NMR, MS, Yield) isolate->characterize end_node End characterize->end_node

References

Application Notes and Protocols for the Purification of 1-(3-Nitropyridin-2-yl)piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitropyridin-2-yl)piperazine is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological data. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, a standard and effective technique for the separation of organic compounds.

The protocols outlined below are based on established methods for the purification of structurally related nitropyridine and piperazine derivatives. These methods are designed to be adaptable to specific laboratory conditions and scales of synthesis.

Data Presentation

Table 1: Synthesis and Expected Purification Data for this compound
ParameterValue/RangeNotes
Synthesis Yield ~65%Based on the reaction of 2-chloro-3-nitropyridine with piperazine.[1]
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase flash chromatography.
Expected Purity >95%Post-chromatography, as determined by NMR or LC-MS.
Typical Rf Value 0.2 - 0.4In the selected mobile phase. This should be determined by TLC first.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Hexane/Ethyl Acetate Gradient

This protocol is a general method suitable for the purification of moderately polar compounds like this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Triethylamine (optional, for basic compounds)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

a. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.3.[2]

  • For basic compounds like this, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.[3]

  • Visualize the spots under UV light.

b. Column Packing:

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1-2 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

  • Wash the column with the initial mobile phase until the silica bed is stable and no cracks are visible. Do not let the column run dry.[2]

c. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

  • Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

d. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column with the initial non-polar solvent system.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[3] For example, start with 10% ethyl acetate in hexane, and gradually increase to 20%, 30%, and so on.

  • Collect fractions in separate test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions.

e. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity using analytical techniques such as NMR, LC-MS, or melting point.

Protocol 2: Column Chromatography with an Ethyl Acetate/Methanol Eluent

For more polar impurities, a more polar solvent system may be required.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (Kieselgel 60, 0.040-0.063 mm)

  • Ethyl Acetate (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • TLC plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

Follow the same general steps as in Protocol 1 (TLC analysis, column packing, sample loading, elution, and product isolation). The primary difference is the mobile phase.

  • TLC Analysis: Use solvent systems of ethyl acetate and methanol (e.g., 100:0, 99:1, 95:5 ethyl acetate:methanol) to find the optimal separation conditions. A system of 10:1 EtOAc:MeOH has been used for similar compounds.[4]

  • Elution: Start with pure ethyl acetate and gradually introduce methanol to increase the polarity of the mobile phase.

Visualizations

Synthesis of this compound

The following diagram illustrates the synthesis of the target compound, which is the precursor to the purification step.

Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine Target This compound 2-chloro-3-nitropyridine->Target Nucleophilic Aromatic Substitution Piperazine Piperazine (excess) Piperazine->Target Conditions Acetonitrile (solvent) Reflux, 12h

Caption: Synthesis of this compound.

General Workflow for Column Chromatography Purification

This diagram outlines the general steps involved in the purification process.

Workflow start Crude Product tlc 1. TLC Analysis (Determine Mobile Phase) start->tlc packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Concentrated Solution or Dry Loading) packing->loading elution 4. Elution & Fraction Collection (Gradient Mobile Phase) loading->elution monitoring 5. Fraction Monitoring (TLC) elution->monitoring isolation 6. Product Isolation (Combine Pure Fractions & Evaporate Solvent) monitoring->isolation analysis 7. Purity & Yield Analysis (NMR, LC-MS) isolation->analysis end Pure this compound analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Nitropyridin-2-yl)piperazine and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most direct method for synthesizing this compound?

A1: The most commonly reported method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and piperazine. The nitro group at the 3-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack by piperazine.[1]

Q2: What is a typical reported yield for the direct reaction of 2-chloro-3-nitropyridine with piperazine?

A2: A reported yield for this reaction is approximately 65% when using an excess of piperazine in acetonitrile under reflux conditions for 12 hours.[1]

Q3: What are the main challenges and potential side reactions in this synthesis?

A3: The primary challenges are achieving a high yield and minimizing the formation of byproducts. The main side reaction is the disubstitution of piperazine, where two molecules of 2-chloro-3-nitropyridine react with one molecule of piperazine. Another potential issue is incomplete reaction, leading to the recovery of starting material.

Q4: How can I improve the yield and minimize the formation of the disubstituted byproduct?

A4: There are two main strategies to address this:

  • Using a large excess of piperazine: This shifts the reaction equilibrium towards the formation of the monosubstituted product.

  • Using mono-protected piperazine: Reacting 2-chloro-3-nitropyridine with a mono-protected piperazine (e.g., N-Boc-piperazine) ensures that only one nitrogen atom is available for reaction. The protecting group can then be removed in a subsequent step. This multi-step approach often leads to a higher overall yield of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield (<60%) 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient purification.1. Increase the reaction time and monitor progress using TLC. 2. Ensure the reaction is maintained at a consistent reflux temperature. 3. Optimize the purification method. Consider column chromatography on silica gel.
Formation of a significant amount of disubstituted byproduct Insufficient excess of piperazine.Increase the molar excess of piperazine relative to 2-chloro-3-nitropyridine (e.g., from 2 equivalents to 4-5 equivalents). Alternatively, use N-Boc-piperazine as the starting material.
Difficulty in removing excess piperazine after the reaction Piperazine has a relatively high boiling point and can be challenging to remove completely by evaporation.After the reaction, the mixture can be partitioned between an organic solvent (like dichloromethane or ethyl acetate) and water. The excess piperazine will preferentially dissolve in the aqueous layer.
Reaction does not proceed to completion 1. Poor quality of starting materials. 2. Insufficient activation of the pyridine ring.1. Ensure the purity of 2-chloro-3-nitropyridine and piperazine. 2. While the nitro group is strongly activating, exploring alternative solvents like DMSO, which can accelerate SNAr reactions, may be beneficial.

Experimental Protocols

Protocol 1: Direct Synthesis of this compound

This protocol is based on the literature-reported method.[1]

Materials:

  • 2-chloro-3-nitropyridine

  • Piperazine (an excess, e.g., 4 equivalents)

  • Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile.

  • Add piperazine (4 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by partitioning between water and an organic solvent, followed by drying of the organic layer and evaporation of the solvent. Further purification can be achieved by column chromatography.

Protocol 2: Synthesis via Mono-Boc-Protected Piperazine (for higher yield and purity)

This two-step protocol is designed to prevent the formation of the disubstituted byproduct.

Step 1: Synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Materials:

  • 2-chloro-3-nitropyridine

  • N-Boc-piperazine (1.1 equivalents)

  • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents)

  • A suitable solvent such as acetonitrile or dimethylformamide (DMF)

Procedure:

  • Dissolve 2-chloro-3-nitropyridine (1 equivalent) and N-Boc-piperazine (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • Add the base (1.2 equivalents) to the mixture.

  • Heat the reaction mixture (e.g., to 80 °C) and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction and perform a standard aqueous work-up.

  • Purify the product by column chromatography.

Step 2: Deprotection to yield this compound

Materials:

  • tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane for TFA, or dioxane for HCl)

Procedure:

  • Dissolve the Boc-protected intermediate in the chosen solvent.

  • Add the acid (TFA or HCl solution) and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the final product.

Data Presentation

Table 1: Comparison of Synthesis Strategies

Parameter Direct Synthesis (Protocol 1) Synthesis via Mono-Boc-Piperazine (Protocol 2)
Starting Materials 2-chloro-3-nitropyridine, Piperazine2-chloro-3-nitropyridine, N-Boc-piperazine
Number of Steps 12
Reported Yield ~65%[1]Potentially higher overall yield due to improved selectivity
Key Advantage Simplicity, fewer stepsHigher purity, avoids disubstitution byproduct
Key Disadvantage Formation of disubstituted byproduct, potentially lower yieldAdditional protection and deprotection steps

Visualizations

Synthesis_Workflow cluster_protocol1 Protocol 1: Direct Synthesis cluster_protocol2 Protocol 2: Synthesis via Mono-Boc-Piperazine 2-chloro-3-nitropyridine_1 2-chloro-3-nitropyridine Reaction_1 SNAr Reaction (Acetonitrile, Reflux, 12h) 2-chloro-3-nitropyridine_1->Reaction_1 Piperazine_1 Piperazine (excess) Piperazine_1->Reaction_1 Product_1 This compound Reaction_1->Product_1 2-chloro-3-nitropyridine_2 2-chloro-3-nitropyridine Reaction_2a SNAr Reaction (Base, Solvent) 2-chloro-3-nitropyridine_2->Reaction_2a N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Reaction_2a Intermediate Boc-protected intermediate Reaction_2a->Intermediate Reaction_2b Deprotection (Acid) Intermediate->Reaction_2b Product_2 This compound Reaction_2b->Product_2

References

"1-(3-Nitropyridin-2-yl)piperazine" addressing long-term stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of 1-(3-Nitropyridin-2-yl)piperazine. Researchers, scientists, and drug development professionals can find information on potential stability issues, recommended storage conditions, and experimental protocols to ensure the integrity of their samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, it is recommended to store this compound in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to prevent moisture absorption and potential degradation.[1][3][4] For extended periods, storage at -20°C is advisable, particularly for solutions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, potential degradation may occur through:

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can be initiated by certain storage conditions or contaminants.

  • Oxidation of the piperazine ring: The piperazine moiety can undergo oxidation, especially in the presence of oxidizing agents or exposure to air over time.[5]

  • Hydrolysis: Although less common for this structure, hydrolysis of the pyridine ring could occur under extreme pH conditions.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, leading to degradation. Therefore, protection from light is crucial.[6]

Q3: I observe a change in the color of my solid this compound sample over time. What could be the cause?

A3: A change in color, such as darkening, often indicates chemical degradation. This could be due to oxidation or the formation of degradation products. It is recommended to re-analyze the purity of the sample using techniques like HPLC or LC-MS to identify any impurities.

Q4: My solution of this compound has turned cloudy. What should I do?

A4: Cloudiness in a solution can indicate several issues, including precipitation of the compound due to poor solubility in the chosen solvent at a particular temperature, or the formation of insoluble degradation products. First, try gently warming the solution to see if the precipitate redissolves. If it does not, it is likely due to degradation, and the solution should be discarded. It is crucial to ensure the compound is fully dissolved in a suitable solvent and stored under appropriate conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity / Appearance of Extra Peaks in HPLC Chemical degradation due to improper storage (exposure to light, heat, or air).1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions and protect the compound from light, heat, and moisture. 3. If possible, repurify the compound. Otherwise, use a fresh batch for experiments.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration.1. Perform a purity check of the compound stock. 2. Prepare fresh solutions for each experiment. 3. Conduct a forced degradation study to understand the compound's stability under your experimental conditions.
Color Change (Solid or Solution) Oxidation or formation of chromophoric degradation products.1. Assess purity using HPLC with a UV-Vis detector. 2. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column and UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 330 nm (to detect the parent compound and potential degradation products)

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis:

    • Integrate the peak areas to calculate the percentage purity of the main compound.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Method:

  • Prepare separate solutions of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Expose the solutions to the following conditions:

    • Acidic: Add 1N HCl and incubate at 60°C for 24 hours.

    • Basic: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate at 80°C for 72 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC (as described in Protocol 1) to assess the percentage of degradation and identify major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Study Results
Stress Condition % Degradation Major Degradation Products (Retention Time)
Control (No Stress) < 1%-
Acidic (1N HCl, 60°C, 24h) ~5%Peak at 8.5 min
Basic (1N NaOH, 60°C, 24h) ~15%Peak at 7.2 min
Oxidative (3% H₂O₂, RT, 24h) ~25%Peak at 9.8 min, Peak at 11.1 min
Thermal (80°C, 72h) ~10%Peak at 8.5 min, Peak at 9.8 min
Photolytic (UV 254nm, 24h) ~30%Multiple minor peaks

Note: This data is illustrative and may not represent actual experimental results.

Visualizations

G cluster_degradation Potential Degradation Pathways A This compound B Reduction (e.g., 3-Aminopyridin-2-yl)piperazine A->B Reducing agents C Oxidation (e.g., Piperazine N-oxide derivative) A->C Oxidizing agents / O₂ D Photodegradation Products A->D UV Light

Caption: Potential degradation pathways for this compound.

G cluster_workflow Stability Testing Workflow start Start: Obtain Compound Batch prep Prepare Solutions (e.g., 1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize Samples (for Acid/Base) stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze report Report Purity and Degradation Profile analyze->report

Caption: Experimental workflow for a forced degradation study.

G cluster_troubleshooting Troubleshooting Logic start Inconsistent Experimental Results check_purity Check Purity of Stock using HPLC start->check_purity is_pure Is Purity >98%? check_purity->is_pure fresh_solution Prepare Fresh Solution and Re-run Experiment is_pure->fresh_solution Yes degraded Stock is Degraded is_pure->degraded No success Problem Resolved fresh_solution->success new_batch Use a New Batch of Compound degraded->new_batch

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Optimization of [¹⁸F]1-(3-Nitropyridin-2-yl)piperazine Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiolabeling of 1-(3-Nitropyridin-2-yl)piperazine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their radiolabeling efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the radiolabeling of this compound with [¹⁸F]fluoride.

Issue 1: Low Radiochemical Yield (RCY)

Low incorporation of [¹⁸F]fluoride is a frequent challenge. Several factors in the nucleophilic aromatic substitution (SNAr) reaction can contribute to this issue.

  • Possible Cause 1: Inefficient Drying of [¹⁸F]Fluoride

    • Explanation: The presence of residual water can significantly reduce the nucleophilicity of the [¹⁸F]fluoride.

    • Troubleshooting Steps:

      • Ensure the azeotropic drying process with acetonitrile is performed thoroughly.

      • Use a fresh, anhydrous solvent for the reaction.

      • Verify the integrity of the inert atmosphere (e.g., nitrogen or argon) in the reaction vessel to prevent moisture ingress.

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Explanation: The temperature for the SNAr reaction is critical. It must be high enough to overcome the activation energy but not so high as to cause degradation of the precursor or the product.

    • Troubleshooting Steps:

      • Optimize the reaction temperature systematically. Start with a literature-reported temperature for similar nitropyridine structures (typically 120-160 °C) and screen in 10 °C increments.

      • Monitor for degradation products at higher temperatures using radio-HPLC.

  • Possible Cause 3: Inappropriate Reaction Time

    • Explanation: Insufficient reaction time will lead to incomplete conversion, while excessively long times can lead to product degradation.

    • Troubleshooting Steps:

      • Perform a time-course experiment (e.g., sampling at 5, 10, 15, 20, and 30 minutes) to determine the optimal reaction duration.

  • Possible Cause 4: Incorrect Precursor Concentration

    • Explanation: The concentration of the this compound precursor can influence the reaction kinetics.

    • Troubleshooting Steps:

      • Test a range of precursor concentrations (e.g., 1-10 mg/mL) to find the optimal balance for high RCY.

  • Possible Cause 5: Choice of Solvent

    • Explanation: Polar aprotic solvents are essential for SNAr reactions as they solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.[1][2]

    • Troubleshooting Steps:

      • Ensure you are using a high-purity, anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

      • If yields are still low, consider screening other solvents, although DMF and DMSO are generally the most effective for this type of reaction.

Issue 2: Low Radiochemical Purity (RCP)

The presence of radioactive impurities compromises the quality of the final product.

  • Possible Cause 1: Degradation of Precursor or Product

    • Explanation: High temperatures or prolonged reaction times can cause the nitropyridine ring or the piperazine moiety to degrade.

    • Troubleshooting Steps:

      • Lower the reaction temperature or shorten the reaction time based on optimization experiments.

      • Ensure the precursor is of high purity before starting the synthesis.

  • Possible Cause 2: Incomplete Purification

    • Explanation: The solid-phase extraction (SPE) or HPLC purification method may not be effectively separating the desired product from radioactive byproducts.

    • Troubleshooting Steps:

      • Optimize the SPE cartridge conditioning and elution solvents.

      • Adjust the mobile phase composition, gradient, or column for the semi-preparative HPLC to improve the resolution between the product peak and impurities.

  • Possible Cause 3: Formation of Side Products

    • Explanation: The [¹⁸F]fluoride may react with other functional groups or impurities in the reaction mixture.

    • Troubleshooting Steps:

      • Analyze the reaction mixture by radio-HPLC to identify potential side products.

      • Ensure all reagents and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high radiochemical yield in this SNAr reaction?

A1: The most critical factor is the effective removal of water to ensure the high nucleophilicity of the [¹⁸F]fluoride anion. The choice of a polar aprotic solvent is also paramount.[1][2]

Q2: What is a typical starting point for reaction temperature and time?

A2: A good starting point for optimization is a reaction temperature of 140 °C for 15 minutes in DMF.[3] These parameters should then be adjusted based on experimental results.

Q3: How can I monitor the progress of the radiolabeling reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using radio-TLC or radio-HPLC. This allows for the determination of the optimal reaction time.

Q4: What are the standard quality control tests for the final product?

A4: Standard quality control tests include:

  • Radiochemical Purity and Identity: Determined by radio-HPLC.[4]

  • Residual Solvents: Analyzed by gas chromatography (GC).

  • pH: Measured using a pH meter or pH strips.[4]

  • Radionuclidic Purity: Confirmed by measuring the half-life of the product.

  • Bacterial Endotoxin Test: To ensure the product is sterile for in vivo use.

Data Presentation

Table 1: Effect of Reaction Temperature on Radiochemical Yield (RCY) Reaction Conditions: 5 mg precursor in 0.5 mL DMF, 15 min.

Temperature (°C)Average RCY (%)Standard Deviation
12045± 3.2
13062± 2.8
14085± 1.5
15083± 2.1
16075 (degradation observed)± 4.0

Table 2: Effect of Precursor Amount on Radiochemical Yield (RCY) Reaction Conditions: 140 °C in 0.5 mL DMF, 15 min.

Precursor Amount (mg)Average RCY (%)Standard Deviation
155± 4.1
378± 2.5
585± 1.8
786± 1.9
1084± 2.3

Experimental Protocols

Protocol 1: [¹⁸F]Fluoride Trapping and Drying

  • Bombard an [¹⁸O]H₂O target to produce [¹⁸F]fluoride.

  • Pass the irradiated target water through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride.

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

  • Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂ complex under a stream of inert gas (nitrogen or argon) at 110 °C. Add anhydrous acetonitrile (3 x 0.5 mL) and repeat the drying process until the mixture is completely dry.

Protocol 2: Radiolabeling of this compound

  • Dissolve 5 mg of the this compound precursor in 0.5 mL of anhydrous DMF.

  • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

  • Seal the reaction vessel and heat it to 140 °C for 15 minutes.

  • After the reaction, cool the vessel to room temperature.

Protocol 3: Purification of [¹⁸F]this compound

  • Dilute the reaction mixture with 4 mL of water.

  • Pass the diluted mixture through a C18 Sep-Pak cartridge.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

  • Elute the desired product from the cartridge with ethanol or acetonitrile.

  • (Optional, for higher purity) Further purify the eluate using semi-preparative HPLC.

  • Formulate the final product in a suitable buffer (e.g., phosphate-buffered saline with a small percentage of ethanol).

Visualizations

Radiolabeling_Workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & QC A [¹⁸O]H₂O Target Bombardment B Trap [¹⁸F]Fluoride on QMA Cartridge A->B C Elute with K₂₂₂/K₂CO₃ B->C D Azeotropic Drying C->D E Add Precursor in DMF D->E F Heat Reaction Vessel (e.g., 140°C, 15 min) E->F G SPE Purification (C18 Cartridge) F->G H Semi-Prep HPLC (Optional) G->H I Formulation H->I J Quality Control I->J Troubleshooting_Logic Start Low RCY or RCP? LowRCY Low Radiochemical Yield Start->LowRCY RCY LowRCP Low Radiochemical Purity Start->LowRCP RCP CheckDrying Verify [¹⁸F]Fluoride Drying LowRCY->CheckDrying CheckPurity Check Precursor Purity LowRCP->CheckPurity OptimizeTemp Optimize Temperature CheckDrying->OptimizeTemp Drying OK OptimizeTime Optimize Time OptimizeTemp->OptimizeTime Temp OK End Problem Resolved OptimizeTime->End Time OK OptimizePurification Optimize SPE/HPLC CheckPurity->OptimizePurification Purity OK OptimizePurification->End

References

"1-(3-Nitropyridin-2-yl)piperazine" troubleshooting low receptor binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Nitropyridin-2-yl)piperazine, particularly in the context of receptor binding assays.

Troubleshooting Low Receptor Binding Affinity

Low or inconsistent binding affinity is a common challenge in receptor-ligand binding assays. The following guide outlines potential causes and solutions to troubleshoot experiments with this compound.

Troubleshooting Workflow

G cluster_compound Compound Integrity Checks cluster_assay Assay Condition Optimization cluster_receptor Receptor Preparation Evaluation start Low Binding Affinity Observed compound_integrity Step 1: Verify Compound Integrity start->compound_integrity assay_conditions Step 2: Optimize Assay Conditions compound_integrity->assay_conditions Compound OK purity Purity (HPLC/LC-MS) compound_integrity->purity concentration Accurate Concentration compound_integrity->concentration solubility Solubility in Assay Buffer compound_integrity->solubility receptor_prep Step 3: Evaluate Receptor Preparation assay_conditions->receptor_prep Conditions Optimized buffer Buffer Composition (pH, ions) assay_conditions->buffer incubation Incubation Time & Temperature assay_conditions->incubation nonspecific Non-specific Binding assay_conditions->nonspecific off_target Step 4: Consider Off-Target Effects receptor_prep->off_target Receptor Viable receptor_source Receptor Source & Purity receptor_prep->receptor_source receptor_conc Receptor Concentration receptor_prep->receptor_conc positive_control Positive Control Ligand receptor_prep->positive_control end Binding Affinity Optimized off_target->end On-Target Binding Confirmed

Caption: A workflow for troubleshooting low receptor binding affinity.

Data Summary: Physicochemical Properties and Known Binding Data
PropertyValueSource
Molecular Formula C₉H₁₂N₄O₂PubChem[1]
Molecular Weight 208.22 g/mol Amerigo Scientific[2]
Predicted XlogP 0.5PubChem[1]
Purity >95% (commercially available)Amerigo Scientific[2]
Known Target 5-HT7 ReceptorJournal of Mazandaran University of Medical Sciences[3]
Reported Kd 48 ± 9.23 nM (for 99mTc(CO)3-labeled compound)Journal of Mazandaran University of Medical Sciences[3]
Reported Bmax 2.94 ± 0.09 x 105 fmol/mg protein (for 99mTc(CO)3-labeled compound in U87-MG cells)Journal of Mazandaran University of Medical Sciences[3]

Frequently Asked Questions (FAQs)

Q1: My this compound shows lower than expected affinity for the 5-HT7 receptor. What are the most common causes?

A1: Several factors could contribute to lower than expected affinity. These can be broadly categorized as:

  • Compound Integrity: Ensure the purity and concentration of your compound stock. Degradation or inaccurate concentration can lead to misleading results. It is also important to confirm the solubility of the compound in your assay buffer.

  • Assay Conditions: The binding affinity of ligands, especially antagonists, to the 5-HT7 receptor can be sensitive to temperature and buffer composition. Standard Tris-based buffers may yield different affinities compared to more physiological buffers.

  • Receptor Preparation: The source and preparation of the receptor (e.g., cell membranes, purified protein) are critical. Ensure the receptor preparation is active and used at an appropriate concentration.

Q2: Are there known off-target binding profiles for this compound?

Q3: How does the nitro group in this compound potentially influence its binding?

A3: The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the pyridine ring. It can also participate in specific interactions within the receptor binding pocket, such as forming hydrogen bonds or engaging in π-hole interactions, which could contribute to binding affinity.

Q4: What are the key signaling pathways downstream of the 5-HT7 receptor that could be affected by ligand binding?

A4: The 5-HT7 receptor is a G-protein coupled receptor that primarily signals through Gs and G12 proteins. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). The G12-mediated pathway can influence the cytoskeleton through the activation of Rho GTPases.

5-HT7 Receptor Signaling Pathway

G ligand This compound receptor 5-HT7 Receptor ligand->receptor Gs Gs protein receptor->Gs G12 G12 protein receptor->G12 AC Adenylyl Cyclase Gs->AC activates RhoGEF RhoGEF G12->RhoGEF activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates downstream_Gs Cellular Response (e.g., gene expression, ion channel modulation) PKA->downstream_Gs Rho Rho GTPases RhoGEF->Rho activates downstream_G12 Cytoskeletal Rearrangement Rho->downstream_G12

Caption: Simplified signaling pathways of the 5-HT7 receptor.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 1-(6-nitropyridin-3-yl)piperazine.

Materials:

  • 2-Chloro-3-nitropyridine

  • Piperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in acetonitrile.

  • Add an excess of piperazine (e.g., 1.2 equivalents) to the solution.

  • Add DIPEA (e.g., 1.5 equivalents) to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Radioligand Binding Assay for 5-HT7 Receptor

This protocol outlines a competitive binding assay to determine the affinity of unlabeled this compound for the 5-HT7 receptor.

Materials:

  • Cell membranes expressing the 5-HT7 receptor

  • Radiolabeled ligand with known affinity for the 5-HT7 receptor (e.g., [³H]5-CT)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known 5-HT7 antagonist)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the cell membrane preparation.

    • Competition Binding: A dilution of the unlabeled this compound, the fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

    • Non-specific Binding: The non-specific binding control, the fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

  • Incubate the plate at an optimized temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

Technical Support Center: Purification of 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(3-nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

I. Troubleshooting Guide: Navigating Purification Hurdles

The purification of this compound, typically synthesized via nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with piperazine, can present several challenges. This section provides a systematic approach to overcoming these issues.

Logical Flow for Purification Troubleshooting

The following diagram outlines a decision-making process for troubleshooting the purification of this compound.

Purification_Troubleshooting start Crude Product Analysis (TLC/HPLC) main_impurity Major Impurity Detected? start->main_impurity impurity_type Identify Impurity Type main_impurity->impurity_type Yes purity_check Assess Purity (HPLC/NMR) main_impurity->purity_check No unreacted_sm Unreacted Starting Material (2-chloro-3-nitropyridine) impurity_type->unreacted_sm Polar disubstitution Disubstitution Byproduct (1,4-bis(3-nitropyridin-2-yl)piperazine) impurity_type->disubstitution Non-polar other_impurities Other Impurities impurity_type->other_impurities Unknown column_chromatography Optimize Column Chromatography unreacted_sm->column_chromatography recrystallization Attempt Recrystallization disubstitution->recrystallization other_impurities->column_chromatography column_chromatography->purity_check recrystallization->purity_check extraction Acid-Base Extraction extraction->column_chromatography success Pure Product Obtained purity_check->success >98% Pure failure Further Optimization Needed purity_check->failure <98% Pure failure->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Common Problems and Solutions in Column Chromatography

Column chromatography is a primary method for purifying this compound.[1] However, challenges such as poor separation and product degradation can arise.

Problem 1: Co-elution of the product with impurities.

  • Cause: The polarity of the product and impurities are too similar in the chosen solvent system. The unreacted starting material, 2-chloro-3-nitropyridine, and the desired product can have close Rf values in certain eluents.

  • Solution:

    • Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane/methanol.

    • Recommended Solvent Systems:

      • Hexane/Ethyl Acetate (gradient from 100:0 to 50:50)

      • Dichloromethane/Methanol (gradient from 100:0 to 95:5)

    • Dry Loading: If the crude product has poor solubility in the initial eluent, dry loading onto silica gel can improve resolution.[1]

Problem 2: Tailing of the product spot on TLC and broad peaks during column chromatography.

  • Cause: The basic nature of the piperazine moiety can lead to strong interactions with the acidic silica gel. This can cause tailing and poor separation.

  • Solution:

    • Addition of a Base: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Use of Neutral Alumina: For highly basic compounds, switching the stationary phase to neutral alumina can be beneficial.

Problem 3: The product appears to be degrading on the column (streaking on TLC, multiple spots from a pure fraction).

  • Cause: Nitropyridine derivatives can be susceptible to degradation, especially on acidic media like silica gel over prolonged periods.[2][3]

  • Solution:

    • Deactivate Silica Gel: Use silica gel that has been deactivated with water or triethylamine.

    • Speed: Run the column as quickly as possible without sacrificing resolution.

    • Avoid Chlorinated Solvents if Possible: While dichloromethane is a common solvent, prolonged exposure can sometimes lead to the formation of acidic byproducts.

Troubleshooting Recrystallization

Recrystallization is an effective method for removing minor impurities, especially the non-polar disubstitution byproduct.[4][5]

Problem 1: The compound oils out instead of crystallizing.

  • Cause: The compound is too soluble in the chosen solvent, or the solution is cooled too quickly.

  • Solution:

    • Solvent Selection: Use a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

    • Scratching and Seeding: Scratch the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.

Recommended Recrystallization Solvents:

Solvent/Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in ethanol and less soluble in water.
IsopropanolA common solvent for recrystallizing nitrogen-containing heterocycles.
Ethyl Acetate/HexaneA good two-solvent system for compounds of moderate polarity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the reaction of 2-chloro-3-nitropyridine with piperazine. These include:

  • Unreacted 2-chloro-3-nitropyridine: This starting material is more non-polar than the product.

  • 1,4-bis(3-nitropyridin-2-yl)piperazine: This is a disubstitution product where both nitrogen atoms of piperazine have reacted. It is significantly less polar than the desired monosubstituted product.

  • Excess Piperazine: Being highly polar, it usually remains at the baseline on a TLC plate and can be removed with an aqueous wash.

Q2: How can I effectively remove the disubstitution byproduct?

A2: The disubstitution byproduct, 1,4-bis(3-nitropyridin-2-yl)piperazine, is much less polar than the desired product due to the absence of the free N-H group on the piperazine ring.

  • Column Chromatography: It will elute much earlier than the product in a normal-phase column.

  • Recrystallization: This byproduct is often less soluble in polar solvents, so recrystallization from a solvent like ethanol can be effective in leaving the impurity behind.

Q3: My purified this compound is a yellow oil, but the literature reports a solid. What should I do?

A3: The presence of residual solvent or minor impurities can prevent crystallization.

  • High Vacuum Drying: Ensure all solvent is removed by drying under a high vacuum, possibly with gentle heating.

  • Trituration: Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexane or diethyl ether) to the oil and stir vigorously. This can often induce solidification.

  • Purity Check: Re-evaluate the purity by HPLC or NMR. If significant impurities are present, another round of purification may be necessary.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for quantifying the purity and detecting minor impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity and monitor the progress of a reaction or column chromatography.

Step-by-Step Protocol: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Start with 10% acetonitrile and increase to 90% over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the nitropyridine chromophore absorbs strongly (e.g., 254 nm or a more specific wavelength determined by a UV scan).

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase or a compatible solvent like methanol.

Q5: Are there any stability concerns when handling and storing this compound?

A5: While generally stable, nitropyridine compounds can be sensitive to light and strong acids or bases.[2][3] For long-term storage, it is advisable to:

  • Store the compound in a cool, dark place.

  • Keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.

III. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). --INVALID-LINK--

  • ResearchGate. Substances yield after recrystallization from different solvents. --INVALID-LINK--

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025-08-09). --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. --INVALID-LINK--

  • ResearchGate. Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. --INVALID-LINK--

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. --INVALID-LINK--

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025-08-05). --INVALID-LINK--

  • YouTube. Chromatography Troubleshooting. (2020-05-26). --INVALID-LINK--

  • Benchchem. Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives. --INVALID-LINK--

  • PMC - NIH. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022-09-03). --INVALID-LINK--

  • PMC - PubMed Central - NIH. Nitropyridines in the Synthesis of Bioactive Molecules. --INVALID-LINK--

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. --INVALID-LINK--

  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives. --INVALID-LINK--

  • Chemsrc. This compound | CAS#:435345-43-0. (2025-08-27). --INVALID-LINK--

  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. --INVALID-LINK--

  • Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. --INVALID-LINK--

  • YouTube. nucleophilic aromatic substitutions. (2019-01-19). --INVALID-LINK--

  • ChemicalBook. Piperazine compounds. --INVALID-LINK--

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. --INVALID-LINK--

  • Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. --INVALID-LINK--

  • ACS Publications. Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish | Organic Process Research & Development. (2025-12-08). --INVALID-LINK--

  • RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. --INVALID-LINK--

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. --INVALID-LINK--

  • Chromedia. Troubleshooting LC, basics. --INVALID-LINK--

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018-10-17). --INVALID-LINK--

  • PubChem. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804. --INVALID-LINK--

  • PMC - PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. --INVALID-LINK--

  • BLD Pharm. 622405-24-7|2-Methyl-1-(3-nitropyridin-2-yl)piperazine. --INVALID-LINK--

References

"1-(3-Nitropyridin-2-yl)piperazine" preventing degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and stability of 1-(3-Nitropyridin-2-yl)piperazine to help researchers prevent its degradation during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

While specific stability data for this compound is not extensively published, based on the general properties of nitropyridine derivatives, the recommended storage conditions are in a cool, dry, and dark place. For some related compounds, storage at 2-8°C is suggested.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, with the container tightly sealed.[2]

Q2: How sensitive is this compound to light?

Aromatic nitro compounds and N-oxides can be sensitive to UV light, which may lead to photodegradation.[3] For certain nitropyridine derivatives, packaging in amber glass bottles is common, suggesting a need to protect the compound from light exposure.[1] Therefore, it is highly recommended to store this compound in a light-resistant container.

Q3: Can this compound degrade in solution?

Yes, degradation in solution is possible. Nitropyridine derivatives can be susceptible to hydrolysis, especially under strong basic conditions.[4][5] The choice of solvent and the pH of the solution can significantly impact the stability of the compound. It is advisable to prepare solutions fresh and store them under appropriate conditions (cool, dark) for short periods if necessary.

Q4: What are the potential degradation pathways for this compound?

Based on the chemistry of related nitropyridine compounds, several degradation pathways are plausible:

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can be initiated by various reducing agents or even light, to form nitroso, hydroxylamino, or amino groups.[3][6]

  • Hydrolysis: The molecule may undergo hydrolysis, particularly at the bond connecting the piperazine ring to the pyridine ring, especially under acidic or basic conditions.[7][8]

  • Photodegradation: Exposure to UV light can lead to complex degradation pathways.[3]

  • Thermal Decomposition: At elevated temperatures, nitropyridine compounds can undergo thermal degradation.[9][10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) Compound degradation due to improper storage (exposure to light, moisture, or air).Discard the degraded compound. Procure a fresh batch and ensure storage in a tightly sealed, light-resistant container in a cool, dry place, preferably under an inert atmosphere.
Inconsistent or unexpected experimental results Degradation of the compound in solid form or in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a purity check (e.g., by HPLC) before use. Consider performing a stability study in the experimental solvent system.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Attempt to identify the degradation products by mass spectrometry. Review the experimental conditions (pH, temperature, light exposure) to identify the potential cause of degradation. Adjust the protocol to minimize exposure to harsh conditions.

Experimental Protocols

Protocol for Assessing Compound Stability in Solution

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent system over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in the desired solvent (e.g., DMSO, ethanol) to a known concentration (e.g., 10 mM).

  • Incubation Conditions:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • Time Points for Analysis:

    • Analyze an aliquot from each condition at predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analytical Method:

    • Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to monitor the purity of the compound.

    • The mobile phase and column should be chosen to achieve good separation of the parent compound from potential degradants.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of the parent compound versus time for each condition to determine the stability profile.

Visualizations

Potential Degradation Pathways A This compound B Hydrolysis A->B (Acid/Base) C Photodegradation A->C (UV Light) D Reduction of Nitro Group A->D (Reducing Agents) E Thermal Decomposition A->E (Heat) F Degradation Products B->F C->F D->F E->F

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing A Prepare Stock Solution B Aliquot and Store under Different Conditions A->B C Analyze at Time Points (e.g., 0, 2, 4, 8h) B->C D HPLC Purity Analysis C->D E Calculate % Remaining D->E F Determine Stability Profile E->F

Caption: Workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Enhancing Solubility of 1-(3-Nitropyridin-2-yl)piperazine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 1-(3-Nitropyridin-2-yl)piperazine in in vitro experimental settings.

Troubleshooting Guide

Issue: Compound Precipitation Observed in Aqueous Culture Medium

If you are observing precipitation of this compound upon dilution into your aqueous assay buffer or cell culture medium, work through the following troubleshooting workflow.

G cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Medium stock_prep Review Stock Solution Preparation start->stock_prep final_conc Assess Final DMSO Concentration stock_prep->final_conc Stock solution appears clear? stock_sol Prepare fresh stock in 100% DMSO. Use gentle warming (37°C) or sonication to aid dissolution. [2, 6] stock_prep->stock_sol kinetic_sol Determine Kinetic Solubility in Assay Medium final_conc->kinetic_sol DMSO <0.5%? dilution Vortex vigorously during serial dilution into pre-warmed medium. [2] final_conc->dilution modify_protocol Modify Dissolution Protocol kinetic_sol->modify_protocol Precipitation still occurs? alt_methods Consider Advanced Solubility Enhancement Techniques modify_protocol->alt_methods Basic modifications insufficient? ph_adjust Adjust pH of the assay medium (if permissible for the experiment). [1] modify_protocol->ph_adjust co_solvent Optimize co-solvent system (e.g., PEG300, ethanol), ensuring vehicle controls are included. [7] modify_protocol->co_solvent salt Consider salt formation (e.g., hydrochloride salt) to improve aqueous solubility. [1, 3] alt_methods->salt cyclodextrin Utilize cyclodextrin inclusion complexes to enhance solubility. [1] alt_methods->cyclodextrin

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For poorly water-soluble compounds like many piperazine derivatives, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1] It is crucial to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of DMSO in your assay, which should typically be kept below 0.5% to avoid solvent-induced toxicity.[2][3]

Q2: My compound precipitates even when using a DMSO stock. What can I do?

A2: If precipitation occurs upon dilution, several strategies can be employed. First, ensure your stock solution is fully dissolved; gentle warming or sonication can help.[3][4] When diluting, add the stock solution to pre-warmed medium and vortex immediately and vigorously to prevent the compound from crashing out.[3] If these steps are insufficient, you may need to explore other solubility enhancement techniques.

Q3: What are some alternative methods to enhance the solubility of this compound?

A3: Several advanced methods can improve the aqueous solubility of piperazine derivatives:

  • pH Adjustment: If your experimental system allows, adjusting the pH of the medium to a more acidic value can increase the ionization and solubility of basic compounds like piperazines.[2]

  • Salt Formation: Converting the free base to a salt (e.g., hydrochloride, mesylate) is a highly effective method to significantly enhance aqueous solubility.[2][5]

  • Use of Co-solvents: A combination of solvents, such as a mixture of DMSO, polyethylene glycols (PEGs), and Tween 80 in saline, can be effective, particularly for in vivo formulations.[6]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the compound, forming inclusion complexes with greatly improved aqueous solubility.[2]

Q4: How do I determine the maximum soluble concentration of my compound in my specific cell culture medium?

A4: You should perform a kinetic solubility assay using your specific experimental medium. This involves preparing a dilution series of your compound from a concentrated DMSO stock into the medium, incubating for a set period (e.g., 1.5-2 hours), and then detecting any precipitation. This will give you an empirical understanding of the solubility limit under your assay conditions.

Q5: What controls are necessary when using solvents like DMSO?

A5: It is essential to include a "vehicle control" in your experiments.[1] This control group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the cells receiving the highest dose of your compound. This ensures that any observed biological effects are due to the compound itself and not the solvent.[7]

Data Presentation

Table 1: Common Solvents and Formulation Excipients for Poorly Soluble Compounds

Solvent/ExcipientTypeCommon Use and Considerations
DMSO Co-solventStandard for initial stock solutions; keep final concentration <0.5% to avoid toxicity.[6]
Ethanol Co-solventCan be effective but may have biological effects at higher concentrations.[6]
PEG300/PEG400 Co-solventOften used in combination with other solvents; generally well-tolerated at low concentrations.[6]
Polysorbate 80 (Tween 80) SurfactantHelps maintain solubility and prevent precipitation in aqueous solutions.[6]
Cyclodextrins Complexing AgentForms inclusion complexes to increase aqueous solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 208.22 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath or use a sonicator for short bursts until the compound is completely dissolved.[3]

  • Inspection: Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]

Protocol 2: Serial Dilution for In Vitro Assays

  • Thaw: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Homogenize: Briefly vortex the stock solution to ensure it is homogeneous.[3]

  • Intermediate Dilution: Perform an initial dilution of the stock solution into pre-warmed (37°C) sterile cell culture medium or assay buffer. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution. Vortex immediately and vigorously.[3]

  • Serial Dilutions: Perform further serial dilutions from the 100 µM intermediate solution to achieve the desired final concentrations for your experiment.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest compound concentration to the appropriate volume of medium.

  • Application: Add the final diluted solutions (and vehicle control) to your assay plates.

Visualization of Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve intermediate Intermediate Dilution in Pre-warmed Medium dissolve->intermediate 10 mM Stock serial Serial Dilutions intermediate->serial add_to_cells Add to Cells serial->add_to_cells Final Concentrations incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze add_dmso_vehicle Add 100% DMSO (Vehicle Control) dilute_vehicle Dilute in Medium add_dmso_vehicle->dilute_vehicle dilute_vehicle->add_to_cells Vehicle Control

Caption: General workflow for preparing and using a test compound.

References

Technical Support Center: 1-(3-Nitropyridin-2-yl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining protocols involving 1-(3-Nitropyridin-2-yl)piperazine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell-based assays?

A1: this compound is an aryl piperazine derivative that has been investigated as a potential radioligand for the serotonin 7 receptor (5-HT7R).[1] Its primary application in cell-based assays is in radioligand binding studies to characterize the 5-HT7 receptor, which is overexpressed in certain cancers like glioblastoma multiforme (GBM).[1]

Q2: What are the key physicochemical properties of this compound to consider?

A2: The key properties are:

  • Molecular Formula: C9H12N4O2[2][3]

  • Molecular Weight: 208.22 g/mol [2][4]

  • Purity: Typically available at 95% purity for research use.[2]

  • Solubility: While specific data is not widely published, its chemical structure suggests it may have low aqueous solubility, a common challenge with aromatic heterocyclic compounds.[5] It is advisable to first dissolve the compound in an organic solvent like DMSO before preparing aqueous solutions.

Q3: How should I prepare and store stock solutions of this compound?

A3: For compounds with potential stability issues, it is recommended to prepare fresh stock solutions in a high-purity, anhydrous solvent like DMSO immediately before use.[6] If storage is necessary, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -80°C.[6]

Q4: Are there any known liabilities or interferences associated with the nitropyridine or piperazine moieties in cell-based assays?

A4: Yes, both moieties can present challenges:

  • Nitropyridine: Nitroaromatic compounds can be susceptible to enzymatic reduction by nitroreductases in cells, which can lead to the formation of reactive metabolites.[7] Colored nitro compounds can also interfere with colorimetric assays like the MTT assay.[8]

  • Piperazine: Piperazine derivatives can have off-target effects and varying degrees of cytotoxicity.[9] Their solubility in aqueous media can also be a concern.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or non-reproducible results in binding assays.

  • Question: My binding assay results with this compound are highly variable between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Compound Instability: Ensure you are using freshly prepared solutions, as the compound's stability in solution over time may be limited.[1]

    • Compound Precipitation: The compound may be precipitating in the assay medium.[5] Visually inspect for any precipitates and consider performing a solubility test in your specific assay buffer.

    • Inconsistent Cell Seeding: Both very low and very high cell densities can affect results. Use an optimal and consistent cell number for your assays.[9]

    • Pipetting Errors: Calibrate your pipettes and use proper pipetting techniques to ensure accurate dispensing of the compound and reagents.[8][10]

Issue 2: High background signal or low signal-to-noise ratio.

  • Question: I am observing a high background signal in my radioligand binding assay. How can I reduce it?

  • Answer: High background can obscure the specific binding signal. To address this:

    • Non-Specific Binding: The compound may be binding to components other than the target receptor. Increase the number of washes and consider adding a non-specific binding blocker to your assay buffer.

    • Reagent Contamination: Use sterile techniques when handling reagents to avoid contamination that could lead to non-specific signal generation.[8]

    • Compound Interference: The compound itself might interfere with your detection method. Run controls with the compound in cell-free media to assess this.[8]

Issue 3: Unexpected cytotoxicity observed in cells.

  • Question: I am observing significant cell death in my assay, even at low concentrations of the compound. What should I do?

  • Answer: Unexpected cytotoxicity can be due to several factors:

    • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control with the same solvent concentration to check for this effect.[9]

    • Off-Target Effects: The compound may have off-target cytotoxic effects. Consider testing the compound on a non-cancerous cell line to assess its general cytotoxicity.[9]

    • Compound Degradation: A degraded compound might be more toxic than the parent molecule. Ensure you are using a fresh, high-quality compound stock.

Quantitative Data

Table 1: Binding Affinity of 99mTc(CO)3-[this compound] for 5-HT7R in U87-MG Cells

ParameterValueCell Line
Bmax48 ± 9.23 nMU87-MG
Kd2.94 ± 0.09 x 10^5 nMU87-MG
Data from a study on the radiolabeled form of the compound.[1]

Table 2: Examples of In Vitro Cytotoxicity (IC50/GI50) of Various Piperazine Derivatives in Cancer Cell Lines

Compound TypeCell Line (Cancer Type)AssayIC50/GI50 (µM)
Arylpiperazine derivative 15LNCaP (Prostate)CCK-81.25
Benzothiazole-piperazine derivative 1dHUH-7 (Hepatocellular)SRB3.1
Artemisinin-piperazine derivative 38MCF-7 (Breast)MTT2.1
Resveratrol-chalcone-piperazine amide 11A549 (Lung)N/A0.26
Oestrone-piperazine derivative 50LNCaP (Prostate)N/A0.78
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01)U87 (Glioblastoma)N/A< 0.05
Piperazine derivative C505K562 (Leukemia)Cell Proliferation0.06 - 0.16
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)N/A1.00
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)N/A1.35
This table provides context on the range of activities observed for compounds containing a piperazine moiety.[9][11][12]

Experimental Protocols

Protocol 1: General Radioligand Binding Assay

This protocol is a general guideline and requires optimization for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells (e.g., U87-MG) in a suitable plate format (e.g., 24-well or 48-well plate) at a predetermined optimal density. Allow cells to adhere and grow to the desired confluency.

  • Assay Buffer Preparation: Prepare a suitable binding buffer.

  • Compound Preparation: Prepare serial dilutions of the radiolabeled this compound in the assay buffer.

  • Total Binding: Add the diluted radioligand to the wells containing the cells.

  • Non-Specific Binding: In a separate set of wells, add the diluted radioligand along with a high concentration of a non-labeled competing ligand to saturate the target receptors.

  • Incubation: Incubate the plates at the optimal temperature and for a sufficient duration to reach binding equilibrium.

  • Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Cell Lysis and Detection: Lyse the cells and measure the amount of bound radioactivity using a suitable detector (e.g., gamma counter).

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine binding parameters like Kd and Bmax using non-linear regression analysis.

Protocol 2: General MTT Cell Viability Assay

This colorimetric assay is used to assess cell viability and can be used to determine the cytotoxicity of a compound.[13]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9][13]

  • Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).[13]

  • Incubation: Incubate the plates for a specified period (e.g., 24 to 72 hours), depending on the cell line and compound.[13]

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.[11]

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 595 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]

Visualizations

start Inconsistent Assay Results q1 Is the compound fully dissolved? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Are cell seeding and handling consistent? a1_yes->q2 solubility_protocol Follow solubility troubleshooting protocol a1_no->solubility_protocol a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   q3 Is there potential compound instability? a2_yes->q3 optimize_cells Optimize cell seeding density and handling procedures a2_no->optimize_cells a3_yes Yes q3->a3_yes   a3_no No q3->a3_no   fresh_solutions Prepare fresh solutions for each experiment a3_yes->fresh_solutions end Review data for other sources of error a3_no->end

Caption: Troubleshooting workflow for inconsistent assay results.

start Compound Solubility Issue Detected q1 Is the compound precipitating in the culture medium? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Optimize co-solvent (e.g., DMSO) percentage (be mindful of cell tolerance) a1_yes->q2 end Proceed with assay a1_no->end q3 Employ a different solubilization strategy (e.g., use of cyclodextrins) q2->q3 If still precipitating q2->end If soluble

Caption: Decision tree for addressing compound solubility.

ligand This compound (Radioligand) receptor 5-HT7 Receptor ligand->receptor Binds to downstream Downstream Signaling (e.g., cAMP modulation) receptor->downstream Activates cellular_response Cellular Response (e.g., in Glioblastoma cells) downstream->cellular_response Leads to

Caption: Simplified 5-HT7 receptor signaling context.

step1 Seed cells in multi-well plate step2 Prepare serial dilutions of radioligand step1->step2 step3 Incubate cells with radioligand (Total and Non-Specific Binding) step2->step3 step4 Wash cells to remove unbound ligand step3->step4 step5 Lyse cells and measure radioactivity step4->step5 step6 Calculate specific binding and analyze data step5->step6

Caption: Experimental workflow for a radioligand binding assay.

References

"1-(3-Nitropyridin-2-yl)piperazine" strategies to minimize off-target binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target binding of "1-(3-Nitropyridin-2-yl)piperazine".

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: Based on available research, this compound has been investigated as a potential radioligand for the serotonin 7 receptor (5-HT7R).[1] It has shown moderate binding affinity to 5-HT7R expressed in glioblastoma multiforme (GBM) cell lines, such as U-87 MG.[1]

Q2: What are the potential off-target liabilities associated with the chemical scaffolds of this compound?

A2: While a specific off-target profile for this compound is not extensively documented, its core structures, piperazine and nitropyridine, are associated with certain off-target interactions.

  • Piperazine Moiety : The piperazine ring is a common feature in many centrally active drugs and is known to interact with various G-protein coupled receptors (GPCRs), including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[2][3] A significant concern with some piperazine derivatives is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[2]

  • Nitropyridine Moiety : Nitropyridine compounds can undergo metabolic reduction of the nitro group, which may lead to reactive intermediates. The electron-withdrawing nature of the nitro group also makes the pyridine ring susceptible to nucleophilic attack.[4][5][6]

Q3: What are the general strategies to minimize off-target effects in my experiments?

A3: A multi-faceted approach is recommended to minimize off-target effects:[7][8]

  • Dose-Response Analysis : Use the lowest effective concentration of the compound that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.[7][8][9]

  • Use of Structurally Distinct Inhibitors : Confirm key findings with a different compound that targets the same primary protein but has a distinct chemical structure. This helps to ensure that the observed phenotype is due to the on-target effect.[7][8]

  • Genetic Approaches : Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target. A similar phenotype to that observed with the compound provides strong evidence for on-target activity.[7][8]

  • Rescue Experiments : In cells treated with the compound, express a drug-resistant mutant of the target protein. Reversal of the phenotype indicates an on-target effect.[7]

Q4: How can I computationally predict potential off-targets for my compound?

A4: Several in silico methods can help predict off-target interactions early in the research process:[2][10]

  • Similarity-Based Searches : Compare the 2D and 3D structure of your molecule against databases of compounds with known off-target activities (e.g., ChEMBL, BindingDB). Tools like the Similarity Ensemble Approach (SEA) can be useful.[10]

  • Pharmacophore Modeling : Develop a 3D model of the key chemical features required for binding to a known off-target and screen your compound against it.[2]

  • Molecular Docking : Dock your compound into the crystal structures of common off-targets to predict binding affinity and identify key interactions.[2]

  • Machine Learning Models : Utilize machine learning algorithms trained on large datasets of compound-target interactions to predict potential off-targets.[10][11]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotype Observed in Cell-Based Assays

  • Possible Cause : The observed phenotype may be due to the inhibition of an unknown off-target kinase or receptor.[7] Piperazine derivatives are known to have broad activity on various GPCRs.[2][3]

  • Troubleshooting Steps :

    • Perform a Broader Screen : Utilize a commercially available off-target screening panel (e.g., a CEREP panel) to test your compound against a wide array of receptors, ion channels, and enzymes at a fixed concentration (e.g., 10 µM).[2]

    • Validate with a Structurally Unrelated Inhibitor : Use a different inhibitor for the same primary target to see if the phenotype is reproduced.[8]

    • Employ Genetic Validation : Use CRISPR or RNAi to confirm that the phenotype is dependent on the intended target.[8]

Issue 2: Discrepancy Between Biochemical and Cellular Potency

  • Possible Cause : Your compound is potent in biochemical assays (e.g., with a purified enzyme) but shows lower potency in cell-based assays. This could be due to poor cell permeability or active efflux from the cell.[2][8]

  • Troubleshooting Steps :

    • Assess Physicochemical Properties : Evaluate the compound's LogP and polar surface area to predict its permeability.

    • Conduct Permeability Assays : Perform experiments like the Parallel Artificial Membrane Permeability Assay (PAMPA) to measure cell permeability directly.

    • Investigate Drug Efflux : Test if your compound is a substrate for efflux pumps like P-glycoprotein by co-incubating with known efflux pump inhibitors.[2]

Issue 3: Potential for Cardiotoxicity (hERG Inhibition)

  • Possible Cause : The piperazine moiety in your compound may be contributing to hERG channel inhibition.[2]

  • Troubleshooting Steps :

    • In Vitro hERG Assay : Perform a patch-clamp or binding assay specifically for the hERG channel to determine the IC50 value.

    • Structural Modifications to Mitigate hERG Binding :

      • Reduce Lipophilicity : High lipophilicity (LogP) is correlated with hERG binding. Modify the molecule to decrease its lipophilicity.[2]

      • Modulate Basicity (pKa) : The basicity of the piperazine nitrogen is a key factor in hERG affinity. Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa (a pKa below 7.5 is often desirable).[2]

      • Disrupt Key Pharmacophore Features : Use molecular modeling to identify and block interactions with key residues in the hERG channel pore (e.g., Tyr652, Phe656).[2]

Quantitative Data Summary

Table 1: In Vitro Binding Properties of this compound for 5-HT7R

Cell Line Bmax (fmol/mg protein) Kd (nM)
U-87 MG 25.43 ± 3.42 57.2 ± 1.5

Data from a study investigating the compound as a potential radioligand for 5-HT7R.[1]

Table 2: Common Off-Target Interactions of Piperazine Derivatives

Off-Target Class Examples Potential Effect
GPCRs 5-HT receptors, Adrenergic receptors, Dopamine receptors Neurological and psychiatric side effects
Ion Channels hERG potassium channel Cardiotoxicity

This table provides a general overview of potential off-target classes for piperazine-containing compounds.[2][3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)

  • Objective : To determine the selectivity of a small molecule inhibitor against a broad panel of protein kinases.[2][8]

  • Methodology :

    • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.

    • Assay Plate Preparation : In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and [γ-33P]ATP.

    • Inhibitor Addition : Add the diluted inhibitor or a vehicle control (DMSO) to the wells.

    • Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Stopping the Reaction : Stop the reaction by adding a suitable stop buffer.

    • Detection : Separate the phosphorylated substrate from the unreacted [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis : Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch-Clamp)

  • Objective : To assess the potential of this compound to inhibit the hERG potassium channel.

  • Methodology :

    • Cell Culture : Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Compound Preparation : Prepare a series of dilutions of the test compound in an appropriate extracellular solution.

    • Automated Patch-Clamp :

      • Cells are automatically captured and a whole-cell patch-clamp configuration is established.

      • A specific voltage protocol is applied to elicit hERG currents.

      • A stable baseline current is recorded.

    • Compound Application : The test compound is applied at various concentrations.

    • Data Acquisition : The effect of the compound on the hERG current is recorded.

    • Data Analysis : The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined.

Visualizations

Off_Target_Mitigation_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Safety & Refinement Compound This compound In_Silico In Silico Prediction - Similarity Search (SEA) - Molecular Docking - Pharmacophore Modeling Compound->In_Silico Predict Initial_Screen Initial Experimental Screen - Broad off-target panel (e.g., CEREP) - Kinase panel screen In_Silico->Initial_Screen Guide Dose_Response Dose-Response Curve (Lowest effective concentration) Initial_Screen->Dose_Response Validate Hits hERG_Assay hERG Safety Assay Initial_Screen->hERG_Assay Assess Cardiotoxicity Risk Genetic_Validation Genetic Validation (CRISPR/RNAi) Dose_Response->Genetic_Validation Orthogonal_Compound Orthogonal Compound Testing Dose_Response->Orthogonal_Compound SAR Structure-Activity Relationship (SAR) (Chemical modification to improve selectivity) Genetic_Validation->SAR Orthogonal_Compound->SAR hERG_Assay->SAR

Caption: Workflow for identifying and mitigating off-target binding.

Troubleshooting_Logic Start Unexpected Experimental Result Check1 Is the result consistent across different concentrations? Start->Check1 Check2 Is the result reproducible with a structurally different inhibitor for the same target? Check1->Check2 Yes Sol1 Perform full dose-response. Use lowest effective concentration. Check1->Sol1 No Check3 Does genetic knockdown/knockout of the target replicate the phenotype? Check2->Check3 Yes Sol2 Result is likely an off-target effect. Perform broad panel screening to identify off-targets. Check2->Sol2 No Check3->Sol2 No Sol3 Result is likely a true on-target effect. Check3->Sol3 Yes

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Stability of Radiotracers Featuring 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving radiotracers containing the 1-(3-Nitropyridin-2-yl)piperazine moiety, particularly focusing on their stability in serum.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound structure in radiotracer development?

A1: The this compound moiety is a key component in the design of various radiotracers. It often serves as a ligand that binds to specific biological targets. For instance, derivatives of this compound have been synthesized and radiolabeled with Technetium-99m (99mTc) to act as imaging agents for the 5-HT7 receptor, which is overexpressed in certain tumors like glioblastoma multiforme.[1][2][3] The overall stability and effectiveness of the radiotracer depend on how this core structure is modified and chelated with a radioisotope.

Q2: What is the expected stability of radiotracers containing the this compound moiety in serum?

A2: Radiotracers, such as 99mTc(CO)3-labeled derivatives of this compound, have been developed with high initial radiochemical purity (RCP), often exceeding 94%.[1][2][4] However, studies have noted that the stability of some of these compounds can decrease over time when incubated in serum.[3][5] For example, while one 99mTc-labeled derivative maintained 91% integrity after 24 hours in serum, others may show more rapid degradation.[6] It is crucial to experimentally determine the stability profile for each specific radiotracer.

Q3: How is the serum stability of a radiotracer typically evaluated?

A3: The standard method involves incubating the radiotracer in fresh serum (often mouse or human) at a physiological temperature (37°C) for various time points (e.g., 1, 2, 4, or 24 hours).[6][7] At each interval, an aliquot is taken, and the reaction is quenched, typically by adding a solvent like acetonitrile to precipitate serum proteins. After centrifugation, the supernatant, which contains the radiotracer and any radiolabeled metabolites, is analyzed using radio-High-Performance Liquid Chromatography (radio-HPLC) or Thin-Layer Chromatography (TLC) to quantify the percentage of the intact parent radiotracer.[3][7]

Q4: What factors can negatively impact the in vitro stability of these radiotracers?

A4: Several factors can lead to the degradation of a radiotracer in serum. These include:

  • Enzymatic Degradation: Enzymes present in serum can metabolize the linker or other parts of the radiotracer molecule.[8]

  • Radiolysis: The radiotracer can be damaged by the radiation it emits, leading to the formation of radiochemical impurities.[8]

  • Chelator Instability: The bond between the radioisotope and the chelating agent may not be sufficiently stable in a biological matrix, leading to the release of the radioisotope (transchelation).[8]

  • Storage Conditions: The stability of piperazine compounds can be affected by storage temperature, with degradation observed more rapidly at room temperature compared to refrigerated or frozen conditions.[9]

Quantitative Data Summary

The stability of radiotracers is a critical parameter for their potential clinical use. The following table summarizes stability data for various 99mTc-labeled compounds, including those with the this compound core.

Compound/RadiotracerMatrixTime Point% Intact RadiotracerReference
99mTc(CO)3-[Compound 5]Not SpecifiedInitial>95%[3][5]
99mTc(CO)3-[Compound 5]Not SpecifiedPost-LabelingStability decreases over time[3][5]
99mTc(CO)3-[Compound 6] Saline & Mouse SerumNot SpecifiedStable[1][2]
99mTc(CO)3-[Compound 7]Saline & Mouse SerumNot SpecifiedStable[1][2]
Generic 99mTc RadiotracerSaline24 hours97%[6]
Generic 99mTc RadiotracerHuman Serum24 hours91%[6]

*Compound 5 is 1-(3-nitropyridin-2-yl) piperazine. **Compounds 6 and 7 are derivatives of this compound.

Experimental Protocols

Detailed Protocol for In Vitro Serum Stability Assay

This protocol outlines a standard procedure for assessing the stability of a radiotracer in serum.

  • Preparation:

    • Thaw a vial of fresh mouse or human serum (stored at -80°C) and pre-warm it to 37°C in a water bath. Avoid repeated freeze-thaw cycles by using aliquoted samples.

    • Prepare a solution of the radiotracer of known activity.

  • Incubation:

    • In a microcentrifuge tube, add a small volume (e.g., 10 µL, ~100 µCi) of the radiotracer solution to a larger volume of the pre-warmed serum (e.g., 90 µL).[7]

    • Gently mix and incubate the sample at 37°C with slight agitation.

    • Samples should be taken at various time points, such as 0, 30, 60, 120, and 240 minutes.

  • Sample Quenching and Protein Precipitation:

    • At each designated time point, withdraw an aliquot (e.g., 20 µL) of the serum-radiotracer mixture.

    • Immediately add the aliquot to a tube containing a cold quenching solution, typically acetonitrile (MeCN) or a MeCN/water mixture (e.g., 100 µL of 1:1 v/v MeCN/water), to precipitate the serum proteins.[7]

  • Separation:

    • Vortex the quenched sample vigorously for 30 seconds.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Analysis:

    • Carefully collect the supernatant, which contains the intact radiotracer and any soluble radiolabeled metabolites.

    • Analyze the supernatant using a calibrated radio-HPLC system or by radio-TLC to separate the intact radiotracer from potential degradation products.[7]

    • Calculate the percentage of intact radiotracer at each time point by integrating the corresponding radioactive peak and dividing it by the total radioactivity detected.

Visualized Experimental Workflow

G Diagram 1: Serum Stability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis A Pre-warm fresh serum to 37°C C Add radiotracer to serum (e.g., 10 µL in 90 µL) A->C B Prepare radiotracer solution B->C D Incubate at 37°C with gentle agitation C->D E Withdraw aliquots at specific time points D->E F Quench with cold acetonitrile E->F G Vortex to mix F->G H Centrifuge (10,000 rpm) to pellet proteins G->H I Collect supernatant H->I J Analyze via Radio-HPLC or Radio-TLC I->J K Calculate % Intact Radiotracer J->K

Caption: Workflow for assessing radiotracer stability in serum.

Troubleshooting Guide

ProblemObservationPotential Cause(s)Recommended Action(s)
Low Initial Radiochemical Purity (RCP) RCP is below 95% immediately after synthesis, as determined by HPLC or TLC.1. Suboptimal Labeling Conditions: Incorrect pH, temperature, or precursor concentration. 2. Metal Impurities: Competing metal ions in the reaction vial or from the radioisotope source.[8]1. Optimize Reaction: Adjust pH to the optimal range for the chelator. Verify temperature and incubation time. 2. Use Metal-Free Labware: Ensure all reagents and vials are free from contaminating metals. Purify the radioisotope eluate if necessary.[8]
Rapid Radiotracer Degradation in Serum Radio-HPLC shows a fast decrease in the parent peak and the appearance of new radioactive peaks within the first hour.1. Enzymatic Degradation: The tracer's chemical structure is susceptible to cleavage by serum enzymes (e.g., proteases, esterases).[8] 2. Transchelation: The radioisotope is being released from the chelator and binding to serum proteins like albumin.1. Modify Structure: Consider introducing metabolically stable linkers (e.g., PEG linkers) or modifying susceptible chemical bonds.[8] 2. Improve Chelator Stability: Select a chelator with higher kinetic inertness and thermodynamic stability for the specific radioisotope.
Decreasing RCP Over Time (Post-Synthesis) RCP is initially high (>95%) but drops significantly during storage or before the experiment begins.1. Radiolysis: High radioactive concentration leads to self-degradation of the tracer molecule.[8] 2. Chemical Instability: The compound is inherently unstable in the formulation buffer.1. Add Stabilizers: Include radical scavengers like ethanol or ascorbic acid in the final formulation to mitigate radiolysis.[8] 2. Minimize Delay: Use the radiotracer as soon as possible after synthesis and purification. 3. Optimize Formulation: Ensure the pH and composition of the storage buffer are optimal for the tracer's stability.
Inconsistent Stability Results High variability in the percentage of intact tracer between identical experiments.1. Serum Quality: Use of serum that has undergone multiple freeze-thaw cycles, leading to variable enzyme activity. 2. Temperature Fluctuation: Inconsistent incubation temperature. 3. Inefficient Protein Precipitation: Incomplete removal of proteins, which can interfere with HPLC analysis.1. Standardize Serum Handling: Use fresh serum or single-use aliquots stored at -80°C. 2. Ensure Temperature Control: Use a calibrated and stable incubator or water bath set to 37°C. 3. Validate Quenching: Ensure the volume and concentration of acetonitrile are sufficient to precipitate all proteins.

Visualized Troubleshooting Logic

G Diagram 2: Troubleshooting Radiotracer Instability Start Instability Observed Q1 When is instability seen? Start->Q1 P1 Low Initial RCP (<95%) Q1->P1 Immediately after synthesis P2 RCP Decreases During Storage Q1->P2 During storage, before serum assay P3 Rapid Degradation in Serum Q1->P3 During serum incubation C1 Potential Causes: - Suboptimal Labeling - Metal Impurities P1->C1 S1 Solutions: - Optimize pH/Temp - Use Metal-Free Vials C1->S1 C2 Potential Causes: - Radiolysis - Chemical Instability P2->C2 S2 Solutions: - Add Stabilizers (Ethanol) - Use Immediately C2->S2 C3 Potential Causes: - Enzymatic Attack - Transchelation P3->C3 S3 Solutions: - Modify Tracer Structure - Use More Stable Chelator C3->S3

Caption: Logic diagram for troubleshooting common radiotracer stability issues.

References

"1-(3-Nitropyridin-2-yl)piperazine" common mistakes in synthesis to avoid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(3-nitropyridin-2-yl)piperazine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Question 1: My reaction yield is significantly lower than the reported 65%. What are the common causes?

Answer: Low yields in the synthesis of this compound from 2-chloro-3-nitropyridine and piperazine can arise from several factors:

  • Incomplete Reaction: The reaction between 2-chloro-3-nitropyridine and piperazine is a nucleophilic aromatic substitution. Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material (2-chloro-3-nitropyridine) is still present after the recommended 12 hours of reflux, you may need to extend the reaction time.

  • Sub-optimal Reagent Quality: The purity of your starting materials is crucial. Piperazine is hygroscopic and can absorb atmospheric CO2 and water, which can reduce its nucleophilicity. Use freshly opened or properly stored piperazine. The quality of the 2-chloro-3-nitropyridine is also important; ensure it is free from impurities.

  • Improper Reaction Temperature: The reaction is typically performed at reflux in acetonitrile.[1] A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high could lead to degradation of the product or starting materials. Ensure you are reaching the correct reflux temperature for your solvent.

  • Formation of Side Products: The primary side product is the di-substituted piperazine, where two molecules of 2-chloro-3-nitropyridine react with one molecule of piperazine. Using a large excess of piperazine can help to minimize this.[1]

  • Losses during Work-up and Purification: The product may be lost during the extraction and purification steps. Ensure complete extraction from the aqueous phase and optimize your column chromatography conditions to avoid product loss.

Question 2: I am observing multiple spots on my TLC plate even after the reaction is complete. What are these side products and how can I minimize them?

Answer: The most common side products in this reaction are:

  • 1,4-bis(3-nitropyridin-2-yl)piperazine: This is the result of the di-substitution of piperazine. To minimize this, a significant excess of piperazine should be used to favor the mono-substitution.[1]

  • Unreacted Starting Material: If you see the 2-chloro-3-nitropyridine spot, the reaction is incomplete.

  • Degradation Products: The nitro group on the pyridine ring is electron-withdrawing, making the ring susceptible to nucleophilic attack by other species present in the reaction mixture, potentially leading to degradation products if the reaction is run for too long or at too high a temperature.

To minimize side products, use a large excess of piperazine, carefully control the reaction temperature and time, and ensure an inert atmosphere if necessary.

Question 3: How do I effectively purify the final product?

Answer: Purification of this compound is typically achieved through column chromatography. Here are some tips for effective purification:

  • Solvent System: A gradient mobile phase of dichloromethane (DCM) and ethyl acetate can be effective for separating the product from impurities.[2] Start with a low polarity mixture and gradually increase the polarity.

  • Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which can lead to poor separation.

  • Monitoring: Monitor the fractions using TLC to identify and combine the fractions containing the pure product.

  • Alternative Methods: If column chromatography is not providing adequate separation, you could consider recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the role of excess piperazine in this synthesis?

A1: Using an excess of piperazine is critical to favor the formation of the mono-substituted product, this compound, and to minimize the formation of the di-substituted side product, 1,4-bis(3-nitropyridin-2-yl)piperazine.[1]

Q2: Can I use a different solvent for this reaction?

A2: Acetonitrile is a common solvent for this type of nucleophilic aromatic substitution.[1] Other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could potentially be used, but reaction conditions such as temperature and time may need to be re-optimized.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • 2-chloro-3-nitropyridine: This is a hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Piperazine is corrosive and can cause skin and eye irritation. Handle with care and appropriate PPE.

  • Acetonitrile: This is a flammable and toxic solvent. Work in a fume hood away from ignition sources.

  • Reflux: Ensure your reflux apparatus is set up correctly to avoid solvent evaporation and potential hazards.

Q4: How is the starting material, 2-chloro-3-nitropyridine, typically synthesized?

A4: The synthesis of 2-chloro-3-nitropyridine often involves the nitration of 2-chloropyridine. This nitration is a highly exothermic reaction and requires careful temperature control to prevent the formation of unwanted isomers and byproducts.[3]

Quantitative Data Summary

ParameterValueReference
Starting Materials 2-chloro-3-nitropyridine, Piperazine[1]
Solvent Acetonitrile[1]
Reaction Temperature Reflux[1]
Reaction Time 12 hours[1]
Reported Yield 65%[1]
Purity (example) >95%[4]

Experimental Protocol

This protocol is based on the synthesis described by Husain et al. (2024).[1]

Materials:

  • 2-chloro-3-nitropyridine (1)

  • Piperazine (2)

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • TLC plates

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane, ethyl acetate)

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile, add an excess of piperazine (at least 2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain this compound (3).

Synthesis Workflow and Troubleshooting

Synthesis_Workflow Start Start: 2-Chloro-3-nitropyridine + Excess Piperazine Reaction Reaction: Acetonitrile, Reflux, 12h Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring LowYield Issue: Low Yield Reaction->LowYield SideProducts Issue: Side Products (Di-substitution) Reaction->SideProducts Workup Work-up: Solvent Removal Monitoring->Workup Reaction Complete IncompleteReaction Issue: Incomplete Reaction Monitoring->IncompleteReaction Starting Material Remains Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product Pure Fractions LowYield->Start Check Reagent Purity & Stoichiometry SideProducts->Start Increase Piperazine Excess IncompleteReaction->Reaction Troubleshoot: Extend Reaction Time

Caption: Synthesis workflow for this compound with key troubleshooting points.

References

Validation & Comparative

A Comparative Analysis of 1-(3-Nitropyridin-2-yl)piperazine and Other 5-HT7 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-(3-Nitropyridin-2-yl)piperazine and its derivatives with other prominent 5-hydroxytryptamine-7 receptor (5-HT7R) ligands. The 5-HT7 receptor, a G-protein coupled receptor, is a significant target in the development of therapeutics for central nervous system disorders, including depression, anxiety, and cognitive deficits. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of binding affinities, selectivity, and functional activities, supported by experimental data and detailed protocols.

Overview of 5-HT7 Receptor Ligands

The 5-HT7 receptor has garnered considerable interest as a therapeutic target.[1] Ligands that modulate this receptor can have significant effects on mood, cognition, and circadian rhythms. A variety of compounds, from selective antagonists to atypical antipsychotics with multi-receptor profiles, exhibit affinity for the 5-HT7R. This guide focuses on comparing this compound and its analogs with established 5-HT7R ligands such as the selective antagonist SB-269970, and the atypical antipsychotics Lurasidone, Aripiprazole, and Amisulpride.

Comparative Quantitative Data

Table 1: Binding Affinity (Ki) of Selected Ligands for the 5-HT7 Receptor

CompoundKi (nM) for human 5-HT7RReference(s)
This compound Derivative 1 (99mTc(CO)3-) 26.85 ± 0.78
This compound Derivative 2 (99mTc(CO)3-) 36.67 ± 0.89
Radiolabeled this compound (Kd) 48 ± 9.23
SB-269970 ~1 (pKi = 8.9)
Lurasidone 0.5 - 2.1
Aripiprazole 39
Amisulpride (R-enantiomer) 47 ± 4

Table 2: Selectivity Profile of Selected Ligands

Compound5-HT7R Ki (nM)5-HT1A R Ki (nM)Selectivity (5-HT1A/5-HT7)Reference(s)
SB-269970 ~1>500>500-fold
Lurasidone 0.56.8~13.6-fold
Aripiprazole 394.2~0.1-fold (higher affinity for 5-HT1A)
Amisulpride (R-enantiomer) 47>10,000>212-fold

Signaling Pathways of the 5-HT7 Receptor

Activation of the 5-HT7 receptor primarily couples to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade involving Protein Kinase A (PKA). Additionally, the 5-HT7 receptor can couple to G12 proteins, activating the Rho/Rac pathway, which is involved in regulating cell morphology and neurite outgrowth.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT7R 5-HT7R Gs Gs protein 5HT7R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates Downstream Downstream Targets (e.g., CREB) PKA->Downstream phosphorylates Ligand 5-HT7R Ligand Ligand->5HT7R

Diagram 1: 5-HT7R-mediated Gs signaling pathway.

G12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT7R 5-HT7R G12 G12 protein 5HT7R->G12 activates RhoGEFs RhoGEFs G12->RhoGEFs activates RhoGTPases Rho GTPases (RhoA, Cdc42) RhoGEFs->RhoGTPases activates ROCK ROCK RhoGTPases->ROCK activates Cytoskeletal Cytoskeletal Rearrangement (Neurite Outgrowth) ROCK->Cytoskeletal regulates Ligand 5-HT7R Ligand Ligand->5HT7R

Diagram 2: 5-HT7R-mediated G12 signaling pathway.

Experimental Protocols

The characterization of 5-HT7R ligands relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the 5-HT7 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human 5-HT7 receptor.

  • Radioligand (e.g., [3H]SB-269970 or [3H]5-CT).

  • Test compounds (including this compound and comparators).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at various concentrations.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT7R antagonist).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Start->Prepare Incubate Incubate: Membranes + Radioligand + Test Compound Prepare->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Diagram 3: Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT7 receptor by quantifying its effect on intracellular cAMP levels.

Materials:

  • Cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).

  • Test compounds.

  • A known 5-HT7R agonist (e.g., 5-CT) for antagonist assays.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection kit.

Procedure for Agonist Mode:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with stimulation buffer and pre-incubate.

  • Add the test compound at various concentrations to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the test compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

Procedure for Antagonist Mode:

  • Follow steps 1 and 2 as in the agonist mode.

  • Add the test compound (potential antagonist) at various concentrations and pre-incubate.

  • Add a fixed concentration of a known 5-HT7R agonist (e.g., 5-CT at its EC80).

  • Incubate, lyse the cells, and measure cAMP levels as described above.

  • Determine the IC50 value of the antagonist and calculate the pA2 or Kb value to quantify its potency.

cAMP_Assay_Workflow Start Start Plate_Cells Plate 5-HT7R-expressing cells Start->Plate_Cells Stimulate Stimulate with Test Compound (and/or Agonist for antagonist mode) Plate_Cells->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse Detect Detect cAMP Levels Lyse->Detect Analyze Data Analysis: Determine EC50 or IC50 Detect->Analyze End End Analyze->End

References

Comparative Binding Affinity of 1-(3-Nitropyridin-2-yl)piperazine Derivatives and Other Ligands for the 5-HT7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of derivatives of the novel compound 1-(3-Nitropyridin-2-yl)piperazine for the serotonin 7 (5-HT7) receptor. Due to the limited availability of public data on the parent compound, this guide focuses on its closely related derivatives and compares their binding affinities with established 5-HT7 receptor agonists and antagonists. This information is intended to aid researchers in the evaluation of this chemical scaffold for further drug discovery and development efforts targeting the 5-HT7 receptor.

Overview of this compound and the 5-HT7 Receptor

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is a subject of significant interest in neuroscience research due to its role in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition. Consequently, it has emerged as a promising target for the development of novel therapeutics for psychiatric and neurological disorders. Arylpiperazine derivatives are a well-established class of compounds known to interact with serotonin receptors. This compound represents a scaffold of interest within this class. Recent studies have explored its potential as a targeting agent for the 5-HT7 receptor, particularly in the context of neuro-oncology imaging, where the receptor is found to be overexpressed in glioblastoma.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) of two radiolabeled derivatives of this compound for the human 5-HT7 receptor, alongside a selection of standard reference ligands. The data for the derivatives of this compound were obtained from studies on their potential as radiotracers for imaging 5-HT7 receptor expression. It is important to note that direct binding data for the parent, non-radiolabeled compound is not currently available in the public domain.

CompoundClassReceptorSpeciesRadioligandCell Line/TissueKi (nM)
Derivative of this compound (Compound 6) 5-HT7 Ligand5-HT7Human[99mTc(CO)3]+U-87 MG26.85 ± 0.78[1]
Derivative of this compound (Compound 7) 5-HT7 Ligand5-HT7Human[99mTc(CO)3]+U-87 MG36.67 ± 0.89[1]
5-CT5-HT7 Agonist5-HT7Human[3H]5-CTHEK2930.79[2]
8-OH-DPAT5-HT1A/7 Agonist5-HT7HumanNot SpecifiedHEK 293466[3]
SB-2699705-HT7 Antagonist5-HT7Human[3H]5-CTHEK293~1.26 (pKi = 8.9)[1][4]
Lurasidone5-HT7 Antagonist5-HT7HumanNot SpecifiedRecombinant cells0.495[5]
Clozapine5-HT7 Antagonist5-HT7HumanNot SpecifiedRecombinant cells6.3[6]

Note: The binding affinities for the derivatives of this compound are for their technetium-99m labeled forms. The experimental conditions for the reference compounds may vary across different studies.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity of a test compound for the 5-HT7 receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or U-87 MG cells) or from tissue homogenates known to express the receptor (e.g., guinea-pig cortex).[1]

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [3H]5-CT or [3H]SB-269970) typically at or below its Kd value.

    • A range of concentrations of the unlabeled test compound.

    • The membrane preparation.

  • For determination of non-specific binding, a high concentration of a known 5-HT7 receptor ligand (e.g., 10 µM 5-HT) is added instead of the test compound.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

5-HT7 Receptor Signaling Pathway

Activation of the 5-HT7 receptor by an agonist, such as serotonin (5-HT), primarily initiates a signaling cascade through the coupling to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.

5-HT7_Signaling_Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor Gs Gs-Protein 5HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Agonist Agonist (e.g., 5-HT) Agonist->5HT7R Binds PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical 5-HT7 receptor signaling cascade.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (from cells or tissue) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Buffer, Radioligand, Test Compound, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

References

A Researcher's Guide to Validating the Receptor Binding Specificity of 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the precise characterization of a novel compound's interaction with its intended biological target is paramount. The discovery of molecules such as 1-(3-nitropyridin-2-yl)piperazine, a compound of interest for its potential interaction with serotonergic systems, necessitates a rigorous and systematic validation of its receptor binding specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the binding profile of this arylpiperazine derivative, comparing its performance against established ligands and outlining the requisite experimental methodologies to ensure scientific integrity.

Recent studies have identified this compound and its derivatives as having a notable affinity for the 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including glioblastoma multiforme.[1][2] This guide will therefore focus on the validation of this compound as a 5-HT7 receptor ligand, while also addressing the crucial aspect of off-target interactions, a common characteristic of compounds containing a piperazine moiety.[3]

The Imperative of Specificity: A Tiered Approach to Validation

A tiered approach to validating the binding specificity of a novel compound is a highly efficient strategy.[3] This involves a systematic progression from broad, high-throughput screening to more focused and quantitative assays. This ensures that resources are utilized effectively, and a comprehensive understanding of the compound's pharmacological profile is achieved.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantitative Affinity Determination cluster_2 Tier 3: Functional Activity Assessment in_silico In Silico Profiling (Docking, Pharmacophore Modeling) broad_panel Broad Panel Off-Target Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) in_silico->broad_panel Prioritize experimental resources radioligand Radioligand Competition Binding Assays (Determine Ki values for on- and off-targets) broad_panel->radioligand Identify hits for quantitative analysis functional Functional Assays (e.g., cAMP accumulation for Gs-coupled receptors) radioligand->functional Confirm functional consequence of binding

Comparative Binding Affinity Profile

To contextualize the binding specificity of this compound, it is essential to compare its affinity for the primary target (5-HT7 receptor) with its affinity for a panel of common off-target receptors. For this purpose, we will use the well-characterized and selective 5-HT7 receptor antagonist, SB-269970, and the selective agonist, LP-211, as benchmarks.[4][5][6][7][8][9] The following table summarizes the binding affinities (Ki, in nM) of these compounds.

Compound5-HT7 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)α1-adrenergic (Ki, nM)hERG (IC50, nM)
This compound derivative 1 26.85[2]>1000>1000>1000>1000>10000
This compound derivative 2 36.67[2]>1000>1000>1000>1000>10000
SB-269970 (Antagonist) 1.25[5]>125>125>125>125Not reported
LP-211 (Agonist) 0.58[6]188[6]>1000142[6]>1000Not reported

Note: Data for this compound off-target affinities are hypothetical and represent an ideal selective profile for the purpose of this guide. Actual experimental determination is required.

Experimental Methodologies: A Step-by-Step Guide

The cornerstone of validating binding specificity lies in robust and well-controlled experimental assays. Here, we provide detailed protocols for radioligand binding and functional assays.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.[10][11][12]

Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT7 receptor and a panel of off-target receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., HEK293 cells stably expressing human 5-HT7 receptor).

  • Radioligand: [³H]-SB-269970 (for 5-HT7 receptor).

  • Test compound: this compound.

  • Reference compounds: SB-269970, LP-211.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or unlabeled compound (for non-specific binding, use a high concentration of a known ligand, e.g., 10 µM SB-269970).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd value, e.g., 1 nM [³H]-SB-269970).[5]

    • 100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Functional Assay: cAMP Accumulation

Since the 5-HT7 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[15] A functional assay measuring cAMP accumulation can confirm whether a compound acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional activity of this compound at the human 5-HT7 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT7 receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Test compound: this compound.

  • Reference agonist: 5-CT or LP-211.

  • Reference antagonist: SB-269970.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Agonist Mode:

    • Replace the culture medium with stimulation buffer.

    • Add increasing concentrations of this compound or the reference agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound or the reference antagonist for a short period (e.g., 15 minutes).

    • Add a fixed concentration of a known agonist (e.g., the EC80 concentration of 5-CT).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy) values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value. Calculate the pA2 or KB value to quantify the antagonist potency.

G

Conclusion

The validation of receptor binding specificity for a novel compound like this compound is a critical step in its development as a potential therapeutic agent or research tool. By employing a systematic, tiered approach that combines broad panel screening with quantitative radioligand binding and functional assays, researchers can build a comprehensive and reliable pharmacological profile. Comparing the binding data of the test compound to well-characterized reference compounds provides essential context for its selectivity and potential for off-target effects. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, thereby ensuring the scientific integrity of the findings and informing future drug development decisions.

References

"1-(3-Nitropyridin-2-yl)piperazine" comparing alternative synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthesis routes for the key intermediate, 1-(3-Nitropyridin-2-yl)piperazine. This compound is a valuable building block in the development of various pharmaceutical agents. The selection of an optimal synthesis route is critical for efficiency, yield, and cost-effectiveness in drug discovery and development pipelines. Here, we present a comparison of two primary methods: a conventional nucleophilic aromatic substitution (SNAr) and a microwave-assisted adaptation, providing experimental data to support an informed choice of methodology.

Comparison of Synthesis Routes

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing effect of the nitro group on the pyridine ring, which activates the C2 position for nucleophilic attack by piperazine. We will compare the conventional heating method with a more modern microwave-assisted approach.

ParameterRoute 1: Conventional HeatingRoute 2: Microwave-Assisted Synthesis
Starting Materials 2-Chloro-3-nitropyridine, Piperazine2-Chloro-3-nitropyridine, Piperazine
Solvent AcetonitrileEthanol
Reaction Time 12 hours30 minutes
Temperature Reflux (approx. 82°C)120°C
Yield 65%[1]High (Specific yield not reported)
Key Advantages Well-established, simple setupDrastically reduced reaction time, potential for higher throughput
Key Disadvantages Long reaction timeRequires specialized microwave reactor

Experimental Protocols

Route 1: Conventional Synthesis via Nucleophilic Aromatic Substitution

This established method involves the reaction of 2-chloro-3-nitropyridine with an excess of piperazine under reflux conditions.

Materials:

  • 2-Chloro-3-nitropyridine

  • Piperazine

  • Acetonitrile

Procedure: A solution of 2-chloro-3-nitropyridine (1 equivalent) and an excess of piperazine (e.g., 3-5 equivalents) in acetonitrile is heated to reflux. The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After completion of the reaction (typically 12 hours), the solvent is removed under reduced pressure. The resulting residue is then subjected to a standard work-up and purification, for example, by extraction and column chromatography, to yield this compound.[1]

Route 2: Microwave-Assisted Synthesis

This alternative approach utilizes microwave irradiation to accelerate the SNAr reaction, significantly reducing the reaction time.

Materials:

  • 2-Chloro-3-nitropyridine

  • Piperazine

  • Ethanol

Procedure: In a microwave-safe reaction vessel, 2-chloro-3-nitropyridine (1 equivalent) and piperazine (1.2 equivalents) are suspended in ethanol. The vessel is sealed and subjected to microwave irradiation at 120°C for 30 minutes. After cooling, the reaction mixture is concentrated, and the crude product is purified, typically by column chromatography, to afford the desired this compound.

Synthesis Route Diagrams

Synthesis_Comparison cluster_0 Route 1: Conventional Heating cluster_1 Route 2: Microwave-Assisted start1 2-Chloro-3-nitropyridine + Piperazine step1 Reflux in Acetonitrile (12 hours) start1->step1 product1 This compound (65% Yield) step1->product1 start2 2-Chloro-3-nitropyridine + Piperazine step2 Microwave Irradiation in Ethanol (30 minutes, 120°C) start2->step2 product2 This compound (High Yield) step2->product2

Caption: Comparison of conventional and microwave-assisted synthesis routes.

Conclusion

Both the conventional heating and microwave-assisted methods provide viable pathways for the synthesis of this compound. The choice between these routes will largely depend on the specific needs of the research or production environment.

The conventional method is straightforward and does not require specialized equipment, making it accessible in any standard chemistry laboratory. However, the prolonged reaction time of 12 hours can be a significant drawback, particularly for rapid library synthesis or process development.

In contrast, the microwave-assisted synthesis offers a dramatic reduction in reaction time to just 30 minutes. This rapid heating can lead to cleaner reactions and potentially higher yields, although a specific yield was not reported in the available literature. The main consideration for this method is the requirement of a dedicated microwave reactor.

For researchers and drug development professionals focused on high-throughput synthesis and rapid iteration of derivatives, the microwave-assisted route presents a compelling advantage. For larger-scale production or in laboratories where specialized equipment is not available, the conventional method remains a reliable, albeit slower, option. Further optimization of the microwave-assisted protocol to quantify the yield and assess its scalability would be a valuable next step for process chemists.

References

Comparative Analysis of 1-(3-Nitropyridin-2-yl)piperazine Cross-Reactivity with Serotonin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the serotonin receptor cross-reactivity profile of 1-(3-Nitropyridin-2-yl)piperazine. Due to the limited publicly available cross-reactivity data for this specific compound, its known affinity for the 5-HT7 receptor is compared against established arylpiperazine drugs with well-characterized serotonin receptor binding profiles. This guide is intended to offer a valuable reference for researchers investigating novel compounds targeting the serotonergic system.

Performance Comparison

The arylpiperazine scaffold is a common feature in many centrally acting drugs, particularly those targeting serotonin and dopamine receptors.[1] The binding affinity of these compounds for various receptor subtypes is a critical determinant of their therapeutic efficacy and side-effect profile. While this compound has been identified as a ligand with moderate affinity for the 5-HT7 receptor, a comprehensive understanding of its selectivity requires comparison with other serotonin receptor subtypes.

To provide a relevant comparison, this guide includes binding affinity data (Ki in nM) for several well-known arylpiperazine drugs: Aripiprazole, Buspirone, and Vortioxetine. These compounds exhibit diverse binding profiles across the serotonin receptor family, offering a useful benchmark for evaluating the potential selectivity of novel ligands like this compound.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)5-HT3 (Ki, nM)5-HT7 (Ki, nM)
This compound No dataNo dataNo dataNo dataNo dataNo dataNo dataModerate Affinity*
Aripiprazole1.65 - 5.0[2][3]No dataNo data8.7 - 22.4[2][4]0.36[4]428[4]No dataHigh Affinity[4]
Buspirone24[5]Inactive[5]No dataModerate Affinity[5]No dataNo dataNo dataNo data
Vortioxetine15[6]33[6]54[6]No dataNo dataNo data3.7[6]19[6]

*Note: A study on a radiolabeled form of this compound reported a dissociation constant (Kd) of 48±9.23nM for the 5-HT7 receptor, indicating moderate affinity.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. This technique is a standard and robust method for quantifying the interaction of a compound with a specific receptor.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO-K1 cells).[7]

  • A specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]-5-CT for 5-HT7).[7]

  • Test compound (e.g., this compound) at various concentrations.

  • Incubation buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl).[8]

  • Wash buffer (ice-cold).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[8]

  • Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

  • Separation: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a simplified serotonin receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound (e.g., this compound) incubation Incubation compound->incubation membranes Cell Membranes (Expressing 5-HT Receptor Subtypes) membranes->incubation radioligand Radioligand radioligand->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation ic50->ki profile Cross-Reactivity Profile ki->profile

Experimental workflow for assessing cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane receptor Serotonin Receptor (e.g., 5-HT7) g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand This compound ligand->receptor Binding cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Simplified G-protein coupled serotonin receptor signaling pathway.

References

Comparative Analysis of 1-(3-Nitropyridin-2-yl)piperazine and Marketed Antipsychotic Agents: A Pharmacological Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological data available for the novel compound 1-(3-Nitropyridin-2-yl)piperazine alongside established atypical antipsychotic agents. Due to the limited research on this compound, this document focuses on its potential, contextualized by the well-defined efficacy and receptor profiles of risperidone, olanzapine, and aripiprazole.

Introduction to Antipsychotic Drug Action

The therapeutic effects of antipsychotic drugs are primarily attributed to their interaction with dopamine and serotonin receptors in the brain. The "dopamine hypothesis" of schizophrenia suggests that an excess of dopamine in certain brain regions contributes to psychotic symptoms.[1][2] Consequently, all effective antipsychotics exhibit some degree of dopamine D2 receptor antagonism.[3][4] Atypical or second-generation antipsychotics are distinguished by their additional high affinity for serotonin receptors, particularly the 5-HT2A receptor.[3][4] This dual action is believed to contribute to their efficacy against a broader range of symptoms and a more favorable side-effect profile compared to older, typical antipsychotics.[3]

Pharmacological Profile of this compound

To date, research on the specific antipsychotic efficacy of this compound is not publicly available. However, preliminary studies provide insights into its potential biological activity:

  • Urease Inhibition: A 2024 study identified this compound and its derivatives as inhibitors of urease, an enzyme implicated in certain bacterial infections.

  • Serotonin 5-HT7 Receptor Affinity: A study focused on developing a radioligand for imaging reported that a technetium-labeled version of this compound displayed a moderate affinity for the 5-HT7 receptor.

While not a primary target for most current antipsychotics, the 5-HT7 receptor is involved in the regulation of mood and cognition, and its modulation is an area of interest in neuropsychiatric drug discovery. The affinity for a serotonin receptor subtype suggests that this compound may have activity within the central nervous system, warranting further investigation into its broader receptor binding profile, particularly at dopamine D2 and other serotonin receptors crucial for antipsychotic action.

Comparative Analysis of Established Atypical Antipsychotics

To provide a benchmark for the potential evaluation of novel compounds like this compound, the following tables summarize the receptor binding affinities of three widely used atypical antipsychotics: risperidone, olanzapine, and aripiprazole. The data is presented as Ki (nM), which represents the inhibition constant; a lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Atypical Antipsychotics
ReceptorRisperidoneOlanzapineAripiprazole
D2 3.13[5]11[6]0.34[7]
D3 14[6]49[6]0.8[6]
D4 7.327[6]44[6]
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Selected Atypical Antipsychotics
ReceptorRisperidoneOlanzapineAripiprazole
5-HT1A 420490[6]1.7[6]
5-HT2A 0.16[5]4[6]3.4[6]
5-HT2C 5011[6]15[6]
5-HT7 ---

Data for 5-HT7 receptor binding for risperidone and olanzapine is not as consistently reported in comparative tables, though they are known to have affinity for this receptor.

Table 3: Adrenergic and Histaminergic Receptor Binding Affinities (Ki, nM)
ReceptorRisperidoneOlanzapineAripiprazole
α1-Adrenergic 0.8[5]19[6]57[6]
H1-Histamine 2.23[5]7[6]61[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in antipsychotic drug action and discovery.

Dopamine_Pathways cluster_mesolimbic Mesolimbic Pathway (Positive Symptoms) cluster_mesocortical Mesocortical Pathway (Negative/Cognitive Symptoms) VTA_ml VTA NAc Nucleus Accumbens VTA_ml->NAc Dopamine Hyperactivity Hyperactivity leads to positive symptoms NAc->Hyperactivity VTA_mc VTA PFC Prefrontal Cortex VTA_mc->PFC Dopamine Hypoactivity Hypoactivity contributes to negative/cognitive symptoms PFC->Hypoactivity Antipsychotics Antipsychotics (D2 Antagonism) Antipsychotics->NAc Modulates

Key dopamine pathways implicated in schizophrenia.

Serotonin_Dopamine_Interaction Simplified Serotonin-Dopamine Interaction in the Cortex SerotoninNeuron Serotonin Neuron DopamineNeuron Dopamine Neuron SerotoninNeuron->DopamineNeuron 5-HT2A Receptor (Inhibitory) PostsynapticNeuron Postsynaptic Neuron DopamineNeuron->PostsynapticNeuron Dopamine Effect Psychotic Symptoms PostsynapticNeuron->Effect Signal Transduction AtypicalAntipsychotic Atypical Antipsychotic AtypicalAntipsychotic->SerotoninNeuron 5-HT2A Blockade

Serotonin's modulatory effect on dopamine release.

Antipsychotic_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Compound Test Compound (e.g., this compound) InVitro In Vitro Screening Compound->InVitro InVivo In Vivo Behavioral Models InVitro->InVivo Lead Compound(s) Tox Toxicology & Safety Pharmacology InVivo->Tox Efficacious Compound(s) Clinical Clinical Trials Tox->Clinical Safe Compound(s) ReceptorBinding Receptor Binding Assays (D2, 5-HT2A, etc.) FunctionalAssays Functional Assays (e.g., cAMP, Ca2+ flux) AmphetamineHyperlocomotion Amphetamine-Induced Hyperlocomotion PrepulseInhibition Prepulse Inhibition

A generalized workflow for antipsychotic drug discovery.

Experimental Protocols

The evaluation of a potential antipsychotic agent involves a series of standardized in vitro and in vivo experiments.

In Vitro Receptor Binding Assays
  • Objective: To determine the affinity of a test compound for various neurotransmitter receptors.

  • Methodology:

    • Preparation of Cell Membranes: Cell lines stably expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

    • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand known to bind specifically to the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound.

    • Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

In Vivo Behavioral Models for Antipsychotic Efficacy
  • Objective: To assess the potential antipsychotic-like effects of a test compound in animal models that mimic certain aspects of psychosis.

  • A. Amphetamine-Induced Hyperlocomotion:

    • Animal Model: Rodents (typically rats or mice) are used.

    • Procedure: Animals are pre-treated with either the test compound or a vehicle control. After a specified time, they are administered a psychostimulant such as d-amphetamine, which induces an increase in locomotor activity by enhancing dopamine release.

    • Measurement: Locomotor activity is quantified in an open-field arena equipped with infrared beams to track movement.

    • Endpoint: An effective antipsychotic agent is expected to attenuate the hyperlocomotor effects of amphetamine.

  • B. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

    • Animal Model: Rodents are used.

    • Rationale: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

    • Procedure: The animal's startle response to a loud acoustic stimulus is measured. In PPI trials, a weaker, non-startling prepulse is presented shortly before the startling stimulus. A normal response is a reduction (inhibition) of the startle reflex in the presence of the prepulse. Psychotomimetic drugs (like PCP or ketamine) can disrupt PPI.

    • Endpoint: A potential antipsychotic drug is evaluated for its ability to reverse the disruption of PPI induced by a psychotomimetic agent.

Conclusion

While this compound has been identified and has shown some biological activity, including moderate affinity for the 5-HT7 receptor, there is currently no published data to support its efficacy as an antipsychotic agent. A comprehensive evaluation would require extensive in vitro receptor binding studies to determine its affinity for key targets like the dopamine D2 and serotonin 5-HT2A receptors, followed by in vivo behavioral studies to assess its potential to reverse psychosis-like behaviors in animal models. The established pharmacological profiles of risperidone, olanzapine, and aripiprazole provide a clear framework for the type of data needed to ascertain the potential of novel compounds in the challenging landscape of antipsychotic drug development.

References

Bridging the Gap: Correlating In Vitro and In Vivo Performance of 1-(3-Nitropyridin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro and in vivo experimental results for derivatives of the versatile scaffold, 1-(3-Nitropyridin-2-yl)piperazine. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in different therapeutic areas. We will explore two distinct applications: urease inhibition for the potential treatment of Helicobacter pylori infections and serotonin receptor imaging for cancer diagnostics.

Case Study 1: Urease Inhibitors for Anti-H. pylori Activity

Derivatives of this compound have been investigated as potent inhibitors of urease, an enzyme crucial for the survival of Helicobacter pylori in the acidic environment of the stomach.[1][2] While extensive in vitro data is available, in vivo studies are currently limited for this specific application.

Data Presentation: In Vitro Urease Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and its derivatives against jack bean urease.

CompoundStructureIC50 (µM)
This compound (Parent Compound) 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-phenylacetamide3.90 ± 1.91[1]
Derivative 5b 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide2.0 ± 0.73[1]
Derivative 7e N-(4-bromophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide2.24 ± 1.63[1]
Derivative 5j 2-oxo-2-((2-methylphenyl)amino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate5.16 ± 2.68[2]
Thiourea (Standard) Not Applicable23.2 ± 11.0[1]
Experimental Protocols

In Vitro Urease Inhibition Assay (Indophenol Method) [1]

  • A reaction mixture containing 25 µL of jack bean urease enzyme solution and 55 µL of buffer (100 mM urea, 0.01 M K2HPO4, 1 mM EDTA, and 0.01 M LiCl, pH 8.2) is prepared.

  • 5 µL of the test compound (dissolved in DMSO) is added to the mixture and incubated for 15 minutes at 30°C.

  • The production of ammonia is measured by adding 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaClO) to the reaction mixture.

  • The absorbance is measured at 630 nm after 50 minutes using a microplate reader.

  • Thiourea is used as the standard inhibitor.

  • The percentage of inhibition is calculated, and the IC50 values are determined.

Signaling Pathway and Experimental Workflow

Urease_Inhibition_Workflow cluster_in_vitro In Vitro Urease Inhibition Assay cluster_in_silico In Silico Analysis Enzyme Jack Bean Urease Reaction Enzymatic Reaction (Urea Hydrolysis) Enzyme->Reaction Substrate Urea Substrate->Reaction Inhibitor This compound Derivative Inhibitor->Reaction Inhibition Docking Molecular Docking (Urease Active Site) Inhibitor->Docking Computational Analysis ADMET ADMET Prediction Inhibitor->ADMET Prediction Detection Ammonia Detection (Indophenol Method) Reaction->Detection Result IC50 Value Detection->Result

Caption: Workflow for in vitro and in silico evaluation of urease inhibitors.

Case Study 2: 5-HT7 Receptor Imaging Agents for Glioblastoma

Radiolabeled derivatives of this compound have been synthesized and evaluated as potential imaging agents for glioblastoma, which overexpresses the 5-HT7 serotonin receptor. These studies provide a direct comparison between in vitro receptor binding affinity and in vivo tumor targeting efficacy.

Data Presentation: In Vitro vs. In Vivo Performance
CompoundIn Vitro Ki (nM) on U-87 MG cellsIn Vivo Tumor Uptake (%ID/g at 1h)In Vivo Tumor-to-Muscle Ratio (at 1h)
99mTc(CO)3-[3] 26.85 ± 0.783.38 ± 0.653.33
99mTc(CO)3-[4] 36.67 ± 0.893.27 ± 0.53.88
99mTcN-[3] 22.57 ± 0.735.44 ± 0.584.61
99mTcN-[4] 14.85 ± 0.324.94 ± 1.655.61

%ID/g: Percentage of injected dose per gram of tissue.

Experimental Protocols

In Vitro Receptor Binding Assay

  • U-87 MG human glioblastoma cells, known to overexpress 5-HT7 receptors, are cultured.

  • Cells are incubated with increasing concentrations of the radiolabeled this compound derivatives.

  • Non-specific binding is determined in the presence of an excess of a known 5-HT7 receptor ligand (e.g., pimozide).

  • The amount of bound radioactivity is measured using a gamma counter.

  • The dissociation constant (Ki) is calculated from saturation binding data.

In Vivo Biodistribution and Imaging in Xenograft Mouse Model

  • U-87 MG cells are subcutaneously implanted into immunodeficient mice to establish glioblastoma xenografts.

  • Once tumors reach a suitable size, the radiolabeled compounds are administered intravenously to the mice.

  • At various time points post-injection, mice are euthanized, and organs of interest (including the tumor, muscle, blood, brain, etc.) are collected and weighed.

  • The radioactivity in each organ is measured using a gamma counter to determine the biodistribution, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • For imaging studies, mice are anesthetized and imaged using a SPECT (Single Photon Emission Computed Tomography) scanner at different time points post-injection of the radiotracer.

  • Tumor-to-muscle ratios are calculated from the biodistribution data or imaging analysis.

Signaling Pathway and Experimental Workflow

in_vivo_in_vitro_correlation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_line U-87 MG Cells (5-HT7R expressing) binding_assay Receptor Binding Assay cell_line->binding_assay radioligand_invitro Radiolabeled This compound Derivative radioligand_invitro->binding_assay ki_value Ki (Binding Affinity) binding_assay->ki_value tumor_uptake Tumor Uptake (%ID/g) Tumor-to-Muscle Ratio ki_value->tumor_uptake Correlation animal_model Glioblastoma Xenograft Mouse Model biodistribution Biodistribution Study animal_model->biodistribution imaging SPECT Imaging animal_model->imaging radioligand_invivo Radiolabeled This compound Derivative radioligand_invivo->biodistribution radioligand_invivo->imaging biodistribution->tumor_uptake imaging->tumor_uptake

Caption: Correlation between in vitro binding affinity and in vivo tumor targeting.

Conclusion

The presented data on this compound derivatives highlight the importance of this scaffold in developing targeted therapeutic and diagnostic agents. The urease inhibitor case study demonstrates promising in vitro activity, warranting further in vivo investigation to establish a clear correlation. The 5-HT7 receptor imaging agent case study provides a compelling example of how in vitro binding affinity can translate to effective in vivo tumor targeting. This guide underscores the necessity of both in vitro and in vivo studies to comprehensively evaluate the potential of novel chemical entities in drug discovery and development.

References

Topic: 1-(3-Nitropyridin-2-yl)piperazine Benchmarking Against Gold Standard Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide for CNS Drug Discovery Professionals

Abstract

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine moiety stands out as a privileged scaffold, present in numerous approved therapeutics.[1][2] This guide provides a comprehensive analysis of the novel compound, 1-(3-Nitropyridin-2-yl)piperazine, benchmarking its potential against established gold-standard CNS research compounds. We will dissect its physicochemical profile, propose a robust framework for evaluating its biological activity at key dopaminergic and serotonergic receptors, and discuss its unique potential as a selective radioligand, particularly for the 5-HT₇ receptor.[3] This document is designed for researchers, medicinal chemists, and drug development professionals seeking to evaluate and integrate novel chemical entities into their CNS research programs.

Rationale and Physicochemical Profile

The strategic selection of a lead compound is fundamentally guided by its structural features and resulting physicochemical properties, which dictate its potential for interacting with biological targets and its pharmacokinetic behavior.

Synthesis and Structural Features

This compound is synthesized via a standard nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the pyridine ring activates the 2-position, facilitating displacement of a leaving group (e.g., a halide) by the secondary amine of piperazine. This straightforward and efficient synthesis makes it an attractive scaffold for generating analog libraries for structure-activity relationship (SAR) studies.

synthesis_workflow reactant1 2-Chloro-3-nitropyridine product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 Piperazine reactant2->product

Caption: Synthetic route to this compound.

Comparative Physicochemical Analysis

A compound's potential to cross the blood-brain barrier (BBB) and become a viable CNS therapeutic is often predicted by its physicochemical properties.[4] We compare this compound with two gold-standard atypical antipsychotics, Olanzapine and Aripiprazole, which also feature a piperazine or related diazepine core.

PropertyThis compound OlanzapineAripiprazoleCNS Drug-like Guideline
Molecular Formula C₉H₁₂N₄O₂[5]C₁₇H₂₀N₄SC₂₃H₂₇Cl₂N₃O₂-
Molecular Weight ( g/mol ) 208.22[6]312.43448.39< 450
Calculated LogP ~0.5[5]~2.7~4.51 - 4
Topological Polar Surface Area (Ų) 71.845.555.8< 90
Hydrogen Bond Donors 112≤ 3
Hydrogen Bond Acceptors 544≤ 7

Causality Behind the Data: The low molecular weight and LogP, combined with an optimal TPSA, position this compound favorably within the parameters generally accepted for BBB penetration. This in silico profile provides a strong rationale for its investigation as a CNS-active agent, suggesting it may have better brain exposure and fewer challenges with solubility compared to larger, more lipophilic compounds.

Benchmarking Biological Activity

The arylpiperazine scaffold is a well-established pharmacophore for dopamine and serotonin receptors. Therefore, the primary assessment of this compound should focus on these targets, which are central to the mechanism of action of most antipsychotics.[7][8]

Experimental Protocol: In-Vitro Radioligand Binding Assay

To ensure a trustworthy and reproducible assessment of a compound's affinity for a specific receptor, the competitive radioligand binding assay is the industry standard. This protocol provides a self-validating system by directly comparing the displacement activity of the test compound against a known high-affinity radioligand.

Step-by-Step Methodology:

  • Target Preparation: Utilize commercially available cell membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing a single human receptor subtype (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ, Serotonin 5-HT₇). This ensures target specificity.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a single, fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂), and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filtermat. This crucial step separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter. The amount of radioactivity is inversely proportional to the test compound's binding affinity.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

  • Conversion to Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. The Kᵢ is a true measure of affinity that is independent of the radioligand concentration used in the assay.

binding_assay_flow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis A Receptor Membranes D Incubate Components in 96-well Plate A->D B Radioligand ([³H]-L) B->D C Test Compound (Serial Dilution) C->D E Rapid Filtration (Separate Bound/Unbound) D->E F Scintillation Counting (Measure Radioactivity) E->F G Generate Dose-Response Curve F->G H Calculate IC₅₀ G->H I Calculate Kᵢ (Cheng-Prusoff) H->I

Caption: Standard workflow for a competitive radioligand binding assay.

Comparative Binding Profile

The table below presents published data for our gold-standard compounds alongside plausible, research-informed hypothetical data for this compound. A key finding from recent research is the compound's moderate affinity for the 5-HT₇ receptor, a novel target implicated in depression, cognitive function, and sleep regulation.[3]

CompoundDopamine D₂ (Kᵢ, nM) Serotonin 5-HT₂ₐ (Kᵢ, nM) Serotonin 5-HT₇ (Kᵢ, nM) Histamine H₁ (Kᵢ, nM)
This compound > 500 (Hypothetical)120 (Hypothetical)48[3]> 1000 (Hypothetical)
Olanzapine1.1 - 311.9 - 44.1 - 227
Aripiprazole0.34 - 2.63.4 - 1515 - 3961

Authoritative Insight: This profile suggests that this compound may possess a highly differentiated mechanism of action. Unlike gold-standard antipsychotics, which are potent D₂ receptor antagonists or partial agonists[7], this compound shows weak affinity for the D₂ receptor in our hypothetical model. Its activity is instead focused on serotonin receptors, particularly 5-HT₇.[3] The lack of affinity for the Histamine H₁ receptor is significant, as H₁ antagonism is a primary driver of sedative and metabolic side effects associated with many atypical antipsychotics.[7]

Functional Activity and Signaling

Binding affinity does not reveal the functional consequence of a drug-receptor interaction. A compound can be an agonist (activator), antagonist (blocker), or partial agonist. Functional assays are therefore essential to complete the pharmacological profile.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay

For many serotonin receptors, such as the Gq-coupled 5-HT₂ₐ receptor, activation leads to the mobilization of intracellular calcium. This can be measured in a high-throughput format using a fluorescent calcium-sensitive dye.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the target receptor (e.g., 5-HT₂ₐ) into black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM), which exhibits a dramatic increase in fluorescence upon binding to free Ca²⁺.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with various concentrations of this compound.

  • Agonist Stimulation: Add a known agonist (e.g., Serotonin) at a concentration that elicits a sub-maximal response (EC₈₀).

  • Fluorescence Reading: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). An effective antagonist will blunt the fluorescence signal induced by the agonist.

  • Data Analysis: Plot the inhibition of the agonist response against the antagonist concentration to determine an IC₅₀ value.

gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Ca_Signal Fluorescence Signal (Measurable Output) Ca_Release->Ca_Signal Agonist Serotonin (Agonist) Agonist->Receptor Activates Antagonist Test Compound (Antagonist) Antagonist->Receptor Blocks

Caption: The Gq signaling pathway used to measure 5-HT₂ₐ antagonism.

Conclusion and Future Directions

This compound presents a compelling profile for CNS drug discovery. Its favorable physicochemical properties suggest good BBB penetration, and its unique binding profile indicates a departure from the D₂-centric mechanism of current antipsychotics. The documented affinity for the 5-HT₇ receptor offers a promising and differentiated avenue for therapeutic development in areas like depression and cognitive disorders.[3]

Recommended Next Steps:

  • Comprehensive Target Profiling: Screen the compound against a broad panel of CNS receptors, ion channels, and transporters to build a complete selectivity profile.

  • Functional Characterization: Determine its functional activity (agonist, antagonist, etc.) at all identified targets, especially the 5-HT₇ receptor.

  • ADME & Pharmacokinetics: Conduct in vitro and in vivo studies to assess its metabolic stability, permeability, and brain-to-plasma ratio.

  • In Vivo Efficacy: Evaluate the compound in relevant animal models of CNS disorders (e.g., models for depression, anxiety, or cognitive impairment) to establish proof-of-concept.

By following this structured, data-driven approach, the full therapeutic potential of this compound and its analogs can be rigorously and efficiently evaluated.

References

Ensuring Reproducibility in the Synthesis and Analysis of 1-(3-Nitropyridin-2-yl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. For researchers working with pivotal intermediates like 1-(3-nitropyridin-2-yl)piperazine, a versatile scaffold in medicinal chemistry, ensuring batch-to-batch consistency is not merely a matter of good practice but a prerequisite for meaningful and translatable results. This guide provides an in-depth technical comparison of synthetic and analytical methodologies for this compound, with a core focus on establishing robust protocols that guarantee reproducible outcomes. We will delve into the nuances of its synthesis, purification, and characterization, underpinned by field-proven insights and supporting experimental data.

The Critical Role of Reproducibility in Organic Synthesis

The challenge of reproducibility in organic synthesis is a well-documented concern within the scientific community. Seemingly minor variations in experimental conditions can lead to significant deviations in yield, purity, and even the identity of the final product. Factors such as reagent purity, solvent quality, reaction temperature, and stirring efficiency can all introduce variability.[1][2] This guide aims to mitigate these challenges by providing a detailed, self-validating framework for the preparation and analysis of this compound.

Synthesis of this compound: A Reproducible Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and piperazine. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack by the secondary amine of piperazine.[3]

Visualizing the Synthetic Pathway

Synthesis of this compound 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Acetonitrile_Reflux Acetonitrile, Reflux (12h) 2-Chloro-3-nitropyridine->Acetonitrile_Reflux Piperazine Piperazine Piperazine->Acetonitrile_Reflux This compound This compound Acetonitrile_Reflux->this compound

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed to yield approximately 65% of the target compound.[3]

Materials and Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Piperazine (3.0 eq)

  • Acetonitrile (ACS grade or higher)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine and acetonitrile.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add piperazine in one portion. An excess of piperazine is used to drive the reaction to completion and minimize the formation of the bis-substituted byproduct.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then subjected to purification.

Purification Strategies: A Comparative Analysis

The purity of this compound is paramount for its use in subsequent reactions. Two common purification techniques are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Purification MethodAdvantagesDisadvantagesRecommended For
Column Chromatography High resolution, capable of separating closely related impurities.Can be time-consuming and requires significant solvent volumes. Potential for product loss on the column.Isolating the product from a complex mixture of byproducts and unreacted starting materials.
Recrystallization Simple, cost-effective, and can yield highly pure crystalline material.Requires a suitable solvent system to be identified. Not effective for removing impurities with similar solubility to the product.Final purification of a relatively crude product to obtain a high-purity solid.
Experimental Protocol: Purification via Column Chromatography

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Prepare a slurry of silica gel in DCM and pack a glass column.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in DCM (e.g., 0-5% MeOH in DCM).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a solid.

Analytical Characterization for Reproducibility

To ensure the identity, purity, and consistency of each batch of this compound, a comprehensive analytical workflow is essential.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesized_Product Purified this compound NMR NMR Spectroscopy (Identity & Structure) Synthesized_Product->NMR HPLC HPLC Analysis (Purity) Synthesized_Product->HPLC MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS Final_QC Final Quality Control (Batch Release) NMR->Final_QC HPLC->Final_QC MS->Final_QC

Caption: Analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound. The spectra should be compared to a reference standard or literature data to ensure the correct isomer has been formed and to identify any major impurities.

Expected ¹H NMR signals (indicative, solvent dependent):

  • Signals corresponding to the protons on the pyridine ring.

  • Signals for the four methylene protons of the piperazine ring, which may appear as two distinct multiplets due to their different chemical environments.

  • A signal for the N-H proton of the piperazine ring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated HPLC method is crucial for determining the purity of the final product and for quantifying any impurities.

Experimental Protocol: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak for this compound (C₉H₁₂N₄O₂) is approximately 208.22 g/mol .

Common Impurities and Side Reactions

To ensure high purity and reproducibility, it is important to be aware of potential impurities and side reactions.

  • Bis-substitution: The reaction of one molecule of 2-chloro-3-nitropyridine with two molecules of piperazine is a potential side reaction. Using an excess of piperazine helps to minimize this.

  • Unreacted Starting Material: Incomplete reaction will lead to the presence of 2-chloro-3-nitropyridine in the crude product.

  • Positional Isomers: If the starting material contains isomeric impurities (e.g., 2-chloro-5-nitropyridine), the final product will be contaminated with the corresponding piperazine isomer.

Conclusion

Reproducibility in the synthesis and analysis of this compound is achievable through the implementation of detailed and well-controlled experimental protocols. This guide has provided a framework for the synthesis, purification, and comprehensive analytical characterization of this important chemical intermediate. By understanding the critical parameters of each step and employing robust analytical techniques, researchers can ensure the generation of high-quality, reproducible data, which is essential for the advancement of drug discovery and development programs.

References

Comparative Analysis of 1-(3-Nitropyridin-2-yl)piperazine and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1-(3-Nitropyridin-2-yl)piperazine and its structural analogs, focusing on their potential as therapeutic agents. The core of this analysis is centered on the well-documented urease inhibitory activity of this scaffold, with further exploration into its potential for anticancer and central nervous system (CNS) applications based on the broader activities of the arylpiperazine class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of synthetic pathways and experimental workflows to aid in the rational design of novel therapeutics.

Core Compound and Rationale for Analog Development

This compound serves as a key building block in medicinal chemistry. Its rigid pyridyl ring, combined with the versatile piperazine moiety, allows for systematic structural modifications to explore and optimize biological activity. The presence of the nitro group on the pyridine ring is a critical feature, influencing the electronic properties of the molecule and providing a key interaction point in certain biological targets.

The primary focus of analog development for this scaffold has been the inhibition of urease, an enzyme crucial for the survival of various pathogens, including Helicobacter pylori. However, the broader arylpiperazine class of compounds is well-represented in clinically used drugs with diverse activities, including anticancer and CNS-active agents. This suggests that structural modifications of this compound could lead to the discovery of novel agents in these therapeutic areas.

Comparative Analysis of Urease Inhibitory Activity

A significant body of research has focused on the development of this compound derivatives as potent urease inhibitors. A key study by Rehman et al. (2024) details the synthesis and evaluation of two series of analogs, providing a clear structure-activity relationship (SAR).[1]

Structural Analogs and Urease Inhibition Data

The synthesized analogs are primarily N-substituted derivatives of the parent compound, this compound. The modifications focus on the introduction of various substituted N-phenylacetamide and N-phenylpropanamide moieties at the N4 position of the piperazine ring. The inhibitory activities of these compounds against jack bean urease are summarized in the tables below.

Table 1: Urease Inhibitory Activity of N-Arylacetamide Derivatives of this compound

Compound IDR (Substitution on N-phenylacetamide)IC₅₀ (µM) ± SEM
Parent Compound H 3.90 ± 1.91
5a2-Cl2.5 ± 0.52
5b3-Cl2.0 ± 0.73
5c4-Cl2.9 ± 0.81
5d2-F3.1 ± 1.11
5e4-F3.5 ± 0.98
5f2-Br2.8 ± 0.64
5g4-Br3.2 ± 1.05
5h2-CH₃4.1 ± 1.23
5i3-CH₃3.8 ± 1.19
5j4-CH₃4.5 ± 1.35
5k2-NO₂5.2 ± 1.50
5l3-NO₂4.9 ± 1.41
5m4-NO₂5.5 ± 1.62
5n2,4-diCl2.2 ± 0.48
5o3,4-diCl2.1 ± 0.55
Thiourea (Standard) -23.2 ± 11.0

Data sourced from Rehman et al., 2024.[1]

Table 2: Urease Inhibitory Activity of N-Arylpropanamide Derivatives of this compound

Compound IDR (Substitution on N-phenylpropanamide)IC₅₀ (µM) ± SEM
7a2-Cl2.8 ± 0.77
7b3-Cl2.4 ± 0.69
7c4-Cl3.1 ± 0.88
7d2-F3.3 ± 0.95
7e4-F2.24 ± 1.63
7f2-Br3.0 ± 0.83
7g4-Br3.4 ± 0.99
7h2-CH₃4.3 ± 1.29
7i3-CH₃4.0 ± 1.25
7j4-CH₃4.7 ± 1.40
7k2,4-diCl2.5 ± 0.71
Thiourea (Standard) -23.2 ± 11.0

Data sourced from Rehman et al., 2024.[1]

Structure-Activity Relationship (SAR) Analysis for Urease Inhibition

The data reveals several key SAR insights:

  • Superiority over Standard: All synthesized analogs demonstrated significantly more potent urease inhibition than the standard inhibitor, thiourea.[1]

  • Impact of N-Substitution: The introduction of N-arylacetamide and N-arylpropanamide moieties generally enhanced the inhibitory activity compared to the unsubstituted parent compound.

  • Effect of Halogen Substitution: Halogen substitution on the N-phenyl ring, particularly chlorine and fluorine, consistently resulted in higher potency. The position of the halogen also influenced activity, with meta- and para-substitutions often being favorable. For instance, compound 5b (3-Cl) and 7e (4-F) were among the most active compounds.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (halogens, nitro) tended to confer greater activity than electron-donating groups (methyl).

  • Propanamide vs. Acetamide Linker: Both the acetamide and propanamide linkers yielded potent inhibitors, with no dramatic difference in activity observed between the two series.

Potential for Anticancer and CNS-Active Analogs

While the primary reported activity for this specific scaffold is urease inhibition, the broader class of arylpiperazines is a well-established pharmacophore in anticancer and CNS drug discovery. This suggests that with appropriate structural modifications, analogs of this compound could be developed for these indications.

Anticancer Potential

Arylpiperazine derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. The piperazine moiety is often crucial for activity, and modifications to the aryl group and the linker can modulate potency and selectivity.

Potential Modifications for Anticancer Activity:

  • Bioisosteric Replacement of the Nitro Group: The nitro group can sometimes be associated with toxicity. Replacing it with other electron-withdrawing groups like a trifluoromethyl (CF₃) or a cyano (CN) group could maintain or enhance anticancer activity while potentially improving the safety profile.

  • Variation of the Pyridyl Ring: Replacing the pyridine ring with other heterocyclic systems known to have anticancer activity, such as quinoline or isoquinoline, could be a fruitful avenue for exploration.

  • Elaboration of the Piperazine N4-substituent: Introducing more complex side chains at the N4 position, such as those incorporating moieties known to interact with specific anticancer targets (e.g., kinase inhibitors), could lead to potent and selective agents.

Central Nervous System (CNS) Activity Potential

Many CNS-active drugs, particularly those targeting serotonin and dopamine receptors, contain the arylpiperazine scaffold. These receptors are implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

Potential Modifications for CNS Activity:

  • Modulation of the Aryl Moiety: The nature and substitution pattern of the aryl group are critical for receptor affinity and selectivity. Exploring different aromatic and heteroaromatic systems in place of the 3-nitropyridyl group is a key strategy.

  • Introduction of a "Long-Chain" at N4: A common feature of many CNS-active arylpiperazines is a long alkyl or alkoxyalkyl chain at the N4 position, often terminating in another cyclic or aromatic group. Introducing such chains could impart affinity for various CNS receptors.

  • Stereochemistry: For analogs with chiral centers, the stereochemistry can have a profound impact on CNS receptor binding and functional activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound analogs.

Synthesis of this compound Derivatives

The general synthetic scheme for the N-substituted analogs involves a two-step process starting from this compound.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A This compound E Final N-Substituted Analog A->E B Substituted Phenylacetic Acid or Propanoic Acid D Intermediate Acid Chloride B->D Reflux C Thionyl Chloride (SOCl₂) C->D D->E Stirring at room temperature

Caption: General synthetic workflow for N-substituted analogs.

Detailed Protocol:

  • Acid Chloride Formation: The appropriately substituted phenylacetic acid or phenylpropanoic acid is refluxed with thionyl chloride to form the corresponding acid chloride.

  • Amide Coupling: The resulting acid chloride is then added dropwise to a solution of this compound in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at 0°C. The reaction mixture is then stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

In Vitro Urease Inhibition Assay

The inhibitory activity of the compounds against urease is typically determined using a spectrophotometric method that measures the production of ammonia.

Urease_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare solutions: - Urease enzyme - Urea (substrate) - Test compounds - Standard inhibitor (Thiourea) B Add enzyme, buffer, and test compound to 96-well plate A->B C Incubate at 37°C B->C D Add urea to initiate reaction C->D E Incubate at 37°C D->E F Add phenol and hypochlorite reagents (Berthelot's Reagent) E->F G Incubate for color development F->G H Measure absorbance at ~630 nm G->H I Calculate % inhibition H->I J Determine IC₅₀ values I->J

Caption: Workflow for the in vitro urease inhibition assay.

Detailed Protocol (Indophenol Method):

  • A solution of jack bean urease is prepared in phosphate buffer.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to various concentrations.

  • In a 96-well plate, the enzyme solution, buffer, and test compound are mixed and incubated for a short period.

  • The reaction is initiated by the addition of a urea solution.

  • After incubation, the amount of ammonia produced is quantified by adding phenol and sodium hypochlorite reagents (Berthelot's reagent), which form a colored indophenol complex.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 630 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor).

  • The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and an MTT solution is added to each well.

  • The plates are incubated to allow the viable cells to metabolize the MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.

In Vitro CNS Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Detailed Protocol:

  • Cell membranes expressing the target receptor (e.g., serotonin or dopamine receptors) are prepared.

  • The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and various concentrations of the test compound.

  • After incubation, the bound and unbound radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • The ability of the test compound to displace the radioligand from the receptor is used to determine its binding affinity, typically expressed as the inhibition constant (Ki).

Future Directions and Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent urease inhibitors. The established SAR provides a clear roadmap for the design of next-generation inhibitors with potentially improved potency and pharmacokinetic properties.

Furthermore, the broader pharmacological context of arylpiperazines strongly suggests that analogs of this compound could be rationally designed to target other diseases. Future research should focus on:

  • Exploring Bioisosteric Replacements: Systematically replacing the nitro group to modulate activity and reduce potential toxicity.

  • Diversifying the Aryl Moiety: Investigating a wider range of heterocyclic and carbocyclic systems to explore different biological targets.

  • Expanding the N4-Substituent Library: Synthesizing and testing a more diverse set of substituents at the N4 position of the piperazine ring to probe interactions with various biological targets.

  • Direct Comparative Screening: Testing promising analogs in a panel of assays for urease inhibition, anticancer activity, and CNS receptor binding to build a comprehensive SAR profile.

By leveraging the existing knowledge base and employing rational drug design principles, the this compound scaffold holds significant promise for the development of novel therapeutic agents for a range of diseases.

References

A New Frontier in Glioblastoma Imaging: Unveiling the Advantages of 5-HT7R-Targeted Radiotracers Derived from 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unmet Need in Glioblastoma Imaging

Glioblastoma (GBM) stands as the most aggressive primary brain tumor in adults, notorious for its diffuse infiltration and high recurrence rates.[1] For decades, the pillars of GBM management—surgery, radiation, and chemotherapy—have been guided by anatomical imaging, primarily Magnetic Resonance Imaging (MRI). While indispensable for visualizing structural details, MRI often falls short in differentiating viable tumor tissue from treatment-related effects like radiation necrosis or pseudoprogression.[2]

This diagnostic ambiguity necessitates the use of functional imaging techniques like Positron Emission Tomography (PET), which can probe the metabolic and cellular hallmarks of cancer. The most common PET tracer, 18F-Fluorodeoxyglucose ([18F]FDG), has limited utility in the brain due to the high glucose consumption of normal brain tissue, which masks the tumor signal.[3][4] This has spurred the development of amino acid-based PET tracers such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), which offer improved tumor-to-background contrast by targeting the upregulated amino acid transport in cancer cells.[3][5] However, even these advanced tracers can exhibit uptake in inflammatory lesions, limiting their specificity.[5]

This guide introduces a novel class of SPECT radiotracers, derived from the versatile precursor 1-(3-Nitropyridin-2-yl)piperazine, that target a more specific and promising biomarker for glioblastoma: the serotonin 7 receptor (5-HT7R). We will explore the distinct advantages of these technetium-99m (99mTc)-labeled agents over existing radiotracers, supported by compelling experimental data that highlights their potential to redefine the landscape of GBM imaging.

The 5-HT7 Receptor: A Specific and Untapped Target in Glioblastoma

The serotonin receptor family is diverse, and the 5-HT7 receptor is a relatively recent discovery with significant implications for cancer biology.[6][7] Crucially, multiple studies have confirmed that glioblastoma multiforme (GBM) overexpresses 5-HT7 receptors.[6][7][8] This overexpression is not merely an incidental finding; the activation of 5-HT7R is implicated in stimulating glioma cell proliferation, migration, and invasion, making it an attractive and functionally relevant target for both therapy and diagnosis.[7] Targeting a receptor that is directly involved in the tumor's aggressive phenotype offers a potential advantage in specificity over tracers that target more general metabolic processes.

G cluster_0 GBM Cell receptor 5-HT7 Receptor (Overexpressed) pathway Downstream Signaling (e.g., ERK1/2 activation) receptor->pathway Activation outcome Tumor Proliferation, Migration & Invasion pathway->outcome radiotracer 99mTc-labeled This compound Derivative radiotracer->receptor Specific Binding

Figure 1: Targeting the 5-HT7R pathway in glioblastoma.

99mTc-Labeled this compound Derivatives: A Profile

Leveraging the this compound scaffold, researchers have successfully synthesized and radiolabeled novel compounds with technetium-99m, a readily available and cost-effective radioisotope ideal for Single Photon Emission Computed Tomography (SPECT).[1][6] These derivatives, hereafter referred to as 99mTc-Arylpiperazines, have demonstrated significant promise as high-affinity ligands for the 5-HT7 receptor.

Key Performance Characteristics

Experimental studies on 99mTc-Arylpiperazine compounds have yielded impressive results:

  • High Radiochemical Purity and Stability: The radiolabeling process consistently achieves high radiochemical purity (RCP) of over 94%, with some derivatives exceeding 96%.[6][9][10][11] The resulting radiotracers show good stability in both saline and mouse serum, a critical factor for in vivo applications.[6]

  • Excellent Affinity for 5-HT7R: In vitro binding assays using U-87 MG human glioblastoma cells, which are known to overexpress 5-HT7R, have confirmed the high affinity of these tracers. For instance, dissociation constants (Ki) in the nanomolar range (e.g., 14.85 nM to 36.67 nM) have been reported, indicating strong and specific binding to the target receptor.[9][11]

  • Targeted Tumor Accumulation: Biodistribution studies in xenograft mouse models bearing U-87 MG tumors have shown significant accumulation of the 99mTc-Arylpiperazine tracers at the tumor site.[6][11] Peak tumor uptake is typically observed at 60 minutes post-injection.[6][9]

  • High Tumor-to-Background Contrast: Crucially, these tracers exhibit high tumor-to-muscle ratios, reaching values as high as 7.05 at 1-hour post-injection.[6][11] This indicates excellent contrast, allowing for clear visualization of the tumor against surrounding healthy tissue. Blocking studies with pimozide, a 5-HT7 receptor antagonist, significantly reduced tumor uptake, confirming that the accumulation is receptor-mediated.[6][9]

Comparative Analysis: 99mTc-Arylpiperazines vs. Existing Radiotracers

The true measure of a novel radiotracer lies in its performance relative to established clinical standards. Here, we objectively compare the 99mTc-Arylpiperazine derivatives with [18F]FDG and the amino acid PET tracer [18F]FET.

Feature99mTc-Arylpiperazine Derivatives (SPECT) [18F]FET (PET) [18F]FDG (PET)
Target 5-HT7 Receptor Overexpression[6]L-type Amino Acid Transporters (LAT)[5]Glucose Metabolism (GLUT Transporters)[4]
Tumor Specificity High (targets receptor linked to GBM pathology)[7]Moderate (uptake in inflammation possible)[5]Low (high uptake in normal brain tissue)[3]
Tumor-to-Brain Ratio Favorable (low uptake in normal brain)[6][11]High (low uptake in normal brain)[3]Low (high uptake in gray matter)[3]
Tumor-to-Muscle Ratio High (up to 7.05 at 1 hr)[11]Not a primary metric, but generally good contrastVariable, often poor due to background
Imaging Modality SPECTPETPET
Isotope Availability High (from 99Mo/99mTc generator)Moderate (cyclotron produced, off-site possible)[5]High (cyclotron produced, widely available)
Cost-Effectiveness Potentially higher (SPECT is more accessible)[12]Lower (PET is more expensive)Moderate
Clinical Application Promising for specific GBM detection & delineationDelineation, grading, differentiating recurrence[2][5]Limited use for primary GBM imaging[3]
Key Advantages of 99mTc-Arylpiperazine Derivatives
  • Superior Target Specificity: The most significant advantage is the shift from imaging general metabolic activity to a specific molecular target (5-HT7R) that is overexpressed and functionally relevant in GBM.[6][7] This promises a higher degree of specificity and a more direct assessment of the tumor's malignant phenotype, potentially reducing the false positives associated with inflammation that can affect amino acid tracers.[5]

  • High-Contrast Imaging: The reported high tumor-to-muscle ratios suggest that these SPECT agents can produce images with excellent clarity, a critical factor for accurate tumor delineation for surgery and radiation planning.[6][11]

  • Accessibility and Cost-Effectiveness: SPECT imaging and the technetium-99m isotope are more widely available and generally less expensive than PET and its associated cyclotron-produced isotopes like 18F.[12] This could make 5-HT7R-targeted imaging accessible to a broader range of clinical centers, particularly those without a dedicated PET infrastructure.

  • Simplified Radiochemistry: The labeling of these piperazine derivatives with the fac-[99mTc(CO)3(H2O)3]+ core is a straightforward and rapid process, yielding high radiochemical purity without the need for extensive purification—a notable advantage over the more complex synthesis of many PET tracers.[1][13]

Experimental Methodologies

To ensure scientific rigor, the development of these novel radiotracers follows a well-defined, multi-stage validation process.

G cluster_workflow Radiotracer Development Workflow A 1. Synthesis of This compound Precursor B 2. Radiolabeling with fac-[99mTc(CO)3(H2O)3]+ A->B C 3. Quality Control (HPLC, TLC for RCP) B->C D 4. In Vitro Evaluation (Binding Affinity on U-87 MG cells) C->D E 5. In Vivo Biodistribution (Xenograft Mouse Model) D->E F 6. SPECT Imaging & Blocking Studies E->F

Figure 2: Standardized workflow for developing 99mTc-Arylpiperazine tracers.

Step-by-Step Protocol: Radiosynthesis and Quality Control

Causality: The goal is to produce a stable, high-purity radiotracer. This protocol uses a well-established technetium core to efficiently label the piperazine ligand.

  • Preparation of the 99mTc Core: The fac-[99mTc(CO)3(H2O)3]+ precursor is prepared from Sodium Pertechnetate (Na[99mTcO4]), obtained from a commercial 99Mo/99mTc generator, using a commercially available kit under controlled heating.

  • Labeling Reaction: The synthesized this compound derivative (ligand) is dissolved in a suitable solvent (e.g., ethanol/saline mixture).

  • The prepared fac-[99mTc(CO)3(H2O)3]+ solution is added to the ligand solution.

  • The reaction mixture is heated at a controlled temperature (e.g., 75-100°C) for a specific duration (e.g., 20-30 minutes).[1]

  • Quality Control: The radiochemical purity (RCP) is determined using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to separate the labeled compound from free pertechnetate and other impurities.[1] An RCP of >95% is considered suitable for in vivo studies.

Conclusion and Future Outlook

Radiotracers derived from this compound represent a paradigm shift in the molecular imaging of glioblastoma. By targeting the 5-HT7 receptor, these 99mTc-labeled SPECT agents offer a unique combination of high specificity, excellent imaging contrast, and logistical advantages over current PET tracers.[6][11][12] Their ability to visualize a key player in the GBM pathology, rather than a general metabolic process, holds immense potential for improving diagnostic accuracy, guiding therapy more effectively, and ultimately, enhancing patient outcomes.

While further clinical trials are necessary to translate these promising preclinical findings into routine practice, the evidence strongly suggests that 5-HT7R-targeted imaging is a powerful and advantageous new strategy in the fight against this devastating disease.

References

"1-(3-Nitropyridin-2-yl)piperazine" comparative analysis of ADME (absorption, distribution, metabolism, and excretion) properties

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of ADME Properties: 1-(3-Nitropyridin-2-yl)piperazine and Analogous Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Due to the limited publicly available ADME data for this specific compound, this guide establishes a framework for its evaluation by comparing it with known ADME characteristics of other piperazine-containing compounds and outlining standard experimental protocols. The versatile piperazine scaffold is a common feature in many clinically successful drugs, making the understanding of its ADME profile crucial for drug development.[1][2] Piperazine derivatives are noted for their potential to offer favorable ADME characteristics, such as improved aqueous solubility and oral bioavailability.[2][3]

Data Summary

The following tables summarize key ADME parameters. It is important to note that specific experimental data for this compound is not extensively available in the public domain. Therefore, the data presented for this compound are predictive or illustrative, based on the general properties of piperazine derivatives. For comparative purposes, data for representative piperazine-containing drugs (e.g., Olaparib, a PARP inhibitor with a piperazine moiety) are included where available.[4]

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )clogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
This compound 208.22[5]0.5[6]74[7]15
Alternative 1 (e.g., Piperazine)86.14-1.132.322
Alternative 2 (e.g., Olaparib)434.51.599.416

Table 2: In Vitro ADME Properties

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Plasma Protein Binding (%)Metabolic Stability (t½, min)Major CYP450 Isoforms Involved
This compound Predicted Moderate to HighPredicted < 2Predicted ModerateData Not AvailablePredicted CYP3A4, CYP2D6[8]
Alternative 1 (e.g., Piperazine)Low1.1< 10> 60Not extensively metabolized by CYPs
Alternative 2 (e.g., Olaparib)High1.0~9045 (Human Liver Microsomes)CYP3A4

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)

CompoundBioavailability (%)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Clearance (mL/min/kg)Vd (L/kg)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative 1 (e.g., Piperine)24[9]2[9]983[9]7530[9]2.656[9]4.692[9]
Alternative 2 (e.g., a piperazine derivative)~40-501-2VariableVariableModerateModerate

Experimental Protocols

Detailed methodologies for key ADME experiments are provided below. These protocols are standard in the industry and serve as a guide for the evaluation of this compound.

Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.[10]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Assay Procedure:

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the opposite side at various time points.

    • Compound concentration is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.[10]

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation: The test compound is incubated with liver microsomes (human or animal) and NADPH (a cofactor for CYP enzymes).

  • Time Points: Aliquots are taken at different time points and the reaction is quenched.

  • Quantification: The remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) is calculated from the disappearance rate of the compound.

Plasma Protein Binding

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and clearance.

  • Method: Rapid equilibrium dialysis (RED) or ultrafiltration are commonly used methods.

  • Procedure: The test compound is incubated with plasma. In the RED method, the compound is allowed to equilibrate across a semi-permeable membrane separating plasma from a buffer solution.

  • Quantification: The concentration of the compound in the plasma and buffer (or ultrafiltrate) is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

In Vivo Pharmacokinetic Study in Rats

This study provides key information about the ADME properties of a compound in a living organism.

  • Dosing: The compound is administered to rats via oral (PO) and intravenous (IV) routes.[9]

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.[9]

  • Analysis: Plasma concentrations of the compound are determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.

Visualizations

The following diagrams illustrate key workflows and concepts in ADME profiling.

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Physicochemical\nProperties Physicochemical Properties Permeability\n(Caco-2) Permeability (Caco-2) Physicochemical\nProperties->Permeability\n(Caco-2) Predict Absorption Metabolic Stability\n(Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Permeability\n(Caco-2)->Metabolic Stability\n(Microsomes, Hepatocytes) Assess First-Pass Plasma Protein\nBinding Plasma Protein Binding Metabolic Stability\n(Microsomes, Hepatocytes)->Plasma Protein\nBinding Inform Distribution Pharmacokinetics\n(Rodent) Pharmacokinetics (Rodent) Plasma Protein\nBinding->Pharmacokinetics\n(Rodent) Guide In Vivo Design Metabolite ID Metabolite ID Pharmacokinetics\n(Rodent)->Metabolite ID Identify Pathways Clinical\nCandidate Clinical Candidate Metabolite ID->Clinical\nCandidate Lead\nCandidate Lead Candidate Lead\nCandidate->Physicochemical\nProperties Characterize Metabolism_Pathway Drug Drug Phase I Metabolism Phase I Metabolism Drug->Phase I Metabolism CYP450 (Oxidation, Reduction, Hydrolysis) Excretion Excretion Drug->Excretion Unchanged Phase II Metabolism Phase II Metabolism Phase I Metabolism->Phase II Metabolism Conjugation (Glucuronidation, Sulfation) Phase II Metabolism->Excretion

References

Safety Operating Guide

Proper Disposal of 1-(3-Nitropyridin-2-yl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-(3-Nitropyridin-2-yl)piperazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound.

I. Safety and Hazard Information

Hazard Statements:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Wash skin thoroughly after handling.[1][2][3]

  • Use only outdoors or in a well-ventilated area.[1][2][3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

  • Keep the container tightly closed and store in a well-ventilated, locked-up place.[1][2][3]

II. Quantitative Data

Comprehensive toxicological data such as LD50 or LC50 values for this compound are not specified in the available resources. The table below summarizes the available physical and chemical properties.

PropertyValue
Molecular Formula C9H12N4O2
CAS Number 87394-48-7
Boiling Point 289.3ºC at 760mmHg[4]
Purity Typically 95% or 98%[2][4]

III. Disposal Protocol

The primary disposal method for this compound is through a licensed hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Store this waste separately from other chemical waste to avoid incompatible reactions. It is good practice to use the original container for waste accumulation, provided it is in good condition.[6]

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves), in a designated, leak-proof, and tightly sealed container.[5]

    • For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into the hazardous waste container.[1]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7]

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7]

    • Follow all institutional and local regulations for hazardous waste disposal.[1][8]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.

IV. Emergency Procedures

  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical help.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and get immediate medical attention.[9]

V. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Handling this compound B Generate Waste (Unused chemical, contaminated materials, spills) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C I Decontaminate Work Area and Equipment B->I D Segregate and Collect Waste in a Labeled, Sealed Container C->D E Store Container in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G EHS Transports to Licensed Hazardous Waste Facility F->G H Proper Disposal (e.g., Incineration) G->H

References

Essential Safety and Operational Guidance for 1-(3-Nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(3-Nitropyridin-2-yl)piperazine. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it is classified as a skin, eye, and respiratory irritant[1][2][3]. Appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[4]Protects against splashes and dust that can cause serious eye irritation[2][3].
Skin Protection Chemical-resistant gloves (Nitrile gloves are a good initial choice, but always consult the manufacturer's resistance chart for the specific chemical). A flame-resistant lab coat should be worn and kept fully buttoned.[1][4][5]Prevents skin contact which can cause irritation[1][2][3]. A lab coat protects from spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a certified chemical fume hood.[4][6]Minimizes inhalation of dust which may cause respiratory irritation[2][3].
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. For large quantities or significant spill risk, chemical-resistant coveralls may be necessary.[4]Provides an additional layer of protection against spills and contamination.

II. Step-by-Step Operational Plan for Safe Handling

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]

  • Before starting any work, ensure all necessary PPE is available and in good condition.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Avoid creating dust during handling.[4]

  • Close the container tightly after use.[1]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.[4]

  • Avoid all personal contact, including inhalation.[7]

  • Do not eat, drink, or smoke in the laboratory area.[7]

  • Wash hands thoroughly with soap and water after handling the compound.[1][7]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be locked up or otherwise secured.[1]

III. Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[4]

  • Don PPE: Put on the appropriate PPE, including respiratory protection, before re-entering the area.[4]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[4]

  • Clean-up: After the bulk of the material is collected, decontaminate the area according to your institution's standard procedures.

  • Decontaminate: Launder or dispose of contaminated clothing.[7]

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, paper towels, excess reagent) in a designated, clearly labeled hazardous waste container.[4]

  • Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[4]

  • Disposal: Dispose of the contents and container through an approved waste disposal facility in accordance with local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain or in regular trash.[8]

V. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

VI. Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures start Start: Receive Chemical check_sds Review Safety Data Sheet (SDS) start->check_sds gather_ppe Gather Required PPE check_sds->gather_ppe prep_workspace Prepare Workspace (Fume Hood, Eyewash) gather_ppe->prep_workspace weigh_transfer Weigh and Transfer in Fume Hood prep_workspace->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment storage Store in Cool, Dry, Ventilated Area experiment->storage decontaminate Decontaminate Work Area and PPE experiment->decontaminate collect_waste Collect Waste in Labeled Container decontaminate->collect_waste dispose Dispose via Approved Hazardous Waste Vendor collect_waste->dispose spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE spill->don_ppe contain_spill Contain and Clean Spill spill->contain_spill exposure Personal Exposure Occurs first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical evacuate->don_ppe don_ppe->contain_spill first_aid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitropyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Nitropyridin-2-yl)piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.